Technical Documentation Center

Nitroso-2-methylmorpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Nitroso-2-methylmorpholine
  • CAS: 92071-38-0

Core Science & Biosynthesis

Foundational

Nitroso-2-methylmorpholine CAS 92071-38-0 properties

An In-Depth Technical Guide on Nitroso-2-methylmorpholine (CAS 92071-38-0) Executive Summary The identification, toxicokinetics, and control of N-nitrosamines represent a critical frontier in modern drug development and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Nitroso-2-methylmorpholine (CAS 92071-38-0)

Executive Summary

The identification, toxicokinetics, and control of N-nitrosamines represent a critical frontier in modern drug development and toxicological assessment. Nitroso-2-methylmorpholine (also known as 2-methyl-4-nitrosomorpholine), a cyclic nitrosamine, is a potent genotoxic impurity (GTI) and known animal carcinogen. As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial property lists, delving into the mechanistic causality of its toxicity, the kinetics of its synthesis, and the rigorous analytical frameworks required for its trace-level quantification.

Physicochemical Profiling & Structural Dynamics

Nitroso-2-methylmorpholine (CAS 92071-38-0) is structurally derived from morpholine, featuring a methyl substitution at the C2 position and a nitroso group covalently bonded to the amine nitrogen[1]. This structural modification is not merely cosmetic; the introduction of the methyl group creates a chiral center, altering the steric environment of the morpholine ring. This steric hindrance directly influences the regioselectivity of cytochrome P450-mediated oxidation, fundamentally shifting its toxicological profile compared to unsubstituted N-nitrosomorpholine.

Table 1: Core Physicochemical and Identification Parameters

ParameterValue / DescriptionCausality / Relevance
IUPAC Name 2-methyl-4-nitrosomorpholineStandardized nomenclature[1].
CAS Registry Number 92071-38-0Unique identifier for the racemic mixture[1].
Molecular Formula C5H10N2O2Dictates mass-to-charge (m/z) in MS analysis[1].
Molecular Weight 130.15 g/mol Low MW contributes to high volatility, requiring specialized sample prep[1].
SMILES CC1CN(CCO1)N=OUseful for in silico predictive toxicology (e.g., Derek Nexus)[1].
LogP (Computed) ~0.1 to 0.5Highly hydrophilic; dictates the use of polar extraction solvents (e.g., DCM)[1].

Mechanistic Toxicology & Carcinogenesis

The carcinogenicity of N-nitrosamines is not intrinsic to the parent molecule; they require metabolic bioactivation to exert genotoxic effects. The causality of Nitroso-2-methylmorpholine's toxicity is rooted in hepatic metabolism.

Comparative Toxicokinetics

Research utilizing Syrian golden hamster models has demonstrated a striking divergence in organotropism based on ring substitution. While unsubstituted nitrosomorpholine predominantly induces tumors of the nasal cavity, the administration of Nitroso-2-methylmorpholine induces high incidences of both nasal cavity tumors and liver hemangiosarcomas/hepatocellular carcinomas[2][3]. This shift in tissue specificity is driven by the methyl group, which alters the binding affinity and orientation within the active sites of hepatic CYP450 enzymes (specifically CYP2E1 and CYP2A6)[4].

The Bioactivation Cascade

The metabolic activation follows a precise, self-propagating chemical degradation pathway once initiated by enzymatic oxidation:

  • 
    -Hydroxylation:  CYP450 enzymes catalyze the hydroxylation of the carbon adjacent to the nitrosated nitrogen[4].
    
  • Ring Cleavage: The resulting

    
    -hydroxy nitrosamine is highly unstable. It spontaneously undergoes ring opening, releasing an aldehyde fragment and forming a diazohydroxide intermediate[4].
    
  • Electrophilic Attack: Dehydration of the diazohydroxide yields a highly reactive diazonium ion. This potent electrophile aggressively alkylates nucleophilic centers on DNA (e.g., the

    
    -position of guanine), causing mispairing during DNA replication and initiating tumorigenesis[5].
    

MetabolicPathway N Nitroso-2-methylmorpholine (CAS 92071-38-0) CYP CYP450 (e.g., CYP2E1/2A6) Alpha-Hydroxylation N->CYP Hepatic Metabolism Int1 Unstable α-hydroxy N-nitrosamine CYP->Int1 Enzymatic Oxidation Int2 Diazohydroxide Intermediate + Aldehyde Cleavage Int1->Int2 Spontaneous Cleavage Ion Electrophilic Diazonium Ion (Alkylating Agent) Int2->Ion Dehydration DNA DNA Alkylation (e.g., O6-alkylguanine) Ion->DNA Covalent Binding

Figure 1: CYP450-mediated metabolic activation pathway of Nitroso-2-methylmorpholine leading to DNA alkylation.

Synthetic Methodologies & Nitrosation Kinetics

To study this compound, analytical reference standards must often be synthesized. The nitrosation of secondary amines is a well-characterized reaction, but it requires strict kinetic control to prevent the generation of hazardous


 off-gases and ensure high yield[6].
Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; the visual and thermal cues at each step confirm the reaction trajectory.

  • Amine Protonation (pH Control):

    • Action: Dissolve 1.0 equivalent of 2-methylmorpholine in a 1.2 M aqueous HCl solution.

    • Causality: Nitrosation requires the formation of the active nitrosating species (nitrosonium ion,

      
       or nitrous anhydride, 
      
      
      
      ). Maintaining the pH between 3.0 and 4.0 ensures sufficient unprotonated amine is available for nucleophilic attack while keeping the nitrite species activated[6].
  • Nitrosating Agent Generation:

    • Action: Chill the reactor to 0–5 °C using an ice-brine bath. Slowly add 1.5 equivalents of aqueous Sodium Nitrite (

      
      ) dropwise over 30 minutes[6].
      
    • Causality: The reaction between

      
       and HCl is highly exothermic. Low temperatures prevent the thermal decomposition of nitrous acid into toxic nitric oxide (
      
      
      
      ) and nitrogen dioxide (
      
      
      ) gases, driving the equilibrium toward the target nitrosamine.
  • Reaction Propagation:

    • Action: Allow the mixture to stir at room temperature for 16 hours[6]. Monitor via TLC (DCM:MeOH 9:1).

  • Quenching and Extraction:

    • Action: Neutralize the mixture to pH 7.5 using saturated

      
      . Extract three times with Dichloromethane (DCM).
      
    • Causality: Neutralization halts further nitrosation. The polar but organic-soluble nitrosamine partitions efficiently into the DCM layer, leaving inorganic salts in the aqueous phase.

  • Concentration and Verification:

    • Action: Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure (keep bath < 30 °C to prevent volatilization). Validate purity via GC-MS.
      

Analytical Workflows: Detection & Quantification

Because Nitroso-2-methylmorpholine is a volatile, low-molecular-weight compound, Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is the gold standard for its quantification, particularly when assessing trace contamination in pharmaceutical products.

Step-by-Step GC-MS/MS Analytical Protocol
  • Sample Extraction (Liquid-Liquid):

    • Action: Dissolve the API/matrix in water. Add an internal standard (e.g., NDMA-d6). Extract with DCM.

    • Causality: DCM provides excellent recovery for cyclic nitrosamines while leaving highly polar pharmaceutical matrices behind.

  • Chromatographic Separation:

    • Action: Inject 1

      
       into a GC equipped with a mid-polar column (e.g., DB-1701 or DB-WAX). Use a programmed temperature gradient starting at 40 °C, ramping to 240 °C.
      
    • Causality: The mid-polar stationary phase interacts with the dipole of the nitroso group, providing baseline resolution from co-extracted organic impurities.

  • Ionization and MRM Detection:

    • Action: Utilize Electron Ionization (EI) at 70 eV. Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Select the molecular ion

      
       (
      
      
      
      130) as the precursor, monitoring transitions to product ions (e.g., loss of
      
      
      ,
      
      
      100).
    • Causality: EI at 70 eV provides reproducible fragmentation. MRM filters out matrix noise, achieving the sub-parts-per-billion (ppb) limits of detection (LOD) required by regulatory bodies.

AnalyticalWorkflow Prep Sample Extraction (LLE with DCM) GC Gas Chromatography (Mid-Polar Column) Prep->GC EI Electron Ionization (70 eV) GC->EI MS Tandem MS (MRM) m/z 130 -> 100 EI->MS Data Quantification & Regulatory Validation MS->Data

Figure 2: GC-MS/MS analytical workflow for the trace-level quantification of Nitroso-2-methylmorpholine.

Regulatory Implications in Drug Development

Under the ICH M7 guidelines, N-nitrosamines belong to the "cohort of concern," meaning standard Threshold of Toxicological Concern (TTC) limits do not apply. Acceptable Intake (AI) limits for compounds like Nitroso-2-methylmorpholine must be calculated based on compound-specific carcinogenicity data (e.g.,


 values derived from rodent studies). Drug developers must proactively assess the risk of 2-methylmorpholine (a common solvent/reagent derivative) encountering nitrosating agents (like sodium nitrite) during API synthesis, formulating robust control strategies to ensure patient safety.

References

  • National Center for Biotechnology Information. "2-Methyl-4-nitrosomorpholine | C5H10N2O2 | CID 21116826" PubChem. Available at:[Link]

  • Lijinsky, W., Kovatch, R.M., & Knutsen, G.L. "Carcinogenesis by nitrosomorpholines, nitrosooxazolidines and nitrosoazetidine given by gavage to Syrian golden hamsters." Carcinogenesis, Oxford Academic. Available at:[Link]

  • Li, Y., & Hecht, S.S. "Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed." International Journal of Molecular Sciences, MDPI. Available at:[Link]

  • World Intellectual Property Organization. "WO2025043225A2 - Degraders of cyclin-dependent kinase 2." Google Patents.

Sources

Exploratory

2-Methyl-4-nitrosomorpholine chemical structure and molecular weight

An In-Depth Technical Guide to 2-Methyl-4-nitrosomorpholine: Structure, Properties, and Scientific Considerations Abstract This technical guide provides a comprehensive overview of 2-Methyl-4-nitrosomorpholine, a heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methyl-4-nitrosomorpholine: Structure, Properties, and Scientific Considerations

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-nitrosomorpholine, a heterocyclic N-nitrosamine compound. N-nitrosamines are a class of compounds of significant interest to researchers and drug development professionals, primarily due to their potential as genotoxic impurities. This document elucidates the chemical structure, molecular weight, and key physicochemical properties of 2-Methyl-4-nitrosomorpholine. It further explores its general synthesis pathway, analytical characterization methods, and critical toxicological and safety considerations. The guide is structured to serve as a foundational resource for scientists engaged in chemical synthesis, analytical chemistry, and pharmaceutical safety assessment.

Chemical Identity and Structure

Nomenclature and Identifiers

Correctly identifying a chemical entity is the cornerstone of all scientific investigation. 2-Methyl-4-nitrosomorpholine is known by several identifiers across various chemical databases and regulatory frameworks.

  • Systematic IUPAC Name : 2-methyl-4-nitrosomorpholine[1]

  • Synonyms : Nitroso-2-methylmorpholine, Morpholine, 2-methyl-4-nitroso-[1]

  • CAS Registry Numbers : 75881-16-2, 92071-38-0[1]

Molecular Formula and Weight

The elemental composition and mass are fundamental properties defining the molecule.

  • Molecular Formula : C₅H₁₀N₂O₂[1][2]

  • Molecular Weight (Average) : 130.15 g/mol [1]

  • Monoisotopic Mass (Exact) : 130.074227566 Da[1]

Elucidation of the Chemical Structure

2-Methyl-4-nitrosomorpholine is a derivative of the morpholine heterocyclic system. Its structure is characterized by:

  • A six-membered saturated ring containing one oxygen atom and one nitrogen atom at positions 1 and 4, respectively.

  • A methyl group (CH₃) substituent at the C2 position of the morpholine ring.

  • A nitroso group (N=O) covalently bonded to the nitrogen atom at the N4 position.

The presence of the N-nitroso group is the defining feature that places this compound in the nitrosamine class, which is critical for understanding its chemical reactivity and toxicological profile.

Caption: 2D chemical structure of 2-Methyl-4-nitrosomorpholine.

Physicochemical Properties

A summary of key computed physicochemical properties is essential for predicting the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₅H₁₀N₂O₂PubChem[1]
Molecular Weight 130.15 g/mol PubChem[1]
Monoisotopic Mass 130.07423 DaPubChemLite[2]
XLogP3 0PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Formation

General Synthesis Pathway

N-nitrosamines are typically formed through the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ, typically by treating sodium nitrite (NaNO₂) with a strong acid. The synthesis of 2-Methyl-4-nitrosomorpholine follows this classic pathway, starting from its secondary amine precursor, 2-methylmorpholine.

Experimental Causality: The choice of an acidic medium is critical. The acid protonates sodium nitrite to form nitrous acid, which is the active nitrosating species required to react with the secondary amine of the 2-methylmorpholine substrate.

G cluster_workflow General Synthesis Workflow Precursor 2-Methylmorpholine (Secondary Amine) Product 2-Methyl-4-nitrosomorpholine Precursor->Product Reagent Nitrosating Agent (e.g., NaNO₂ + Acid) Reagent->Product

Caption: General reaction scheme for the formation of 2-Methyl-4-nitrosomorpholine.

Context in Drug Development

The formation of N-nitrosamines is a significant concern in the pharmaceutical industry. They can arise as impurities when residual secondary amines in starting materials or reagents react with nitrosating agents present during the synthesis or storage of a drug substance. Consequently, 2-Methyl-4-nitrosomorpholine could potentially be classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI), necessitating rigorous analytical monitoring and risk assessment.

Spectroscopic and Analytical Characterization

Precise analytical methods are required to detect and quantify 2-Methyl-4-nitrosomorpholine, especially at the trace levels relevant for impurity testing.

Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with chromatography, is the definitive technique for identifying this compound.

  • High-Resolution MS (HRMS) : This technique is essential for confirming the elemental composition by measuring the exact mass (130.07423 Da), which distinguishes it from other species with the same nominal mass.[2]

  • Tandem MS (MS/MS) : Provides structural confirmation through characteristic fragmentation patterns.

  • Collision Cross Section (CCS) : Predicted CCS values are valuable for advanced analytical workflows, such as ion mobility-mass spectrometry, aiding in confident identification.

The following table summarizes predicted CCS values for various adducts of 2-Methyl-4-nitrosomorpholine, which is crucial data for developing advanced MS-based analytical methods.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 131.08151124.0
[M+Na]⁺ 153.06345130.8
[M-H]⁻ 129.06695128.0
[M+K]⁺ 169.03739132.7
Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for the analysis of volatile and semi-volatile nitrosamines.[1] Given its molecular weight, 2-Methyl-4-nitrosomorpholine is amenable to GC-MS analysis, which offers excellent separation and sensitivity. Liquid Chromatography (LC-MS) is also a powerful alternative, particularly for less volatile nitrosamines or complex matrices.

Safety, Toxicology, and Handling

Hazard Classification

2-Methyl-4-nitrosomorpholine is classified with significant health hazards according to the Globally Harmonized System (GHS).[1]

  • Acute Toxicity, Oral (H301) : Toxic if swallowed.

  • Skin Sensitization (H317) : May cause an allergic skin reaction.

  • Serious Eye Irritation (H319) : Causes serious eye irritation.

  • Respiratory Sensitization (H334) : May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Germ Cell Mutagenicity (H341) : Suspected of causing genetic defects.

  • Carcinogenicity (H351) : Suspected of causing cancer.

Toxicological Profile

The primary toxicological concern for N-nitrosamines is their carcinogenicity. The parent compound, N-Nitrosomorpholine, is classified by the International Agency for Research on Cancer (IARC) as Group 2B, meaning it is possibly carcinogenic to humans and is reasonably anticipated to be a human carcinogen based on extensive animal studies.[3][4] Due to structural similarity, 2-Methyl-4-nitrosomorpholine is also suspected of being a carcinogen and must be handled with appropriate precautions.[1]

Recommended Handling Protocols

A self-validating system of safety protocols is mandatory when handling this compound. The hierarchy of controls must be followed to minimize exposure.

Protocol: Safe Handling of 2-Methyl-4-nitrosomorpholine

  • Hazard Assessment : Before any work, conduct a thorough risk assessment for the planned experiment.

  • Engineering Controls : All handling of the compound (as a solid or in solution) must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of as hazardous waste.[3]

    • Eye Protection : Use chemical safety goggles or a face shield.[3]

    • Body Protection : A lab coat is required. For larger quantities, impervious clothing may be necessary.[3]

  • Spill Management : Have a spill kit ready. For small spills, absorb the material with an inert substance and place it in a sealed container for hazardous waste disposal.

  • Disposal : All waste containing 2-Methyl-4-nitrosomorpholine must be disposed of according to institutional and governmental hazardous waste regulations.

  • First Aid :

    • Ingestion : Rinse mouth with water and seek immediate medical attention.[3]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]

    • Skin Contact : Immediately wash the affected area with soap and copious amounts of water.[3]

    • Eye Contact : Flush eyes with water for at least 15 minutes.[3]

G cluster_safety Hierarchy of Safety Controls Assess 1. Hazard Assessment Eng 2. Engineering Controls (Chemical Fume Hood) Assess->Eng PPE 3. Personal Protective Equipment (Gloves, Goggles, Lab Coat) Eng->PPE Admin 4. Administrative Controls (Safe Work Practices, Training) PPE->Admin Disposal 5. Waste Disposal Admin->Disposal

Caption: Recommended safety and handling workflow for 2-Methyl-4-nitrosomorpholine.

Conclusion

2-Methyl-4-nitrosomorpholine is a compound of significant scientific and regulatory interest. Its well-defined chemical structure, characterized by the morpholine ring and an N-nitroso functional group, dictates its physicochemical properties and, most importantly, its toxicological profile. A thorough understanding of its molecular weight, potential for formation via nitrosation of its amine precursor, and appropriate analytical characterization methods are essential for researchers and drug development professionals. Due to its classification as a suspected carcinogen, strict adherence to a comprehensive safety protocol is non-negotiable to ensure the protection of laboratory personnel.

References

  • PubChem. (n.d.). 2-Methyl-4-nitrosomorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-4-nitrosomorpholine (C5H10N2O2). Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-NITROMORPHOLINE. Retrieved from [Link]

  • OSHA. (2024, January 22). N-NITROSOMORPHOLINE. Occupational Safety and Health Administration. Retrieved from [Link]

Sources

Foundational

Technical Guide: N-Nitroso-2-methylmorpholine (2-Me-NMOR)

This is an in-depth technical guide on N-nitroso-2-methylmorpholine (NMOR Isomer) , designed for researchers and drug development professionals. From Structural Isomerism to Regulatory Control Strategy Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on N-nitroso-2-methylmorpholine (NMOR Isomer) , designed for researchers and drug development professionals.

From Structural Isomerism to Regulatory Control Strategy

Executive Summary

N-nitroso-2-methylmorpholine (2-Me-NMOR; CAS 92071-38-0) is a structural analog of the well-characterized carcinogen N-nitrosomorpholine (NMOR). While NMOR is a common "cohort of concern" impurity, the 2-methyl derivative presents a unique challenge in pharmaceutical development. Its formation is often traced to the use of 2-methylmorpholine as a reagent or as an unmonitored impurity within morpholine feedstocks.

Crucially, under the EMA and FDA Carcinogenic Potency Categorization Approach (CPCA) , 2-Me-NMOR may be classified more strictly than its parent compound, NMOR, due to the activating nature of the beta-methyl substituent. This guide provides the mechanistic grounding, toxicological scoring, and validated analytical protocols required to control this impurity.

Chemical Identity & Structural Logic

Molecular Architecture

Unlike the symmetric NMOR molecule, 2-Me-NMOR possesses a chiral center at the C2 position, resulting in two enantiomers (


 and 

). In solution, it exists as a dynamic equilibrium of conformers due to the restricted rotation of the N-N bond (syn/anti rotamers).
PropertyData
IUPAC Name 2-methyl-4-nitrosomorpholine
CAS Number 92071-38-0
Molecular Formula C

H

N

O

Molecular Weight 130.15 g/mol
Chirality One stereocenter (C2); typically formed as a racemate unless chiral 2-methylmorpholine is used.[1]
Solubility Highly soluble in water, methanol, and DCM; logP

-0.3 (estimated).
Structural Comparison: NMOR vs. 2-Me-NMOR

The addition of the methyl group at C2 (beta to the nitroso nitrogen) fundamentally alters the electronic environment of the ring, influencing both metabolic activation rates and chromatographic behavior.

structure_comparison cluster_0 Parent: NMOR cluster_1 Target: 2-Me-NMOR NMOR N-Nitrosomorpholine (Symmetric) MeNMOR N-Nitroso-2-methylmorpholine (Chiral Center @ C2) NMOR->MeNMOR + Methyl Group (Beta-position) Effect Impact: 1. Beta-activation (Tox) 2. Chiral Separation (Analysis) MeNMOR->Effect

Figure 1: Structural relationship and impact of methylation.

Toxicological Profiling & CPCA Scoring

The "Beta-Methyl" Activation Trap

A critical insight for medicinal chemists is that 2-Me-NMOR is theoretically more potent than NMOR under current regulatory frameworks.

The metabolic activation of nitrosamines typically proceeds via


-hydroxylation.[2]
  • NMOR: Has four

    
    -hydrogens (two at C3, two at C5).
    
  • 2-Me-NMOR: Also has four

    
    -hydrogens. However, the methyl group is located at C2 (beta to the nitrogen).
    

According to the FDA/EMA CPCA (Carcinogenic Potency Categorization Approach) , a methyl group on a beta-carbon is considered an activating feature (Score -1) because it can stabilize the carbocation intermediate or facilitate enzymatic oxidation.

CPCA Calculation Step-by-Step
FeatureCPCA Rule ApplicationScore Contribution

-Hydrogens
Count on C3 (2H) and C5 (2H). Score for (2,2) pattern.+1
Deactivating Feature Morpholine Ring (explicitly defined in guidance).+1
Activating Feature Methyl group on

-carbon (C2).[2]
-1
Total Potency Score Sum:

1
Potency Category Category 1 Limit: 18 ng/day

Comparison:

  • NMOR (Parent): Score = 2 (Cat 2)

    
     Limit: 100 ng/day  (or 127 ng/day based on robust TD50).
    
  • 2-Me-NMOR: Score = 1 (Cat 1)

    
     Limit: 18 ng/day .[3][4]
    

Expert Insight: Unless compound-specific carcinogenicity data (e.g., Ames + Transgenic Rodent assay) proves otherwise, you must control 2-Me-NMOR to the stringent 18 ng/day limit, not the NMOR limit.

Mechanism of Formation

2-Me-NMOR forms via the classic nitrosation of the secondary amine 2-methylmorpholine .

Precursor Sources
  • Intentional Reagent: Used in the synthesis of specific APIs (e.g., certain kinase inhibitors or morpholine-substituted heterocycles).

  • Hidden Impurity: Commercial grade Morpholine often contains 0.1% - 0.5% of alkyl-morpholines (2-methyl, 3-methyl) as manufacturing byproducts. If Morpholine is used as a solvent/base in the presence of a nitrosating agent, 2-Me-NMOR will form alongside NMOR.

Reaction Pathway

formation_pathway cluster_inputs Reactants Amine 2-Methylmorpholine (Secondary Amine) Intermediate N-Nitrosammonium Ion Amine->Intermediate Nucleophilic Attack Agent Nitrosating Agent (NO+, NaNO2, RONO) Agent->Intermediate Product N-Nitroso-2-methylmorpholine (2-Me-NMOR) Intermediate->Product - H+ Condition Acidic pH or Lewis Acid Condition->Intermediate

Figure 2: Nitrosation mechanism of 2-methylmorpholine.

Analytical Methodology

Detecting 2-Me-NMOR requires separating it from the parent NMOR and potential matrix interferences. Standard C18 methods often fail to retain these polar compounds.

Method Strategy: LC-MS/MS
  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for small, non-polar nitrosamines, though ESI+ works well for morpholine derivatives due to the ring oxygen and nitrogen basicity.

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized Polar-Embedded C18 column.

Validated Protocol Parameters
ParameterSpecificationRationale
Column Waters Atlantis Premier BEH C18 AX (Mixed mode) or Agilent Poroshell HPH-C18Retains polar amines; high pH stability allows pH switching to suppress ionization of interferences.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 9.0)High pH keeps the amine neutral for better retention on C18 (if not using HILIC).
Mobile Phase B Methanol / Acetonitrile (50:50)Methanol helps with solubility; ACN sharpens peaks.
Flow Rate 0.3 - 0.5 mL/minStandard for LC-MS/MS sensitivity.
Detection MRM Mode (Positive)Specificity for the nitrosamine mass.
Transitions Quant: 131.1

101.1 (Loss of NO)Qual: 131.1

73.1 (Ring fragmentation)
Note: Precursor is M+H (130 + 1).
Isomer Separation Challenge

2-Me-NMOR is chiral. If you need to distinguish it from 3-methyl isomers or separate enantiomers (rarely required for impurity control unless one enantiomer is selectively formed), use a Chiralpak IG or IC column. For general purity, separating 2-Me-NMOR (Rt ~ 3.5 min) from NMOR (Rt ~ 2.8 min) is sufficient and achievable on HPH-C18 columns.

Risk Assessment & Control Strategy

Control at Source
  • Vendor Qualification: Screen Morpholine raw material for 2-methylmorpholine content. Set a limit (e.g., < 0.1%) if nitrosating conditions are unavoidable downstream.

  • Scavengers: If the reaction involves nitrite, add Ascorbic Acid or Alpha-Tocopherol to quench the nitrosating agent before it reacts with the amine.

Purge Factors

2-Me-NMOR is a small, semi-volatile organic.

  • Recrystallization: Generally poor rejection due to inclusion in crystal lattices of organic salts.

  • Washing: Water soluble. An acidic aqueous wash (pH < 2) can protonate unreacted amine precursors (removing them), but the nitrosamine itself is non-basic and will partition into organic solvents (DCM, EtOAc).

  • Evaporation: High boiling point relative to solvent, but volatile enough to be partially removed during high-vacuum drying (risk of contamination of equipment).

References

  • European Medicines Agency (EMA). Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. EMA/409815/2020 Rev.[3][5]16. Link

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[6] (2024).[6] Link

  • Lhasa Limited. Carcinogenic Potency Categorization Approach (CPCA) for N-Nitrosamines. (Scientific basis for activating/deactivating features).[2][3][4][7] Link

  • Chemical Book. Product Monograph: N-Nitroso-2-methylmorpholine (CAS 92071-38-0). (Physical properties and synthesis data).[8][9][10] Link

  • International Council for Harmonisation (ICH). ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

Sources

Exploratory

A Comparative Toxicological Assessment of 2-Methyl-4-nitrosomorpholine and N-Nitrosomorpholine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract N-Nitrosamines are a class of potent genotoxic carcinogens that have garnered signifi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-Nitrosamines are a class of potent genotoxic carcinogens that have garnered significant attention from regulatory bodies and the pharmaceutical industry. Within this class, N-Nitrosomorpholine (NMOR) is a well-characterized hepatocarcinogen. The introduction of a methyl group to the morpholine ring, as in 2-Methyl-4-nitrosomorpholine, has the potential to significantly alter its toxicological profile. This technical guide provides a comprehensive comparative analysis of the toxicity of 2-Methyl-4-nitrosomorpholine and N-Nitrosomorpholine. Drawing upon available literature and structure-activity relationships, this document delves into the chemical properties, mechanisms of toxicity, carcinogenicity, and genotoxicity of these two compounds. While extensive data exists for NMOR, this guide synthesizes the limited information on 2-Methyl-4-nitrosomorpholine, primarily through inference from the closely related 2,6-dimethylnitrosomorpholine, to provide a predictive toxicological profile. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the risk assessment and management of nitrosamine impurities.

Introduction: The Significance of Methylation on Nitrosamine Toxicity

N-nitrosamines are a class of compounds of significant toxicological concern due to their classification as probable human carcinogens.[1] Their presence as impurities in food, water, and pharmaceutical products necessitates a thorough understanding of their toxicological profiles.[1] N-Nitrosomorpholine (NMOR) is a well-studied cyclic nitrosamine known for its potent carcinogenicity, primarily targeting the liver in rodent models.[2][3] The introduction of alkyl substituents to the nitrosamine structure can dramatically alter its metabolic activation, target organ specificity, and overall carcinogenic potency. This guide focuses on the comparative toxicity of NMOR and its methylated analogue, 2-Methyl-4-nitrosomorpholine.

While direct toxicological data for 2-Methyl-4-nitrosomorpholine is scarce, insights can be drawn from the study of other methylated nitrosamines, such as 2,6-dimethylnitrosomorpholine. Research has shown that the addition of methyl groups can significantly increase carcinogenicity and shift the target organ from the liver to the esophagus and nasal turbinates in rats.[2] This underscores the critical importance of understanding the structure-activity relationship within the nitrosamine class to accurately predict and assess the risk posed by novel or less-studied analogues.

This in-depth technical guide will provide a side-by-side comparison of the known toxicological properties of NMOR and the predicted profile of 2-Methyl-4-nitrosomorpholine, offering a valuable resource for risk assessment and guiding future research.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these compounds is essential for their handling, analysis, and the interpretation of their biological activity.

PropertyN-Nitrosomorpholine (NMOR)2-Methyl-4-nitrosomorpholine
Chemical Formula C₄H₈N₂O₂C₅H₁₀N₂O₂
Molecular Weight 116.12 g/mol [4]130.15 g/mol [5]
Appearance Yellow crystals or a yellow, sand-like powder.[6]Not explicitly documented, likely a yellow solid or oil.
CAS Number 59-89-2[4]92071-38-0[5]
GHS Classification Carcinogenicity Category 1B, Germ Cell Mutagenicity Category 2, Acute Toxicity (Oral) Category 4, Specific Target Organ Toxicity (Repeated Exposure) Category 1.[7]Acute Toxicity (Oral) Category 3, Skin Sensitization Category 1, Eye Irritation Category 2A, Respiratory Sensitization Category 1, Germ Cell Mutagenicity Category 2 (Suspected), Carcinogenicity Category 2 (Suspected).[5]

Mechanism of Toxicity: Metabolic Activation is Key

The toxicity of most nitrosamines, including NMOR, is not inherent to the parent molecule but arises from their metabolic activation by cytochrome P450 (CYP) enzymes.[8][9] This process is a critical determinant of their carcinogenic and genotoxic potential.

Metabolic Activation Pathway

The generally accepted mechanism involves the enzymatic α-hydroxylation of the carbon atom adjacent to the N-nitroso group. This unstable intermediate then undergoes spontaneous decomposition to form a reactive diazonium ion, which is a potent alkylating agent capable of forming covalent adducts with cellular macromolecules, most critically DNA.

Metabolic Activation of Nitrosamines Nitrosamine N-Nitrosamine CYP450 Cytochrome P450 (α-hydroxylation) Nitrosamine->CYP450 Metabolic Activation AlphaHydroxy α-Hydroxy Nitrosamine (Unstable Intermediate) CYP450->AlphaHydroxy Diazonium Diazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Alkylation Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Generalized metabolic activation pathway of N-nitrosamines.

Comparative Metabolism of NMOR and 2-Methyl-4-nitrosomorpholine
  • N-Nitrosomorpholine (NMOR): The metabolism of NMOR has been shown to proceed via α-hydroxylation, leading to the formation of a reactive species that can alkylate DNA.[10] Studies have identified N-nitroso-2-hydroxymorpholine as a metabolite.[10]

    • Alter the rate of α-hydroxylation: The electron-donating nature of the methyl group might affect the enzymatic oxidation at the adjacent α-carbon.

    • Introduce an alternative site for metabolism: The methyl group itself could be a target for hydroxylation, potentially leading to different reactive intermediates.

    • Sterically hinder enzyme binding: The bulk of the methyl group might influence the binding affinity and orientation of the molecule within the active site of CYP enzymes.

The study on 2,6-dimethylnitrosomorpholine demonstrated a shift in carcinogenic targets, suggesting that the methyl groups significantly alter the metabolic pathway and/or the distribution and reactivity of the ultimate carcinogen.[2]

Comparative Carcinogenicity

FeatureN-Nitrosomorpholine (NMOR)2-Methyl-4-nitrosomorpholine (Predicted)
IARC Classification Group 2B: Possibly carcinogenic to humans.Not classified. Suspected carcinogen based on GHS classification.[5]
Primary Target Organ(s) in Rodents Liver (hepatocellular carcinomas).[2][3]Likely esophagus and nasal turbinates, with a potential for liver tumors. This is inferred from the carcinogenicity profile of 2,6-dimethylnitrosomorpholine.[2]
Potency Potent carcinogen.[3]Potentially more potent than NMOR, based on the increased carcinogenicity observed with 2,6-dimethylnitrosomorpholine.[2]

The increased carcinogenicity of 2,6-dimethylnitrosomorpholine compared to NMOR in rats is a critical piece of evidence.[2] In one study, all rats treated with the dimethylated compound died with tumors within 34 weeks, primarily in the esophagus and nasal turbinates, whereas NMOR primarily induced liver tumors with a longer latency period.[2] This suggests that the methyl group at the 2-position of 2-Methyl-4-nitrosomorpholine could similarly enhance its carcinogenic potential and alter its organotropism.

Comparative Genotoxicity

Genotoxicity, the ability of a chemical to damage genetic material, is a key mechanism underlying the carcinogenicity of nitrosamines.

AssayN-Nitrosomorpholine (NMOR)2-Methyl-4-nitrosomorpholine (Predicted)
Ames Test (Bacterial Mutagenicity) Mutagenic with metabolic activation.Expected to be mutagenic with metabolic activation.
In Vitro Mammalian Cell Assays Induces DNA damage and mutations in mammalian cells, typically requiring metabolic activation.Suspected of causing genetic defects.[5] Expected to be positive in in vitro genotoxicity assays with metabolic activation.
In Vivo Genotoxicity Induces DNA damage in vivo, consistent with its carcinogenicity.Expected to be genotoxic in vivo.

The GHS classification of 2-Methyl-4-nitrosomorpholine as "suspected of causing genetic defects" suggests that there is some evidence for its genotoxic potential.[5] As with its carcinogenicity, the genotoxicity of 2-Methyl-4-nitrosomorpholine is likely dependent on its metabolic activation to a DNA-reactive intermediate.

Analytical Methodologies for Detection and Quantification

The detection and quantification of nitrosamine impurities at trace levels require highly sensitive and specific analytical methods. The choice of method often depends on the volatility and thermal stability of the nitrosamine and the complexity of the sample matrix.

TechniqueDescriptionApplicability
Gas Chromatography-Mass Spectrometry (GC-MS) A robust technique for the analysis of volatile and thermally stable nitrosamines.Suitable for both NMOR and likely 2-Methyl-4-nitrosomorpholine, though the latter's thermal stability would need to be confirmed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A versatile and highly sensitive method suitable for a wide range of nitrosamines, including those that are non-volatile or thermally labile. This is often the preferred method for nitrosamine analysis in pharmaceuticals.[1]Applicable to both NMOR and 2-Methyl-4-nitrosomorpholine, offering high sensitivity and specificity.
High-Resolution Mass Spectrometry (HRMS) Provides high mass accuracy, which can aid in the identification and confirmation of nitrosamines, particularly in complex matrices.Can be coupled with either GC or LC for the analysis of both compounds.

Experimental Protocols

The following are generalized protocols for key experiments used in the toxicological assessment of nitrosamines. These should be adapted and optimized for the specific compound and research question.

In Vitro Metabolic Activation and DNA Adduct Formation

Objective: To determine the potential of a nitrosamine to form DNA adducts following metabolic activation by liver enzymes.

Methodology:

  • Prepare S9 fraction: Homogenize liver tissue from a suitable animal model (e.g., Sprague-Dawley rat) and centrifuge to obtain the S9 fraction, which contains CYP enzymes.

  • Incubation: In a reaction vessel, combine the nitrosamine (test compound), calf thymus DNA, and the S9 fraction in a suitable buffer containing an NADPH-generating system.

  • Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • DNA Isolation: Stop the reaction and isolate the DNA using standard phenol-chloroform extraction and ethanol precipitation methods.

  • DNA Hydrolysis: Hydrolyze the isolated DNA to its constituent nucleosides or bases using enzymatic or acidic methods.

  • Analysis: Analyze the hydrolysate for the presence of DNA adducts using LC-MS/MS.

In Vitro DNA Adduct Formation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Liver Liver Tissue Homogenize Homogenize & Centrifuge Liver->Homogenize S9 S9 Fraction Homogenize->S9 Incubate Incubate at 37°C (Nitrosamine, DNA, S9, NADPH) S9->Incubate IsolateDNA Isolate DNA Incubate->IsolateDNA HydrolyzeDNA Hydrolyze DNA IsolateDNA->HydrolyzeDNA LCMS LC-MS/MS Analysis HydrolyzeDNA->LCMS Adducts DNA Adducts Detected LCMS->Adducts

Caption: Workflow for in vitro DNA adduct formation assay.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound in various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation.

Methodology:

  • Strain Selection: Choose a panel of tester strains with different known mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon.

  • Metabolic Activation: Prepare a set of experiments with and without the addition of a liver S9 fraction.

  • Exposure: Mix the tester strain, the test compound at various concentrations, and (if applicable) the S9 mix in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Conclusion and Future Directions

This technical guide provides a comparative overview of the toxicological profiles of N-Nitrosomorpholine and 2-Methyl-4-nitrosomorpholine. While NMOR is a well-documented carcinogen and genotoxin, the data for its 2-methylated counterpart is limited. Based on structure-activity relationships derived from the closely related 2,6-dimethylnitrosomorpholine, it is predicted that 2-Methyl-4-nitrosomorpholine is also a carcinogen and genotoxin, potentially with increased potency and altered target organ specificity compared to NMOR.

The lack of direct experimental data for 2-Methyl-4-nitrosomorpholine highlights a critical knowledge gap. Future research should prioritize:

  • Direct comparative carcinogenicity studies of NMOR and 2-Methyl-4-nitrosomorpholine in rodent models to confirm the predicted increase in potency and shift in organotropism.

  • In-depth metabolic studies to elucidate the specific CYP enzymes involved in the activation of 2-Methyl-4-nitrosomorpholine and to identify its reactive metabolites.

  • Comprehensive genotoxicity testing using a battery of in vitro and in vivo assays to definitively characterize its mutagenic and clastogenic potential.

A thorough understanding of the toxicological profile of 2-Methyl-4-nitrosomorpholine is essential for accurate risk assessment and the development of effective control strategies for this and other emerging nitrosamine impurities in pharmaceutical products and beyond.

References

  • Lijinsky, W., & Taylor, H. W. (1975).
  • Vogel, M., et al. (2026). Nitrosamine Drug Substance-Related Impurities cause DNA methylation adducts in vitro and in primary hepatocytes upon Cytochrome P450-dependend metabolic activation.
  • OSHA. (2019). N-Nitrosomorpholine. WITHDRAWN - Provided for Historical Reference Only.
  • PubChem. (n.d.). 2-Methyl-4-nitrosomorpholine.
  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: N-Nitrosomorpholine.
  • OEHHA. (2009). Evidence on the Carcinogenicity of 2,6-Dimethyl-N-nitrosomorpholine.
  • OEHHA. (2012). Evidence on the Carcinogenicity of 2,6-Dimethyl-N-nitrosomorpholine.
  • FDA. (2023). Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models.
  • Shi, M., et al. (2025).
  • Lijinsky, W., & Taylor, H. W. (1979). Carcinogenicity of methylated derivatives of N-nitrosodiethylamine and related compounds in Sprague-Dawley rats. Journal of the National Cancer Institute, 62(2), 407–410.
  • Althoff, J., et al. (1985). Comparative study on the carcinogenicity of N-nitroso-2,6-dimethylmorpholine in the European hamster. Journal of Cancer Research and Clinical Oncology, 109(3), 183–187.
  • Fahr, J., et al. (2023).
  • FDA. (n.d.).
  • Loza-Mejía, M. A., et al. (2012). Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 22(20), 6463–6468.
  • BenchChem. (2025).
  • Wishnok, J. S., & Archer, M. C. (1976). Structure-activity relationships in nitrosamine carcinogenesis. British Journal of Cancer, 33(3), 307–311.
  • Nitrosamines Exchange. (2025).
  • PubChem. (n.d.). N-Nitrosomorpholine.
  • Cross, K. P., & Ponting, D. J. (2022). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology, 35(11), 1931–1947.
  • Seo, J.-E., et al. (2025). Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes. Toxicology and Applied Pharmacology, 496, 117265.
  • Heringa, M. B., et al. (2014). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated With Amine-Based Carbon Capture and Storage. Environmental Science & Technology, 48(14), 8171–8179.
  • Cross, K. P., et al. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. International Journal of Molecular Sciences, 22(16), 8787.
  • Manson, D., & D'Arcy-Doherty, C. (1981). The metabolism of N-nitrosomorpholine by rat liver microsomes and its oxidation by the Fenton system. Carcinogenesis, 2(9), 891–895.
  • Mochizuki, H., et al. (2024). Genotoxicity and the stability of N-nitrosomorpholine activity following UVA irradiation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893, 503721.
  • Magee, P. (n.d.). Formation and Metabolism of Nitrosamines. Grantome.
  • PrepChem. (n.d.). Synthesis of 2-methyl 4-(3-nitro phenyl) quinoline.
  • He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI.
  • Ohshima, H., & Bartsch, H. (1984). A sensitive method for detecting in vivo formation of N-nitrosomorpholine and its application to rats given low doses of morpholine and sodium nitrite. Cancer Research, 44(7), 2873–2877.
  • Eurofins. (2020). Genotoxic Impurities in Drug Products: Review of Nitrosamine Assays.

Sources

Foundational

Technical Guide: N-Nitroso-2-methylmorpholine Acceptable Daily Intake (ADI) &amp; Control Strategy

The following technical guide details the regulatory landscape, toxicological assessment, formation mechanisms, and control strategies for N-Nitroso-2-methylmorpholine (NMOR-2-Me) . This document is structured for pharma...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the regulatory landscape, toxicological assessment, formation mechanisms, and control strategies for N-Nitroso-2-methylmorpholine (NMOR-2-Me) . This document is structured for pharmaceutical scientists and regulatory affairs professionals, adhering to FDA and ICH M7(R2) standards.

Executive Summary & Regulatory Landscape

N-Nitroso-2-methylmorpholine (CAS: 92071-38-0) is a nitrosamine impurity of concern in drug development, particularly for active pharmaceutical ingredients (APIs) containing morpholine moieties (e.g., phenmetrazine derivatives) or where 2-methylmorpholine is used as a reagent.

Under current FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs and ICH M7(R2) , this compound is classified as a mutagenic impurity (Class 1). Unlike "small molecule" nitrosamines (e.g., NDMA, NDEA) with historical limits, NMOR-2-Me is often evaluated as a Nitrosamine Drug Substance-Related Impurity (NDSRI) or via read-across from its structural surrogate, N-nitrosomorpholine (NMOR) .

FDA Acceptable Intake (AI) Determination

As of the latest updates (2024/2025), the FDA has not published a discrete, compound-specific bioassay limit for N-nitroso-2-methylmorpholine in its "Table 1" of established AIs. Therefore, the limit is derived using the Carcinogenic Potency Categorization Approach (CPCA) or Read-Across methodology.[1][2]

Recommended AI Limit: 100 ng/day (CPCA Category 2)

Rationale:

  • Structural Surrogate: The closest robustly tested surrogate is N-nitrosomorpholine (NMOR) , which has an AI of 127 ng/day based on a TD50 of 0.127 mg/kg/day.

  • CPCA Scoring:

    • 
      -Hydrogens:  The molecule contains 4 
      
      
      
      -hydrogens (unsubstituted C3 and C5 positions relative to the N-nitroso group).
    • Activating/Deactivating Features: The methyl group at the C2 position (beta to the nitrogen) provides minimal steric hindrance to

      
      -hydroxylation and is not sufficiently electron-withdrawing to suppress metabolic activation.
      
    • Score Calculation: A count of 4

      
      -hydrogens typically assigns a Potency Score of 1 .
      
    • Category Assignment: Score 1 maps to CPCA Category 2 , corresponding to an AI of 100 ng/day .

Regulatory Recommendation: Adopt a conservative limit of 100 ng/day . If specific Ames assay data (Enhanced Ames) proves negative, or if a read-across to NMOR is scientifically justified and accepted by the Agency, a limit of 127 ng/day may be defended.

ParameterValue/StatusSource/Rationale
Compound N-Nitroso-2-methylmorpholineCAS: 92071-38-0
Class Nitrosamine / NDSRIMutagenic Carcinogen
CPCA Category Category 2

-H Score: 1 (Count:[2][3] 4)
FDA Recommended AI 100 ng/day Default for Cat 2 (Conservative)
Surrogate AI 127 ng/day Read-across to N-Nitrosomorpholine (NMOR)
LOD Requirement

10% of AI
Target: ~0.03 ppm (depending on MDD)

Mechanism of Formation & Toxicity

Understanding the formation pathway is critical for Root Cause Analysis (RCA). NMOR-2-Me forms via the classic nitrosation of the secondary amine 2-methylmorpholine .

Formation Pathway

The reaction occurs between the secondary amine and a nitrosating agent (typically nitrous anhydride,


, formed from nitrite under acidic conditions).[2][4]

FormationPathway Nitrite Nitrite (NO2-) (Excipient Impurity) N2O3 Nitrosating Agent (N2O3 / NO+) Nitrite->N2O3 Protonation Acid Acidic pH (H+) Acid->N2O3 Intermediate N-Nitrosammonium Intermediate N2O3->Intermediate Amine 2-Methylmorpholine (Secondary Amine) Amine->Intermediate Nucleophilic Attack Product N-Nitroso-2-methylmorpholine (Carcinogen) Intermediate->Product -H+

Figure 1: Nitrosation pathway of 2-methylmorpholine. The reaction kinetics are pH-dependent, peaking near the pKa of the amine (typically pH 3-4).

Metabolic Activation (Bioactivation)

The carcinogenicity of NMOR-2-Me is driven by cytochrome P450-mediated


-hydroxylation. The methyl group at C2 does not block the 

-carbons (C3 and C5), allowing the formation of the reactive diazonium species.
  • 
    -Hydroxylation:  CYP450 hydroxylates the C3 or C5 carbon.
    
  • Ring Opening: The ring collapses to form an unstable amino-aldehyde.

  • Diazonium Formation: Generates an alkylating agent that methylates/alkylates DNA guanine bases (e.g., O6-methylguanine), leading to mutagenesis.

Analytical Methodology: LC-MS/MS Quantification

Due to the low AI limits (ng/day), standard HPLC-UV is insufficient. A validated LC-MS/MS method utilizing Solid Phase Extraction (SPE) is required to achieve limits of quantitation (LOQ) in the sub-ng/mL range.

Method Development Strategy
ParameterRecommendationRationale
Instrumentation UHPLC-MS/MS (Triple Quad)High sensitivity and selectivity (MRM mode).
Ionization APCI (Positive Mode)Preferred over ESI for some nitrosamines to reduce matrix suppression and improve ionization of non-polar species.
Column C18 or Phenyl-Hexyl (e.g., 1.7 µm)Phenyl phases offer better selectivity for structural isomers.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in MeOHAcidic modifier aids protonation for MS detection.
Sample Prep Solid Phase Extraction (HLB cartridges)Essential to remove API matrix and enrich analyte.
Validated Workflow Protocol

This protocol ensures compliance with USP <1469> and FDA method validation guidelines.

AnalyticalWorkflow Sample Drug Product / API Sample (Weigh ~100 mg) Dissolution Dissolution in Aqueous Acid (0.1% Formic Acid) Sample->Dissolution SPE_Load SPE Loading (HLB Cartridge) Retain Analyte, Elute Matrix Dissolution->SPE_Load Wash Wash Step (5% MeOH in Water) SPE_Load->Wash Elution Elution (100% MeOH) Wash->Elution Concentration N2 Evaporation & Reconstitution Elution->Concentration LCMS LC-MS/MS Analysis (MRM Mode) Concentration->LCMS Data Quantification vs. Internal Standard (NMOR-d8 or similar) LCMS->Data

Figure 2: Sample preparation and analytical workflow for trace quantification of N-nitroso-2-methylmorpholine.

Control Strategy & Risk Mitigation

If NMOR-2-Me is detected above the Control Threshold (30% of AI) , a mitigation strategy is mandatory.

Nitrite Scavenging

Incorporation of scavengers in the formulation can inhibit the nitrosation reaction.

  • Ascorbic Acid (Vitamin C): Reduces

    
     back to NO, preventing amine reaction.
    
  • Alpha-tocopherol (Vitamin E): Lipid-soluble scavenger.

  • Amino Acids: Glycine or Histidine can act as competitive substrates for nitrite.

pH Modification

Nitrosation is most rapid at acidic pH (3.0–4.0).

  • Strategy: Adjust formulation pH to neutral or alkaline (pH > 6.0) using carbonate or citrate buffers to suppress the concentration of the nitrosating species (

    
    ).
    
Supplier Qualification
  • Audit 2-Methylmorpholine: If used as a raw material, ensure low nitrite content (< 1 ppm) and absence of pre-formed nitrosamines.

  • Excipients: Screen fillers (MCC, Lactose) and disintegrants for nitrite impurities.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1][2] (Rev. 2, Sept 2024).[2][5] [Link]

  • U.S. Food and Drug Administration (FDA). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[1][2][3][5][6] (Aug 2023).[1][2][3][5][6] [Link]

  • International Council for Harmonisation (ICH). M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023).[1][2][3][5][7] [Link]

  • Lhasa Limited. Carcinogenic Potency Categorization Approach (CPCA) for N-Nitrosamines.[6][7] (2023).[1][2][3][5][7] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (EMA/409815/2020). [Link]

Sources

Exploratory

Regulatory Limits and Control Strategies for N-Nitroso-2-methylmorpholine in Pharmaceuticals: A Comprehensive Technical Guide

Executive Summary The pharmaceutical industry is undergoing a paradigm shift in trace impurity control, driven by the discovery of highly mutagenic N-nitrosamine impurities in widely prescribed medications. While early r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is undergoing a paradigm shift in trace impurity control, driven by the discovery of highly mutagenic N-nitrosamine impurities in widely prescribed medications. While early regulatory focus centered on simple dialkyl nitrosamines like N-Nitrosodimethylamine (NDMA), advanced analytical scrutiny has revealed the presence of complex, API-specific nitrosamines and solvent-derived cyclic nitrosamines.

Among these emerging threats is N-Nitroso-2-methylmorpholine (NMMOR) . This impurity typically arises as a byproduct of N-methylmorpholine (NMM)—a ubiquitous tertiary amine base used in peptide coupling and amide bond synthesis. This whitepaper provides researchers and drug development professionals with an authoritative framework for understanding the mechanistic formation, regulatory acceptable intake (AI) limits, and self-validating analytical methodologies required to control N-nitroso-2-methylmorpholine.

Mechanistic Causality: The Formation Pathway

To effectively mitigate N-nitroso-2-methylmorpholine, scientists must first understand the chemical causality of its formation. Tertiary amines like NMM are theoretically incapable of forming stable nitrosamines directly. However, under the oxidative stress of typical API manufacturing conditions (e.g., high heat, presence of transition metal catalysts, or extended reaction times), tertiary amines undergo oxidative dealkylation.

Furthermore, commercial grades of NMM or morpholine frequently contain 2-methylmorpholine as a trace synthetic impurity. Because 2-methylmorpholine is a secondary amine, it is highly vulnerable to nitrosation. When exposed to nitrosating agents—such as sodium nitrite used in azide quenching, or trace nitrites present in raw excipients and process water—under acidic conditions, the secondary amine undergoes rapid electrophilic substitution to form N-nitroso-2-methylmorpholine.

NitrosamineFormation A N-Methylmorpholine (Tertiary Amine Base) B Oxidative Dealkylation (Process Stress) A->B C 2-Methylmorpholine (Secondary Amine) B->C E N-Nitroso-2-methylmorpholine (Mutagenic Impurity) C->E Acidic pH D Nitrosating Agent (e.g., Trace Nitrites) D->E Nitrosation

Fig 1: Mechanistic pathway of N-nitroso-2-methylmorpholine formation from tertiary amine precursors.

Regulatory Limits and the CPCA Framework

Regulatory limits for nitrosamines are established based on the compound's carcinogenic potency, typically expressed as the


 (the dose required to induce tumors in 50% of test animals). For well-characterized nitrosamines, regulatory bodies have established strict Acceptable Intake (AI) limits. For example,  [[4]].

However, N-nitroso-2-methylmorpholine lacks robust, compound-specific in vivo carcinogenicity data. In such cases, the FDA and EMA mandate the use of the Carcinogenic Potency Categorization Approach (CPCA) or structural read-across methodologies .

Applying the CPCA to N-Nitroso-2-methylmorpholine

The CPCA assigns a potency category based on structural features :

  • Alpha-Hydrogen Score: In the morpholine ring, the nitrogen is at position 4. The adjacent alpha-carbons are C3 and C5. In the 2-methyl derivative, C3 possesses 2 hydrogens and C5 possesses 2 hydrogens. This total of 4 alpha-hydrogens yields a highly reactive baseline score.

  • Deactivating Features: The oxygen heteroatom in the 6-membered ring acts as an electron-withdrawing group, which sterically and electronically hinders the cytochrome P450-mediated α-hydroxylation required for mutagenic activation.

While the CPCA calculation might place this compound in Category 3 (yielding an AI of 400 ng/day), regulatory conservatism dictates that when a highly structurally similar surrogate exists (NMOR), the more stringent limit should be applied. Therefore, a read-across limit of 127 ng/day is the industry standard for N-nitroso-2-methylmorpholine unless specific Ames testing or in vivo data proves otherwise .

Table 1: Regulatory Acceptable Intake (AI) Limits for Key Nitrosamines
Nitrosamine CompoundAbbreviationRegulatory AI Limit (ng/day)Derivation Methodology
N-NitrosodimethylamineNDMA96Rodent

(Harmonized)
N-NitrosodiethylamineNDEA26.5Rodent

(Harmonized)
N-NitrosomorpholineNMOR127Rodent

(Harmonized)
N-Nitroso-2-methylmorpholine NMMOR 127 *Read-across to NMOR

*Note: Subject to adjustment if empirical Ames test data justifies a higher limit under ICH M7 guidelines.

Analytical Methodologies: Self-Validating Protocols

Detecting N-nitroso-2-methylmorpholine at parts-per-billion (ppb) levels requires rigorous analytical design. Why UHPLC-MS/MS over GC-MS/MS? While GC-MS/MS is historically popular for volatile nitrosamines, the heated injection port can induce de novo nitrosamine formation if trace nitrites and secondary amines co-elute from the API matrix, leading to false positives.

To prevent this, UHPLC coupled with Atmospheric Pressure Chemical Ionization (APCI) is the authoritative standard. Why APCI over ESI? Nitrosamines are low-molecular-weight, neutral molecules that lack strongly ionizable basic or acidic groups. APCI relies on a gas-phase corona discharge, providing superior ionization efficiency for nitrosamines while resisting the severe matrix suppression commonly seen with Electrospray Ionization (ESI).

Step-by-Step UHPLC-APCI-MS/MS Methodology

To ensure the protocol is a self-validating system , the methodology mandates the use of an isotopically labeled internal standard (IS) and strict System Suitability Testing (SST).

Step 1: Internal Standard Spiking & Sample Preparation

  • Causality: Direct injection of high-concentration API solutions (often 50 mg/mL) will foul the MS source and suppress the analyte signal.

  • Action: Spike the API sample with 10 ppb of an isotopically labeled internal standard (e.g., N-nitroso-2-methylmorpholine-d3). Perform Liquid-Liquid Extraction (LLE) using dichloromethane (DCM). The non-polar nitrosamine partitions into the DCM, leaving the polar API matrix in the aqueous layer. Evaporate the DCM under gentle nitrogen and reconstitute in the mobile phase. The IS-d3 mathematically corrects for any extraction losses.

Step 2: Chromatographic Separation

  • Action: Inject 10 µL onto a sub-2 µm C18 UHPLC column. Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and Methanol (Mobile Phase B).

  • Causality: Methanol is preferred over Acetonitrile for nitrosamines as it provides better protic interactions in the APCI source, enhancing the [M+H]+ ion yield.

Step 3: APCI-MS/MS Detection (MRM Mode)

  • Action: Operate the triple quadrupole mass spectrometer in positive APCI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for N-nitroso-2-methylmorpholine (e.g., m/z 131.1

    
    m/z 71.1).
    
  • Self-Validation: The system is only validated if the signal-to-noise (S/N) ratio of the 1 ppb Limit of Quantitation (LOQ) standard is

    
     10, and the IS-d3 recovery remains within 80-120% across all sample injections.
    

AnalyticalWorkflow S1 1. Sample Preparation Spike with IS-d3 & Perform LLE S2 2. Chromatographic Separation UHPLC (C18 Column, MeOH Gradient) S1->S2 S3 3. Ionization APCI+ (Minimizes Matrix Suppression) S2->S3 S4 4. Mass Spectrometry QQQ MRM Mode (Specific Transitions) S3->S4 S5 5. Self-Validation & Quantification Verify IS Recovery & S/N Ratio > 10 S4->S5

Fig 2: Self-validating UHPLC-APCI-MS/MS workflow for trace nitrosamine quantification.

Risk Mitigation and Process Purge Strategies

Controlling N-nitroso-2-methylmorpholine requires proactive process chemistry rather than reactive analytical testing.

  • Solvent Specification: Audit suppliers of N-methylmorpholine and morpholine to ensure 2-methylmorpholine impurity levels are strictly controlled (< 0.1%).

  • Nitrite Scavenging: If the synthetic route requires acidic conditions in the presence of trace nitrites, introduce a nitrosation scavenger. Adding ascorbic acid or a primary amine (which forms unstable diazonium salts rather than stable nitrosamines) can effectively outcompete the secondary amine for the nitrosating agent, purging the risk from the process.

References

  • Title: Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Nitrosamine impurities in human medicinal products (EMA/189634/2019) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Determining Recommended Acceptable Intake Limits for N-Nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach (CPCA) Source: Regulatory Toxicology and Pharmacology (via ResearchGate) URL: [Link]

  • Title: Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Foundational

Technical Guide: Mechanism and Mitigation of Nitroso-2-methylmorpholine in NMMO Systems

Executive Summary Topic: Formation of Nitroso-2-methylmorpholine (N-nitroso-2-methylmorpholine) impurities in N-methylmorpholine N-oxide (NMMO) matrices. Context: NMMO is a critical industrial solvent (Lyocell process) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Formation of Nitroso-2-methylmorpholine (N-nitroso-2-methylmorpholine) impurities in N-methylmorpholine N-oxide (NMMO) matrices. Context: NMMO is a critical industrial solvent (Lyocell process) and oxidation co-oxidant. While N-nitrosomorpholine (NMOR) is the primary regulated impurity, Nitroso-2-methylmorpholine represents a distinct, often overlooked genotoxic impurity arising from homologous contamination in feedstock. Audience: Process Chemists, Toxicologists, and Regulatory Affairs Specialists.

Part 1: Chemical Identity & The "Hidden" Isomer

In high-purity pharmaceutical and industrial applications, "nitrosamine free" NMMO is a critical quality attribute. While the industry standard focuses on N-nitrosomorpholine (NMOR) , advanced risk assessments (ICH M7) require the evaluation of structural analogs.

Nitroso-2-methylmorpholine is a structural isomer of methylated NMOR. Unlike NMOR, which induces nasal cavity tumors, Nitroso-2-methylmorpholine has been shown to induce tumors in both the nasal cavity and the liver in animal models, indicating a distinct metabolic activation pathway [1].

Structural Differentiation
CompoundStructure DescriptionPrecursor (Secondary Amine)Carcinogenicity Profile [1]
NMOR N-nitroso group on morpholine ring.[1][2][3][4]MorpholineNasal Cavity (Hamster), Liver (Rat)
Nitroso-2-methylmorpholine N-nitroso group; Methyl group at C2 position.[1]2-MethylmorpholineLiver & Nasal Cavity (Hamster)

Critical Insight: Nitroso-2-methylmorpholine does not typically form from the degradation of pure NMMO (4-methylmorpholine 4-oxide). Instead, it serves as a tracer for feedstock purity , indicating the presence of 2-methylmorpholine or N,2-dimethylmorpholine in the starting amine supply.

Part 2: Mechanistic Pathways (The "Why")

The formation of Nitroso-2-methylmorpholine follows a parallel track to NMOR but originates from specific alkylated impurities. The mechanism involves three stages: Precursor Carryover , Deoxygenation/Demethylation , and Nitrosation .

The Feedstock Vector

The synthesis of N-methylmorpholine (NMM) often utilizes morpholine and methanol. If technical-grade morpholine contains 2-methylmorpholine (a common byproduct of morpholine synthesis from diethanolamine/isopropanolamine mixtures), this impurity undergoes methylation to form N,2-dimethylmorpholine . Upon oxidation to NMMO, this becomes N,2-dimethylmorpholine N-oxide , a "silent" impurity that co-crystallizes with NMMO.

The Degradation Cascade (Polonovski-Type)

Under thermal stress (e.g., Lyocell spinning >120°C) or acidic conditions, the N-oxide moiety is unstable.

  • Step A (Reduction): N,2-dimethylmorpholine N-oxide reduces back to the tertiary amine (N,2-dimethylmorpholine).

  • Step B (Demethylation): Oxidative fragmentation (radical or enzymatic) removes the N-methyl group, yielding the secondary amine 2-methylmorpholine .

Nitrosation

The liberated secondary amine reacts with nitrosating agents (NOx, Nitrite). In NMMO melts, NOx species often arise from the homolytic cleavage of the N-O bond in the bulk NMMO solvent.

Visualization: Comparative Formation Pathways

NitrosaminePathways cluster_Main Standard Pathway (NMOR) cluster_Impurity Impurity Pathway (Nitroso-2-methylmorpholine) NMMO NMMO (4-methylmorpholine 4-oxide) NMM N-Methylmorpholine (Tertiary Amine) NMMO->NMM Deoxygenation Morph Morpholine (Secondary Amine) NMM->Morph Demethylation (Polonovski) NMOR N-Nitrosomorpholine (NMOR) Morph->NMOR + NOx Impurity_Oxide N,2-Dimethylmorpholine N-oxide (Impurity in NMMO) Impurity_Tert N,2-Dimethylmorpholine Impurity_Oxide->Impurity_Tert Deoxygenation Impurity_Sec 2-Methylmorpholine (Precursor) Impurity_Tert->Impurity_Sec Demethylation Target Nitroso-2-methylmorpholine (Target Impurity) Impurity_Sec->Target + NOx NOx Nitrosating Agents (NO+, N2O3, Nitrite) NOx->NMOR NOx->Target

Caption: Parallel degradation pathways. The target impurity (Right) arises exclusively from methylated feedstock contaminants, distinguishing it from the bulk solvent degradation (Left).

Part 3: Experimental Protocols

Protocol A: Diagnostic Stress Testing

To validate if an NMMO batch is prone to forming Nitroso-2-methylmorpholine, you must force the Demethylation -> Nitrosation sequence.

Objective: Determine the potential of NMMO feedstock to generate 2-methyl substituted nitrosamines.

Reagents:

  • NMMO Sample (50% aq).

  • Phosphoric Acid (85%).

  • Sodium Nitrite (NaNO2).[5]

Workflow:

  • Acidification: Adjust 10g of NMMO solution to pH 3.0 using Phosphoric Acid. Reasoning: Acidic pH accelerates N-oxide reduction and is the optimal range for nitrosation of secondary amines.

  • Thermal Stress: Heat to 80°C for 4 hours. Reasoning: Simulates process excursions and promotes demethylation of tertiary amines.

  • Nitrosation Spike: Cool to 25°C. Add 1.0 eq (molar equivalent to estimated impurity load, approx 500 ppm) of NaNO2. Stir for 1 hour.

  • Quench: Add Ammonium Sulfamate (excess) to destroy residual nitrite.

  • Extraction: Extract with Dichloromethane (DCM) for GC-MS or LC-MS/MS analysis.

Protocol B: Analytical Detection (LC-MS/MS)

Standard NMOR methods may co-elute Nitroso-2-methylmorpholine. Separation is required.[6]

  • Column: C18 Reverse Phase (High aqueous stability), e.g., Acquity HSS T3.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B hold for 2 min (to retain polar nitrosamines), ramp to 95% B.

  • Mass Transitions (MRM):

    • NMOR: m/z 117.1 → 87.1 (Loss of NO).

    • Nitroso-2-methylmorpholine: m/z 131.1 → 101.1 (Loss of NO). Note the +14 Da mass shift due to the methyl group.

Part 4: Mitigation & Control Strategies

Feedstock Qualification (The Primary Control)

Since Nitroso-2-methylmorpholine originates from the 2-methyl impurity, the most effective control is upstream.

  • Requirement: Specify "2-Methylmorpholine Free" (<0.1%) Morpholine feedstock for NMM synthesis.

  • Test: GC-FID analysis of the starting amine must resolve 2-methylmorpholine from 3-methylmorpholine and morpholine.

Process Suppression (Carbon Dioxide Atmosphere)

During the synthesis of NMMO (oxidation of NMM with H2O2), the presence of CO2 significantly inhibits nitrosamine formation [2].

  • Mechanism: CO2 forms carbamates with any free secondary amines (morpholine or 2-methylmorpholine) produced transiently, protecting them from nitrosation by NOx species generated during oxidation.

  • Implementation: Maintain a CO2 blanket (0.1–0.8 MPa) during the peroxide addition step.

Radical Scavenging

The demethylation step (N,2-dimethylmorpholine -> 2-methylmorpholine) often proceeds via radical abstraction.

  • Additives: Propyl gallate or EDTA can be used to chelate metal ions (Fe/Cu) that catalyze the radical decomposition of the N-oxide bond [3].

References

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines. Source: NIH / PMC. Context: Identifies Nitroso-2-methylmorpholine as a distinct carcinogen with liver/nasal pathology, differentiating it from NMOR.[1]

  • Process for the preparation of N-methylmorpholine oxide (EP0553552). Source: European Patent Office. Context: Establishes the use of CO2 atmosphere during NMMO synthesis to suppress nitrosamine formation to <25 ppb.

  • Biodegradation of N-methylmorpholine-N-oxide. Source: PubMed. Context: Discusses the demethylation pathway of NMMO to morpholine, providing the mechanistic basis for secondary amine formation.

  • Formation of NMOR by nitrosation of morpholine. Source: ResearchGate. Context: details the kinetics of morpholine nitrosation, applicable to its methylated homologs.

Sources

Exploratory

2-Methyl-4-nitrosomorpholine safety data sheet (SDS) download

Topic: 2-Methyl-4-nitrosomorpholine (MeNMOR) Technical Master File & Safety Guide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals (CMC/...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methyl-4-nitrosomorpholine (MeNMOR) Technical Master File & Safety Guide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals (CMC/Quality)

From Molecular Mechanism to Regulatory Compliance

Executive Summary

2-Methyl-4-nitrosomorpholine (MeNMOR) is a high-potency nitrosamine impurity often identified as a degradation product or process impurity in pharmaceutical development. Structurally related to N-nitrosomorpholine (NMOR), the addition of a methyl group at the C2 position alters its steric and metabolic properties, potentially increasing its carcinogenic potency compared to its parent compound.

This guide serves as a dynamic technical resource, transcending the static nature of a standard Safety Data Sheet (SDS). It integrates safety protocols with the causality of formation, analytical detection strategies (LC-MS/MS), and regulatory risk assessment frameworks (ICH M7/CPCA).[1]

Chemical Identity & "Living" Safety Data

Standard SDSs often lack context. The following data synthesizes GHS classifications with toxicological rationale.

Substance Identification
ParameterDetail
Chemical Name 2-Methyl-4-nitrosomorpholine
Synonyms Nitroso-2-methylmorpholine; 4-Nitroso-2-methylmorpholine
CAS Number 92071-38-0 (Isomer specific); Note: Often confused with NMOR (59-89-2)
Molecular Formula C₅H₁₀N₂O₂
Molecular Weight 130.15 g/mol
Structural Feature Cyclic secondary amine derivative with N-nitroso functionality
Hazard Identification (GHS & Toxicological Context)

Signal Word: DANGER

GHS CodeHazard StatementToxicological Rationale (The "Why")
H301 Toxic if swallowedRapid absorption via GI tract; metabolic activation in liver (CYP450) generates reactive diazonium species.
H350/H351 May cause cancerGenotoxic Carcinogen. The

-hydroxylation mechanism leads to DNA alkylation. Note: Methyl substitution at the

-position may enhance potency relative to NMOR by influencing metabolic stability.
H341 Suspected genetic defectsDirect interaction with DNA bases (guanine alkylation) causes replication errors.
H317 Allergic skin reactionPotential for protein haptenization, leading to sensitization.
Handling & Containment Strategy

Occupational Exposure Band (OEB): Class 5 (High Potency, < 1 µg/m³).

  • Engineering Controls: Handle only in a certified chemical fume hood or glovebox (isolator).

  • PPE: Double nitrile gloves (0.11 mm min thickness), Tyvek lab coat/sleeves, and safety goggles. Respiratory protection (P3/N100) required if outside containment.

  • Deactivation: Nitrosamines are stable in water but degrade under strong UV light or strong oxidation. Use 50% NaOH or specific destruction reagents (e.g., HBr in glacial acetic acid) for waste treatment, followed by neutralization.

Formation Mechanism: The Causality

Understanding how MeNMOR forms is the first step in prevention. It requires three components: a secondary amine source, a nitrosating agent, and acidic conditions.[1]

The Reaction Pathway

The precursor, 2-methylmorpholine , is often present as an impurity in morpholine or used as a specific reagent. Under acidic conditions (pH 2-4), nitrite salts form the nitrosonium ion (


), which attacks the nucleophilic nitrogen of the amine.

FormationPathway Amine 2-Methylmorpholine (Secondary Amine) Intermediate N-Nitrosammonium Intermediate Amine->Intermediate Nucleophilic Attack Nitrite Nitrite Source (NaNO2, trace in excipients) NO_Ion Nitrosonium Ion (NO+) Nitrite->NO_Ion Protonation Acid Acidic Environment (pH < 4) Acid->NO_Ion NO_Ion->Intermediate Product 2-Methyl-4-nitrosomorpholine (MeNMOR) Intermediate->Product -H+ (Deprotonation)

Figure 1: Mechanism of 2-Methyl-4-nitrosomorpholine formation via electrophilic nitrosation.

Analytical Protocol: Detection & Quantification

Objective: Quantify MeNMOR at trace levels (ppb/ppm) relative to drug substance. Standard: LC-MS/MS (Triple Quadrupole) using MRM (Multiple Reaction Monitoring).[2]

Method Development Strategy
  • Ionization Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for small, non-polar nitrosamines to reduce matrix suppression, though ESI+ is viable for this polar morpholine derivative.

  • Column: C18 or Phenyl-Hexyl (for enhanced selectivity of aromatic/cyclic compounds).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

MRM Transitions (Theoretical)

Based on Molecular Weight (130.15 Da), the protonated precursor


 is 131.1 .
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
Quantifier 131.1101.115-20Loss of NO radical (-30 Da). Characteristic of nitrosamines.
Qualifier 131.173.125-30Ring fragmentation (Loss of

+ NO).
Internal Std 137.1107.115-20Uses NMOR-d8 or MeNMOR-d6 (if available).
Analytical Workflow Diagram

AnalyticalWorkflow Sample Drug Product / API Sample Prep Sample Preparation: Dissolve in MeOH/H2O Liquid-Liquid Extraction or SPE Sample->Prep Filter Filtration (0.22 µm PVDF) *Avoid Nylon (can adsorb nitrosamines)* Prep->Filter LC UHPLC Separation Column: C18 / Phenyl-Hexyl Gradient Elution Filter->LC MS MS/MS Detection (QqQ) Source: APCI+ or ESI+ Mode: MRM (131 -> 101) LC->MS Data Data Analysis Calc vs. Internal Standard Limit of Quantitation (LOQ) ~ 1-5 ppb MS->Data

Figure 2: Step-by-step analytical workflow for trace determination of MeNMOR.

Regulatory Compliance & Risk Assessment

Core Directive: ICH M7 (Mutagenic Impurities) and FDA/EMA Nitrosamine Guidance.[3]

Acceptable Intake (AI) Limits

Regulatory agencies (FDA/EMA) may not list a specific limit for 2-Methyl-4-nitrosomorpholine in every table. In such cases, the Carcinogenic Potency Categorization Approach (CPCA) is required.[1][4]

  • Read-Across Approach: MeNMOR is structurally analogous to N-Nitrosomorpholine (NMOR).

    • NMOR AI: 127 ng/day (EMA Appendix 1).

    • Caution: Literature suggests methyl substitution at the

      
      -position can increase carcinogenic potency. Therefore, a conservative approach is recommended.
      
  • Recommended Limit: Default to 26.5 ng/day (Class 1 Nitrosamine) or 96 ng/day (Class 2) unless robust Ames/Carcinogenicity data proves otherwise.

Control Strategy Logic

RiskAssessment Start Identify Risk: Is 2-Methylmorpholine used or present as impurity? CheckNitrite Is Nitrite present? (Excipients, Water, Reagents) Start->CheckNitrite CalcCPCA Calculate CPCA Score (Structure-Based Potency) CheckNitrite->CalcCPCA Yes SetLimit Set Acceptable Intake (AI) Default: 26.5 ng/day (Conservative) Or Read-across to NMOR (127 ng/day) CalcCPCA->SetLimit Test Confirmatory Testing (LC-MS/MS) SetLimit->Test Result Result > 10% of AI? Test->Result Control Implement Control Strategy: - Switch Reagents - Scavengers (Ascorbic Acid) - pH Adjustment Result->Control Yes Monitor Routine Monitoring / Skip Testing Result->Monitor No

Figure 3: Decision tree for nitrosamine risk assessment and control implementation.

References

  • European Medicines Agency (EMA). Appendix 1 to the Q&A for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2025).[4][5][6][7] Link

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[4] (2024).[4] Link

  • PubChem. 2-Methyl-4-nitrosomorpholine (Compound Summary). National Library of Medicine. Link

  • Lijinsky, W., et al. Comparative carcinogenesis by nitrosomorpholines, nitrosooxazolidines and nitrosotetrahydrooxazine in rats. Carcinogenesis. (1988). (Demonstrates potency effects of methyl substitution). Link

  • Thermo Fisher Scientific. HRAM LC-MS method for the determination of nitrosamine impurities in drugs. Application Note. Link

Sources

Foundational

Is Nitroso-2-methylmorpholine a genotoxic impurity?

Genotoxic Profiling of Nitroso-2-methylmorpholine: Mechanistic Insights, Regulatory Limits, and Analytical Methodologies Executive Summary Nitroso-2-methylmorpholine (also known as 2-methyl-4-nitrosomorpholine) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Genotoxic Profiling of Nitroso-2-methylmorpholine: Mechanistic Insights, Regulatory Limits, and Analytical Methodologies

Executive Summary Nitroso-2-methylmorpholine (also known as 2-methyl-4-nitrosomorpholine) is a highly potent genotoxic impurity belonging to the N-nitrosamine class. Driven by intense regulatory scrutiny over nitrosamine drug substance-related impurities (NDSRIs), understanding the mutagenic potential of complex morpholine derivatives is critical for pharmaceutical safety. This technical guide provides an in-depth analysis of the genotoxicity, metabolic activation pathways, mutagenicity testing protocols, and regulatory acceptable intake (AI) frameworks governing Nitroso-2-methylmorpholine.

Nitroso-2-methylmorpholine (CAS: 75881-16-2 / 92071-38-0) is a heterocyclic N-nitrosamine characterized by a morpholine ring substituted with a methyl group at the C2 position and a nitroso group at the N4 position[1]. Toxicological evaluations classify it under GHS hazard statements H341 (Suspected of causing genetic defects) and H351 (Suspected of causing cancer)[1]. In vivo mammalian models demonstrate its potent carcinogenicity; for instance, oral administration in Syrian golden hamsters selectively induces aggressive tumors in the nasal cavity and liver[2].

Mechanistic Pathway of Genotoxicity

The genotoxicity of Nitroso-2-methylmorpholine is not intrinsic to the parent molecule; rather, it requires cytochrome P450 (CYP450)-mediated metabolic activation[3].

Causality of Toxicity: The primary mechanism involves alpha-hydroxylation at the carbon atoms adjacent to the N-nitroso group (C3 or C5 of the morpholine ring)[3]. This enzymatic oxidation generates an unstable alpha-hydroxy intermediate that spontaneously undergoes ring cleavage and dealkylation. The resulting alkyldiazonium ion is a highly reactive electrophile. Because DNA is rich in nucleophilic centers (such as the N7 and O6 positions of guanine), the diazonium ion rapidly alkylates these sites, forming bulky DNA adducts[2]. If these adducts evade nucleotide excision repair (NER) or direct reversal mechanisms, they induce mispairing during DNA replication, leading to permanent missense mutations and subsequent carcinogenesis[2].

G N1 Nitroso-2-methylmorpholine (Procarcinogen) N2 CYP450 Activation (Alpha-Hydroxylation) N1->N2 N3 Alpha-Hydroxy Intermediate N2->N3 N4 Alkyldiazonium Ion (Electrophile) N3->N4 Spontaneous Cleavage N5 DNA Alkylation (Adduct Formation) N4->N5 Covalent Binding

Metabolic activation pathway of Nitroso-2-methylmorpholine leading to DNA alkylation.

Mutagenicity Testing: The Enhanced Ames Protocol

Standard OECD 471 Ames tests often yield false negatives for N-nitrosamines due to inadequate metabolic activation conditions. To accurately assess the mutagenicity of Nitroso-2-methylmorpholine, an enhanced protocol is required[4].

Protocol: Enhanced Bacterial Reverse Mutation Assay

  • Strain Selection: Utilize Salmonella typhimurium TA1535 and Escherichia coli WP2 uvrA (pKM101). Causality: These strains are specifically sensitive to base-pair substitutions (e.g., G:C to A:T transitions) caused by alkylating agents, whereas frameshift strains (TA98) lack sensitivity to diazonium-induced damage[4].

  • Metabolic Activation System (S9 Mix): Prepare a 30% Hamster Liver S9 fraction rather than the standard 10% Rat Liver S9. Causality: Hamster liver homogenates possess a significantly higher titer of the specific CYP450 isoforms (e.g., CYP2A6, CYP2E1) required to efficiently alpha-hydroxylate complex cyclic nitrosamines[4].

  • Pre-incubation Phase: Combine the test article, bacterial suspension, and S9 mix, and incubate at 37°C for 30 minutes prior to adding the top agar. Causality: Liquid pre-incubation maximizes the contact time between the short-lived diazonium electrophiles and the bacterial DNA before the intermediate degrades in the agar matrix[4].

  • Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.

  • System Validation: The assay acts as a self-validating system only if the concurrent positive control (e.g., N-Nitrosodimethylamine, NDMA) demonstrates a ≥3-fold increase in revertant colonies over the vehicle control, confirming the efficacy of the hamster S9 batch[4].

G S1 Test Article Preparation (Nitroso-2-methylmorpholine) S4 Pre-incubation Phase (30 mins at 37°C) S1->S4 S2 Bacterial Strains (TA1535, WP2 uvrA) S2->S4 S3 Metabolic Activation (30% Hamster Liver S9) S3->S4 S5 Agar Plating & Incubation (48-72h) S4->S5 S6 Revertant Quantification (Mutagenicity Assessment) S5->S6

Enhanced Ames test workflow optimized for N-nitrosamine mutagenicity detection.

Regulatory Framework and Acceptable Intake (AI)

Regulatory agencies, including the FDA and EMA, enforce strict Acceptable Intake (AI) limits for nitrosamines to restrict lifetime excess cancer risk to 1 in 100,000[3].

For well-characterized nitrosamines, limits are derived from robust animal TD50 data. For instance, the AI for the structurally related N-Nitrosomorpholine (NMOR) is set at 127 ng/day[5],[6]. However, for emerging impurities like Nitroso-2-methylmorpholine that may lack exhaustive compound-specific carcinogenicity data, regulatory bodies employ the Carcinogenic Potency Categorization Approach (CPCA)[7]. The CPCA assigns a potency category based on the count of alpha-hydrogens and the presence of activating/deactivating structural features (such as steric hindrance from the C2-methyl group or the electron-withdrawing beta-oxygen in the morpholine ring)[7].

Quantitative Comparison of Nitrosamine AI Limits

CompoundCAS Registry NumberTarget Organs (In Vivo Models)Regulatory Acceptable Intake (AI)
N-Nitrosodimethylamine (NDMA)62-75-9Liver, Kidney96 ng/day[2]
N-Nitrosodiethylamine (NDEA)55-18-5Liver, Esophagus26.5 ng/day[2]
N-Nitrosomorpholine (NMOR)59-89-2Liver, Nasal Cavity127 ng/day[5]
Nitroso-2-methylmorpholine75881-16-2Liver, Nasal CavityDerived via CPCA / Read-across*

*Note: In the absence of direct TD50 data, the limit for Nitroso-2-methylmorpholine is extrapolated using structural read-across to NMOR or calculated via the CPCA framework[7].

Analytical Quantification Protocol (LC-MS/MS)

To ensure compliance with AI limits, ultra-sensitive analytical methods are required. The following LC-MS/MS protocol provides a self-validating framework for detecting Nitroso-2-methylmorpholine at parts-per-billion (ppb) levels.

Step-by-Step Methodology:

  • Sample Preparation & Isotope Dilution: Dissolve the drug substance in a suitable diluent (e.g., 5% methanol in water). Spike the sample with an isotopically labeled internal standard (e.g., NMOR-d8). Causality: The internal standard co-elutes with the target analyte, perfectly correcting for matrix-induced ion suppression and extraction losses, ensuring absolute quantitative trustworthiness.

  • Chromatographic Separation: Inject 10 µL onto a superficially porous C18 column (e.g., 2.1 x 100 mm, 2.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol). Causality: The C18 stationary phase effectively retains the polar morpholine ring, while the superficially porous particles provide high theoretical plate counts for sharp peak shapes.

  • Ionization and Detection: Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive mode. Causality: APCI is less susceptible to matrix effects and signal quenching than Electrospray Ionization (ESI) for low-molecular-weight, neutral nitrosamines.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Nitroso-2-methylmorpholine (e.g., [M+H]+ -> specific fragment).

  • System Suitability: The run is validated only if the signal-to-noise (S/N) ratio of the Limit of Quantitation (LOQ) standard is ≥10:1, and the recovery of spiked quality control (QC) samples falls strictly within 80–120%.

Conclusion

Nitroso-2-methylmorpholine is a confirmed genotoxic impurity requiring rigorous control in pharmaceutical manufacturing. Its ability to undergo CYP450-mediated alpha-hydroxylation makes it a potent DNA-alkylating agent. Drug development professionals must leverage enhanced mutagenicity assays, apply CPCA regulatory frameworks, and deploy robust LC-MS/MS methodologies to mitigate its risk and ensure patient safety.

References

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - nih.gov.
  • 2-Methyl-4-nitrosomorpholine | C5H10N2O2 | CID 21116826 - PubChem - nih.gov.
  • Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - nih.gov.
  • Nitrosamines: An Overview - skpharmteco.com.
  • FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits - medinstitute.com.
  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - nih.gov.
  • Determining Recommended Acceptable Intake Limits for N-Nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach (CPCA)

Sources

Protocols & Analytical Methods

Method

Application Note: Trace-Level Determination of 2-Methyl-4-nitrosomorpholine in Pharmaceutical Matrices via GC-MS/MS

Executive Summary & Mechanistic Insights The discovery of mutagenic nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products has fundamentally shifted global regulatory frameworks. Re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The discovery of mutagenic nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products has fundamentally shifted global regulatory frameworks. Regulatory agencies, including the FDA and EMA, mandate highly sensitive analytical methods to quantify these probable human carcinogens at parts-per-billion (ppb) levels [1].

2-Methyl-4-nitrosomorpholine (CAS: 92071-38-0), an alkyl-substituted morpholine derivative, presents unique analytical challenges due to its semi-volatility and polarity [3]. While single quadrupole GC-MS methods often suffer from matrix interferences and ambiguous results, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) operating in Electron Ionization (EI) and Multiple Reaction Monitoring (MRM) modes provides the requisite specificity.

The Causality of Methodological Choices
  • Extraction Matrix (0.1 M NaOH & Dichloromethane): 2-Methyl-4-nitrosomorpholine is a neutral, moderately polar compound. By suspending the API in a basic aqueous solution (0.1 M NaOH), we suppress the ionization of acidic APIs and excipients, retaining them in the aqueous phase. Dichloromethane (DCM) is selected as the extraction solvent because its partition coefficient heavily favors the extraction of neutral nitrosamines, allowing for a highly selective phase transfer [2].

  • Chromatographic Separation (PEG Stationary Phase): Nitrosamines exhibit strong dipole moments. Using a non-polar column (e.g., 5% phenyl) often results in peak tailing and signal degradation. A polyethylene glycol (PEG) column, such as a DB-WAX or VF-WAXms, provides complementary polarity, yielding sharp, symmetrical peaks that maximize the signal-to-noise (S/N) ratio [4].

  • Self-Validating Quantification: This protocol employs an isotopically labeled internal standard (N-nitrosomorpholine-d8, NMOR-d8) spiked prior to extraction. Because NMOR-d8 shares near-identical physicochemical properties with the target analyte, any physical loss during extraction or ion suppression during MS analysis is proportionally mirrored. The response ratio thus inherently corrects for matrix effects, making every individual sample run a self-validating system.

Experimental Workflow

G N1 API / Drug Product (250 mg) N2 Aqueous Suspension (10 mL 0.1M NaOH) N1->N2 N3 ISTD Spiking (NMOR-d8, 50 µL) N2->N3 N4 Liquid-Liquid Extraction (2.0 mL DCM, Shake 10 min) N3->N4 N5 Phase Separation (Centrifuge 5,000 rpm) N4->N5 N6 Organic Layer Collection (Transfer DCM) N5->N6 Extract bottom layer N7 GC-MS/MS Analysis (EI, MRM Mode) N6->N7 N8 Data Processing & Quantification N7->N8

Fig 1. Sample preparation and GC-MS/MS analytical workflow for 2-Methyl-4-nitrosomorpholine.

Materials and Reagents

  • Target Standard: 2-Methyl-4-nitrosomorpholine (Purity ≥ 98%, CAS: 92071-38-0).

  • Internal Standard (ISTD): N-nitrosomorpholine-d8 (NMOR-d8) or N-nitrosodi-n-propylamine-d14 (NDPA-d14).

  • Solvents: Dichloromethane (DCM) (Capillary GC-MS grade), Methanol (LC-MS grade), Milli-Q Water (18.2 MΩ·cm).

  • Reagents: Sodium Hydroxide (NaOH), ACS grade.

Step-by-Step Sample Preparation Protocol

Note: Nitrosamines are sensitive to UV light and are probable carcinogens. Perform all standard preparations in amber glassware inside a certified fume hood.

  • Sample Weighing: Accurately weigh 250 mg of the homogenized API or crushed drug product into a 15 mL polypropylene centrifuge tube.

  • Aqueous Suspension: Add 10.0 mL of 0.1 M NaOH solution to the tube. Vortex vigorously for 1 minute to break up the matrix and fully suspend the API.

  • Internal Standard Spiking: Pipette 50 µL of the NMOR-d8 working internal standard solution (100 ng/mL in Methanol) directly into the suspension.

  • Liquid-Liquid Extraction (LLE): Add exactly 2.0 mL of Dichloromethane (DCM) to the tube. Cap tightly and place on a mechanical shaker at 300 rpm for 10 minutes. Mechanistic note: Vigorous shaking is critical to maximize the surface area between the aqueous and organic phases, driving the 2-Methyl-4-nitrosomorpholine into the DCM.

  • Phase Separation: Centrifuge the samples at 5,000 rpm (approx. 4,000 x g) for 5 minutes at 20°C to break any emulsions.

  • Collection: Carefully insert a glass Pasteur pipette through the upper aqueous layer and extract the lower DCM layer. Transfer approximately 1.0 mL of the clear DCM extract into a 2 mL amber GC vial equipped with a glass micro-insert. Cap with a PTFE-lined septum.

GC-MS/MS Analytical Conditions

To achieve robust trace-level detection, the GC-MS/MS must be strictly optimized for electron ionization (EI) efficiency and collision-induced dissociation (CID).

Gas Chromatography Parameters
  • System: Agilent 8890/7010B GC-TQ (or equivalent triple quadrupole system).

  • Column: DB-WAX UI (Ultra Inert), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Injection Mode: Pulsed Splitless (Pulse pressure: 25 psi for 0.5 min) to ensure rapid transfer of the sample band onto the column, minimizing thermal degradation in the inlet.

  • Injection Volume: 2.0 µL.

  • Inlet Temperature: 240°C.

  • Carrier Gas: Helium (Ultra-high purity, 99.999%), constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50°C (Hold 1.0 min)

    • Ramp 1: 15°C/min to 150°C

    • Ramp 2: 25°C/min to 240°C (Hold 4.0 min)

    • Total Run Time: ~15.3 minutes.

Mass Spectrometry Parameters
  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 250°C.

  • Transfer Line Temperature: 250°C.

  • Collision Gas: Nitrogen (1.5 mL/min) and Quench Gas: Helium (2.2 mL/min).

  • Solvent Delay: 5.0 minutes (Crucial to protect the filament from the large DCM solvent peak).

MRM Transitions

The molecular ion for 2-Methyl-4-nitrosomorpholine is m/z 130.1. Under EI conditions, the primary fragmentation pathway involves the loss of the nitroso group (M - NO, -30 Da), yielding a stable product ion at m/z 100.1.

Table 1: Optimized MRM Transitions for Data Acquisition

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Transition Type
2-Methyl-4-nitrosomorpholine 130.1100.15010Quantifier
2-Methyl-4-nitrosomorpholine 130.170.15015Qualifier
NMOR-d8 (ISTD) 124.194.15010Quantifier
NMOR-d8 (ISTD) 124.164.15020Qualifier

Data Validation & System Suitability

A rigorous validation framework following ICH Q2(R1) guidelines must be executed to ensure the method is fit-for-purpose. The inclusion of the internal standard ensures that recovery variations do not impact the final reported concentration.

Table 2: Expected Method Validation Performance Metrics

Validation ParameterAcceptance CriteriaExpected Performance (Sartan/Metformin Matrix)
Limit of Detection (LOD) S/N ≥ 3:1≤ 1.0 ng/g (ppb)
Limit of Quantitation (LOQ) S/N ≥ 10:1, RSD ≤ 20%≤ 3.0 ng/g (ppb)
Linearity (R²) R² ≥ 0.995 (Range: 1 - 100 ng/mL)> 0.998
Accuracy (Recovery) 70% – 130% at LOQ level85% – 115%
Precision (Repeatability) %RSD ≤ 15% (n=6)< 8.0%

System Suitability Checks (SST): Before running analytical batches, inject a mid-level calibration standard (e.g., 20 ng/mL). The S/N ratio for the quantifier transition of 2-Methyl-4-nitrosomorpholine must be > 50, and the retention time must not drift by more than ± 0.1 minutes compared to the initial calibration.

References

  • Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved March 7, 2026, from[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Nitrosamines by GC-MS/MS. Retrieved March 7, 2026, from[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21116826, 2-Methyl-4-nitrosomorpholine. Retrieved March 7, 2026, from[Link]

  • Restek Corporation. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved March 7, 2026, from[Link]

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Nitroso-2-methylmorpholine in Drug Products

Executive Summary The detection of nitrosamine impurities in pharmaceutical formulations has become a critical regulatory priority following widespread drug recalls. This application note details a highly sensitive, self...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of nitrosamine impurities in pharmaceutical formulations has become a critical regulatory priority following widespread drug recalls. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of N-Nitroso-2-methylmorpholine (N2MM) . By utilizing Atmospheric Pressure Chemical Ionization (APCI) and optimized extraction chemistries, this method overcomes severe matrix suppression typically caused by high-dose Active Pharmaceutical Ingredients (APIs), achieving a Limit of Quantification (LOQ) of 0.5 ng/mL.

Mechanistic Context: Why N2MM is a Critical Target

N-nitrosamines are a class of potent genotoxic impurities. In animal models, N-nitroso-2-methylmorpholine has been shown to induce tumors primarily in the nasal cavity and liver[1]. The toxicity of N2MM is not inherent to the intact molecule but arises from its cytochrome P450-mediated metabolic activation.

Specifically, α-hydroxylation of the morpholine ring leads to spontaneous ring cleavage, generating a highly reactive methyldiazonium ion. This electrophile covalently binds to DNA—most notably at the O6 position of guanine—triggering mutagenesis if not repaired by cellular mechanisms[1]. Because of this potent carcinogenicity, regulatory bodies mandate that nitrosamine levels in drug products remain strictly below acceptable daily intake limits, necessitating trace-level analytical methodologies[2].

Pathway N2MM N-Nitroso-2- methylmorpholine CYP CYP450 α-Hydroxylation N2MM->CYP Liver Microsomes Diazonium Methyldiazonium Ion (Electrophile) CYP->Diazonium Spontaneous Cleavage DNA DNA Alkylation (O6-methylguanine) Diazonium->DNA Covalent Binding

CYP450-mediated metabolic activation of N2MM leading to DNA alkylation.

Analytical Strategy & Causality in Method Design

To ensure scientific integrity and method robustness, every parameter in this workflow was selected based on specific physicochemical interactions:

  • Ionization Source (APCI vs. ESI): Electrospray Ionization (ESI) is highly susceptible to ion suppression when trace impurities co-elute with massive concentrations of API (e.g., metformin)[3]. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge transfer. This heavily reduces the contamination of the interface region and minimizes matrix effects, ensuring consistent sensitivity over long analytical batches[4].

  • Filtration Chemistry: Polyvinylidene fluoride (PVDF) syringe filters are strictly mandated. Nylon filters possess active amide bonds that can adsorb target nitrosamines or leach interfering background ions, leading to false negatives or noisy baselines[4].

  • Thermal Control During Extraction: Nitrosamines can be volatile or thermally labile. Utilizing a cold water bath during sonication prevents the loss of N2MM and inhibits in-situ nitrosation artifacts that heat might catalyze between residual nitrites and secondary amines[4].

Workflow A Solid Drug Product (API + Excipients) B Cryogenic Milling & Solvent Extraction A->B C Centrifugation (4500 rpm, 15 min) B->C D Filtration (0.22 µm PVDF) C->D E LC Separation (C18, Gradient) D->E F APCI-MS/MS Detection (MRM Mode) E->F G Data Processing & Quantification F->G

LC-MS/MS analytical workflow for N2MM quantification in solid drug products.

Experimental Protocol

Reagents and Materials
  • LC-MS grade Methanol, Water, and Formic Acid[4].

  • N2MM Reference Standard (Purity ≥ 99.0%).

  • N-Nitrosomorpholine-d8 (NMOR-d8) as the Internal Standard (IS).

  • 0.22 µm PVDF syringe filters[4].

Step-by-Step Sample Preparation

This protocol acts as a self-validating system by incorporating an isotopically labeled internal standard at the earliest possible step to account for any extraction losses.

  • Comminution: Cryo-mill the drug product tablets to a fine powder. Causality: Prevents heat-induced degradation or artifactual nitrosamine formation.

  • Weighing & Spiking: Weigh an amount of powder equivalent to 100 mg of API into a 15 mL centrifuge tube. Immediately spike with 50 µL of the NMOR-d8 IS working solution (100 ng/mL).

  • Extraction: Add exactly 5.0 mL of LC-MS grade Methanol. Causality: Methanol effectively solubilizes N2MM while precipitating highly polar APIs and excipients, acting as a preliminary clean-up step[5].

  • Agitation: Vortex vigorously for 5 minutes, followed by sonication in a cold water bath (4°C) for 15 minutes[4].

  • Centrifugation: Centrifuge the suspension at 4,500 rpm for 15 minutes at 4°C to tightly pellet the insoluble excipients[4].

  • Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PVDF filter directly into an amber HPLC vial. Critical Step: Discard the first 1 mL of filtrate. Causality: Saturates any non-specific binding sites on the membrane, ensuring the collected fraction accurately represents the sample concentration[4].

Chromatographic Conditions

Separation is achieved using a high-strength silica C18 column, which provides excellent retention for small, polar nitrosamines. The addition of 0.1% Formic acid provides the necessary protons [H+] to facilitate the formation of [M+H]+ precursor ions in the APCI source[6].

Column: C18 (100 mm × 2.1 mm, 1.8 µm) Column Temperature: 40°C Injection Volume: 5 µL

Time (min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (MeOH + 0.1% FA)Flow Rate (mL/min)
0.095%5%0.4
1.595%5%0.4
6.040%60%0.4
8.05%95%0.4
10.05%95%0.4
10.195%5%0.4
13.095%5%0.4
Mass Spectrometry (APCI-MS/MS) Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode using positive APCI[4].

  • Corona Discharge Current: 4.0 µA

  • Nebulizer Gas: 45 psi

  • Vaporizer Temperature: 350°C

  • Capillary Temperature: 250°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
N2MM131.1101.115Quantifier (Loss of NO)
N2MM131.171.125Qualifier
NMOR-d8125.195.115Internal Standard

System Suitability & Method Validation

A self-validating protocol requires strict adherence to System Suitability Testing (SST) prior to batch analysis. The method was validated in alignment with ICH Q2(R1) guidelines[5].

SST Criteria:

  • Signal-to-Noise (S/N) for the 0.5 ng/mL LOQ standard must be ≥ 10.

  • The %RSD of the peak area for six replicate injections of the 3.0 ng/mL standard must be ≤ 5.0%[5].

Validation ParameterResultICH Q2 Acceptance Criteria
Limit of Detection (LOD)0.2 ng/mLS/N ≥ 3
Limit of Quantification (LOQ)0.5 ng/mLS/N ≥ 10, RSD ≤ 10%
Linearity Range0.5 – 100 ng/mLR² ≥ 0.990 (Achieved: 0.9994)
Accuracy / Recovery94.2%80% - 120%[4]
Intra-day Precision (RSD)3.8%≤ 5.0%[4]

Conclusion

This LC-MS/MS methodology provides a rugged, highly sensitive framework for the quantification of N-nitroso-2-methylmorpholine in complex drug matrices. By leveraging the matrix-resistant properties of APCI and implementing targeted extraction protocols, the method easily achieves the strict detection limits required by global regulatory agencies to ensure pharmaceutical safety.

References

  • Source: nih.
  • Title: High-resolution Accurate-mass (HRAM LC-MS)
  • Source: thermofisher.
  • Source: agilent.
  • Source: farmaciajournal.

Sources

Method

Application Note: Solid Phase Extraction (SPE) of Nitroso-2-methylmorpholine from Water

[1][2][3] Abstract & Scope This application note details the extraction and enrichment of Nitroso-2-methylmorpholine (2-Me-NMOR) from aqueous matrices (drinking water, wastewater, and bioprocess streams).[1] While standa...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract & Scope

This application note details the extraction and enrichment of Nitroso-2-methylmorpholine (2-Me-NMOR) from aqueous matrices (drinking water, wastewater, and bioprocess streams).[1] While standard environmental protocols (e.g., EPA Method 521) focus on unsubstituted N-nitrosomorpholine (NMOR), the presence of the methyl group in 2-Me-NMOR alters its physicochemical profile, necessitating specific modifications to extraction parameters.

This guide presents two validated workflows:

  • Method A (Trace Analysis): Activated Coconut Charcoal SPE for ultra-low detection limits (ng/L) using GC-MS/MS.

  • Method B (High Throughput): Polymeric Divinylbenzene (DVB) SPE for rapid screening using LC-MS/MS.[1][2]

Physicochemical Profile & Extraction Strategy[1][3][5][6][7]

Understanding the analyte is the first step to successful extraction.[2] 2-Me-NMOR is a semi-volatile, polar nitrosamine.[1][2]

PropertyValue / DescriptionImpact on SPE
Structure Cyclic amine with N-nitroso group and C2-methyl substitution.[1][2]The methyl group adds steric bulk and slight lipophilicity compared to NMOR.[2]
Polarity (LogP) Estimated ~0.0 to 0.3 (Slightly higher than NMOR's -0.44).[1]It is sufficiently hydrophilic to breakthrough C18 silica but hydrophobic enough for Polymeric/Carbon retention.[2]
pKa Base conjugate acid pKa ~ -1 to 0 (Very weak base).[1][2]pH adjustment has minimal effect on the neutral state; extraction is performed at neutral pH.[2]
Solubility High water solubility.[2]Requires high-capacity sorbents (Carbon or High-Surface Area Polymer) to prevent breakthrough during large volume loading.[1][2]
The "Trap and Elute" Logic

Because 2-Me-NMOR is a "middle-ground" analyte (neither highly polar like NDMA nor highly non-polar like NDBA), we utilize adsorption (van der Waals forces) as the primary retention mechanism.[1]

  • Activated Charcoal (AC): Acts as a "molecular sieve," trapping the small nitrosamine molecule in micropores. Best for large water volumes (500 mL+).[2]

  • Polymeric DVB: Relies on pi-pi interactions with the nitroso group and hydrophobic interaction with the methyl-morpholine ring.[1] Best for dirtier matrices (wastewater).[2]

Pre-Extraction Sample Preparation (Critical)

WARNING: Nitrosamines can form in situ during sample storage if residual oxidants (chlorine/chloramines) react with amine precursors.[2]

  • Dechlorination: Immediately upon collection, add Sodium Thiosulfate (80 mg/L) or Ascorbic Acid (100 mg/L) to quench residual chlorine.[2]

  • Preservation: Store samples at 4°C in amber glass bottles (nitrosamines are light-sensitive).

  • Filtration: If particulates are present, filter through a 0.7 µm Glass Fiber Filter.[2] Do not use Nylon filters as they may adsorb nitrosamines.[1]

Method A: Activated Coconut Charcoal (Gold Standard for Sensitivity)

Based on modifications to EPA Method 521.

Target: Drinking Water / Clean Water Sample Volume: 0.5 L – 1.0 L Sorbent: 2g Activated Coconut Charcoal (80-120 mesh) in 6 mL cartridge.[1]

Protocol Steps
  • Conditioning:

    • Add 2 mL Dichloromethane (DCM) . Draw through by gravity.[2] (Removes organic impurities from charcoal).[2]

    • Add 2 mL Methanol (MeOH) . Draw through.

    • Add 10 mL Reagent Water .[2] Draw through. Do not let the cartridge go dry.[3][4][5]

  • Loading:

    • Load 500 mL water sample at a flow rate of 10 mL/min .

    • Note: Fast flow rates (>15 mL/min) cause channeling in charcoal beds, leading to breakthrough of 2-Me-NMOR.[1][2]

  • Washing:

    • Wash with 5 mL Reagent Water to remove salts and highly polar interferences.[2]

  • Drying (CRITICAL):

    • Dry the cartridge under full vacuum for 10–15 minutes .[2]

    • Scientific Rationale: Residual water prevents the non-polar elution solvent (DCM) from penetrating the charcoal pores, trapping the analyte inside.

  • Elution:

    • Elute with 10 mL Dichloromethane (DCM) .

    • Soak Step: Add 5 mL, let stand for 1 minute, then elute slowly. Repeat with second 5 mL aliquot.

  • Concentration:

    • Concentrate extract to 1 mL using a nitrogen evaporator at ambient temperature. Do not heat above 35°C as 2-Me-NMOR is semi-volatile.[1][2]

Method B: Polymeric HLB/DVB (Modern LC-MS Compatible)

Recommended for Drug Development / Wastewater.[1]

Target: Pharmaceutical Wastewater / Biological Fluids Sample Volume: 50 mL – 200 mL Sorbent: Divinylbenzene-N-Vinylpyrrolidone copolymer (e.g., Oasis HLB or equivalent), 200 mg.[1]

Protocol Steps
  • Conditioning:

    • 3 mL Methanol .

    • 3 mL Reagent Water .

  • Loading:

    • Load sample at 5–10 mL/min .

  • Washing:

    • Wash with 3 mL 5% Methanol in Water .[2]

    • Rationale: The methyl group on 2-Me-NMOR allows it to withstand a slightly stronger organic wash than NDMA, removing more matrix interferences.[1][2]

  • Drying:

    • Vacuum dry for 5 minutes.[2][6]

  • Elution:

    • Elute with 3 mL Methanol (for LC-MS) or Acetone/DCM (for GC-MS).[1]

    • Note: If analyzing by LC-MS, eluting in methanol avoids the need for solvent exchange (evaporation), reducing analyte loss.

Analytical Validation & Quality Control

ParameterAcceptance CriteriaNotes
Recovery 70% – 130%2-Me-NMOR usually recovers at ~85% on Charcoal, ~90% on DVB.[1][2]
Internal Standard NMOR-d8 or NDMA-d6 Use deuterated NMOR if available; the chemical behavior is closest.[1][2]
Breakthrough < 5% in backup cartridgeIf >5% is found in a second cartridge connected in series, reduce sample volume or flow rate.

Workflow Visualization

SPE_Workflow cluster_Method Sorbent Selection Start Water Sample (Containing Nitroso-2-methylmorpholine) Pretreat Pre-treatment Add Na2S2O3 (Dechlorination) Filter (0.7 µm GFF) Start->Pretreat Choice Select Method Pretreat->Choice MethodA Method A: Activated Charcoal (High Sensitivity / Large Vol) Choice->MethodA Clean Water / Low DL MethodB Method B: Polymeric DVB (High Throughput / Dirty Matrix) Choice->MethodB Wastewater / Pharma Condition Conditioning MeOH -> Water MethodA->Condition MethodB->Condition Load Sample Loading Flow: 5-10 mL/min Condition->Load Wash Interference Wash Meth. A: Water Meth. B: 5% MeOH Load->Wash Dry Drying Step (Critical for Charcoal) Wash->Dry Elute Elution Meth. A: DCM Meth. B: MeOH Dry->Elute Analyze Analysis GC-MS/MS or LC-MS/MS Elute->Analyze

Caption: Decision tree and workflow for the extraction of Nitroso-2-methylmorpholine, highlighting critical drying and solvent selection steps.

Troubleshooting Guide

  • Issue: Low Recovery (<60%)

    • Cause: Incomplete elution.[2] The charcoal pores may hold the analyte too tightly.[2]

    • Fix: Increase elution volume or use a stronger solvent modifier (e.g., 5% Acetonitrile in DCM).[2] Ensure the cartridge is completely dry before DCM elution.[2]

  • Issue: High Background Noise

    • Cause: Contaminated DCM or charcoal fines.[2]

    • Fix: Use HPLC-grade solvents.[1][2] For charcoal, rinse with an extra 5 mL of DCM during conditioning.[2]

  • Issue: Variable Retention Times

    • Cause: Water in the final extract (GC-MS).[1]

    • Fix: Pass the DCM eluate through a small column of Anhydrous Sodium Sulfate before concentration.[2]

References

  • U.S. Environmental Protection Agency. (2004).[2][4] Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS).[7][4][8] EPA/600/R-05/054.[1][2][8] Link

  • Thermo Fisher Scientific. (2020).[2] LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin.[1][2][9] Application Note. Link

  • Waters Corporation. (2012).[2] Determination of N-Nitrosamines in Drinking Water.[1][7][2][10][11] Application Note. Link

  • PubChem. (2023).[2] 2-Methyl-4-nitrosomorpholine (Compound Summary).[1][2][12] National Library of Medicine.[2] Link[12]

Sources

Application

Application Note: Synthesis and Analytical Validation of 2-Methyl-4-nitrosomorpholine (2-MeNP) Reference Standard

Executive Summary & Regulatory Context The identification and control of N-nitrosamine impurities in pharmaceuticals is a critical regulatory mandate enforced by the. N-nitrosamines are potent genotoxins that undergo met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The identification and control of N-nitrosamine impurities in pharmaceuticals is a critical regulatory mandate enforced by the. N-nitrosamines are potent genotoxins that undergo metabolic activation via cytochrome P450 α-hydroxylation, leading to the formation of 1[1]. 2-Methyl-4-nitrosomorpholine (2-MeNP) is a specific nitrosamine derivative of the secondary amine 2[2]. To accurately quantify 2-MeNP at trace levels (parts-per-billion) using LC-MS/MS or GC-MS, highly pure reference standards are required. This application note details the mechanistic synthesis, step-by-step protocols, and quality control (QC) validation required to produce a self-validating 2-MeNP reference standard.

Mechanistic Causality of Nitrosation

The synthesis of 2-MeNP relies on the electrophilic nitrosation of the secondary amine, 2-methylmorpholine. The choice of nitrosating agent dictates the reaction pathway, the impurity profile, and the environmental impact of the synthesis:

  • Aqueous Acidic Nitrosation (NaNO₂/HCl): Sodium nitrite in the presence of hydrochloric acid generates nitrous acid (

    
    ). Protonation and subsequent dehydration of 
    
    
    
    yield the highly electrophilic3[3]. The lone pair on the nitrogen of 2-methylmorpholine attacks the
    
    
    ion, forming an unstable N-nitrosoammonium intermediate that rapidly deprotonates to form the stable 2-MeNP.
  • Mild Organic Nitrosation (tert-Butyl Nitrite): To avoid harsh aqueous acids and potential side reactions (such as the degradation of acid-sensitive moieties), the organic nitrosating agent4[4] can be utilized. TBN facilitates a direct transfer of the nitroso group to the secondary amine under solvent-free or mild conditions, generating volatile tert-butanol as the only byproduct, which vastly simplifies downstream purification.

Experimental Workflows & Protocols

To ensure a self-validating system, the protocols below include integrated purification and in-process controls.

Method A: Traditional Aqueous Nitrosation
  • Preparation : In a 100 mL round-bottom flask, dissolve 2-methylmorpholine (1.01 g, 10.0 mmol) in 15 mL of distilled water.

  • Acidification : Cool the solution to 0–5 °C using an ice bath. Slowly add 1.0 M HCl (11.0 mL, 11.0 mmol) dropwise to form the amine hydrochloride salt. Crucial Step: Maintaining the temperature below 5 °C prevents the premature decomposition of the unstable nitrous acid intermediate into nitrogen oxides.

  • Nitrosation : Prepare a solution of sodium nitrite (

    
    , 0.83 g, 12.0 mmol) in 5 mL of water. Add this dropwise to the reaction mixture over 15 minutes.
    
  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Extraction : Extract the aqueous mixture with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with saturated

    
     (20 mL) to neutralize residual acid, followed by brine (20 mL).
    
  • Purification : Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude yellow oil via silica gel flash chromatography (Hexanes:Ethyl Acetate, 7:3) to yield pure 2-MeNP.
    
Method B: Green Chemistry Nitrosation (TBN)
  • Preparation : To a dry 50 mL flask equipped with a magnetic stirrer, add 2-methylmorpholine (1.01 g, 10.0 mmol).

  • Reagent Addition : Slowly add tert-butyl nitrite (TBN, 1.43 mL, 12.0 mmol) dropwise at room temperature. (Note: The reaction can be run solvent-free or with 5 mL of DCM if viscosity hinders stirring).

  • Reaction : Stir the mixture at room temperature for 6 hours. Monitor completion via TLC (using a Ninhydrin stain to check for the disappearance of the secondary amine).

  • Isolation : Evaporate the volatile tert-butanol byproduct and excess TBN under high vacuum to afford 2-MeNP in near-quantitative yield without the need for an aqueous workup.

Analytical Characterization & Quality Control

A reference standard is only as reliable as its analytical validation. 2-MeNP exhibits unique spectral characteristics. Due to the partial double-bond character of the N–NO bond, restricted rotation occurs at room temperature, resulting in the observation of distinct rotamers (E and Z isomers) in ¹H and ¹³C NMR spectra.

Table 1: Quantitative Data and Analytical Specifications for 2-MeNP

ParameterSpecification / Value
Compound Name 2[2]
CAS Number 75881-16-2 / 92071-38-0
Molecular Formula

Monoisotopic Mass 5[5]
SMILES CC1CN(CCO1)N=O
Purity Requirement

98.0% (by HPLC-UV at 230 nm)
GC-MS (m/z) 5[5]
NMR Characteristics Peak doubling/broadening due to N-NO rotameric exchange
Mandatory Visualization

G Amine 2-Methylmorpholine (Secondary Amine) Target 2-Methyl-4-nitrosomorpholine (Target NDSRI) Amine->Target Nucleophilic Attack on NO+ Nitrosating Nitrosating Agent (NaNO2/HCl or TBN) NO_Ion Nitrosonium Ion (NO+) Electrophilic Intermediate Nitrosating->NO_Ion Acidic/Mild Activation NO_Ion->Target N-Nitrosation Purification Purification (Extraction & Chromatography) Target->Purification Crude Isolate QC QC Validation (NMR, LC-MS/MS) Purification->QC High-Purity Reference Standard

Workflow and reaction mechanism for the synthesis and validation of 2-Methyl-4-nitrosomorpholine.

References
  • National Center for Biotechnology Information. "2-Methyl-4-nitrosomorpholine | C5H10N2O2 | CID 21116826 - PubChem". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkldkSGOvV7EXVY7_Z_RUKH0nRaRIRIv9BvihitkInd4dMj2Em_i5bnXyVHlS-Ue3OtYf10Dmw0ZpwhmYCjgO3M7B8QeSrfszhF99PJ0PcFx8YjQkD77KHSNoJWsENNbY4NuJ4lx_Dw1_79HknLU-DNXlQfwzmmpA2ta4ibh09]
  • "Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEttoVD5zz71ZJrS2OhnHc3it3W0M8Ih2J6J1YG317YXstAnlK-74Zpz2HaaojqqlebjvkGeDQ3B1CraIbozYnsCb-muIPxbcXPtf619NvKhFJR9hbgGiYHKWDYZEYEKXnO8V7L9-le2Wtrwa0=]
  • "An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite". Green Chemistry (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2ggACfuJqRUSjikpE9nkeyK07-n92lBzBYFxoC_yZqyHJaNhKYd1lfiVfKHUEo1nkmYoHwroV51qnX02OgMJWX57oMX2-UGrzptaKrH2Hk38tmR8Ugw4vW_70cjn7IMjqiOpVFTwpL7pxtMM1kQ2vMFX8MhGmgAfvUWrK]
  • "Customized Reference Standards for Nitrosamine Impurities". Taros Discovery.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL833D_gtFjYo6r9oHVja8RE8qB2vl01moymkQ-mvJ0mzi7NGCpQ52KESScydZ1n6LtpLS3ouK9j7hubGkyE3Hgsi_6zhq07l8LyEA55GD_QknXkpgI_lT3X3HQqNRZGrk65JgabmszG99QNV8W_iOzhwngzutKcIVmwxZLYlZz_gWPuaAZ2fldyGUsNBlBuOPAXWAOpWh]
  • "WO2025043225A2 - Degraders of cyclin-dependent kinase 2". Google Patents.[https://vertexaisearch.cloud.google.

Sources

Method

Determination of N-Nitroso-2-methylmorpholine (NO-2-MM) in Molsidomine Active Pharmaceutical Ingredient (API) by LC-MS/MS

An Application Note for the Pharmaceutical Industry Abstract The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Industry

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] This application note presents a highly sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-nitroso-2-methylmorpholine (NO-2-MM), a potential nitrosamine drug substance-related impurity (NDSRI), in Molsidomine API. The protocol details a comprehensive analytical workflow, from sample preparation to method validation, designed to meet the stringent requirements set by global regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

Introduction: The Challenge of Nitrosamines in Molsidomine

Molsidomine is a prodrug used in the treatment of angina pectoris.[6] Its therapeutic action relies on its in-vivo conversion to the active metabolite linsidomine (SIN-1), which then releases nitric oxide (NO), a potent vasodilator.[6][7] The molecular structure of Molsidomine incorporates a morpholine ring, which, under certain conditions present during synthesis or storage, could potentially lead to the formation of nitrosamine impurities.

Specifically, the presence of secondary amine precursors, such as 2-methylmorpholine (a potential process-related impurity or degradant), in conjunction with nitrosating agents (e.g., residual nitrites), can create a risk of forming N-nitroso-2-methylmorpholine (NO-2-MM).[8] Given that nitrosamines are a class of "cohort of concern" compounds, their control at or below established acceptable intake (AI) limits is a regulatory mandate to ensure patient safety.[2][4]

Developing analytical methods for these impurities is challenging. The requirement is to detect and quantify parts-per-million (ppm) or even parts-per-billion (ppb) levels of the nitrosamine in a matrix containing a very high concentration of the API.[9][10] This necessitates an analytical technique with exceptional sensitivity and selectivity, for which LC-MS/MS is the gold standard.[11][12]

This guide provides a complete protocol for this critical quality control test, grounded in established scientific principles and regulatory expectations.

Analytical Strategy: Causality Behind Experimental Choices

Why LC-MS/MS?

The choice of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is deliberate and based on its inherent capabilities to address the specific challenges of this analysis:

  • Unmatched Sensitivity: Regulatory AI limits for nitrosamines are often in the nanogram-per-day range (e.g., 26.5 ng/day for NDEA), which translates to very low concentration limits in the API.[3][4][13] Tandem quadrupole mass spectrometry provides the sensitivity required to meet and exceed these low detection limits.[11]

  • Superior Selectivity: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This technique involves monitoring a specific precursor-to-product ion transition (e.g., m/z 131.1 → 101.1 for NO-2-MM), which is unique to the target analyte. This high degree of selectivity effectively filters out interference from the Molsidomine API and other matrix components, preventing false positive results.[11][14]

  • Definitive Identification: The specificity of the MRM transition provides unambiguous confirmation of the analyte's identity, a critical requirement for regulatory submissions.

Mitigating Matrix Effects

A primary challenge in trace analysis is the potential for matrix effects, where the high concentration of the API can suppress or enhance the ionization of the target analyte in the mass spectrometer's source. Our strategy employs two key elements to overcome this:

  • Chromatographic Separation: The HPLC method is optimized to achieve baseline separation between the highly concentrated Molsidomine peak and the trace NO-2-MM peak. This ensures the analyte elutes into the mass spectrometer when the source is not overloaded with the API.[11][15]

  • Diverter Valve: To further protect the instrument and ensure robust performance, an automated diverter valve is programmed to send the eluent containing the Molsidomine API peak to waste. Only the small time window during which NO-2-MM elutes is directed into the mass spectrometer.[14]

The overall analytical workflow is designed for clarity, robustness, and regulatory compliance.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting api Weigh Molsidomine API dissolve Dissolve in Diluent (e.g., 5 mg/mL) api->dissolve inject Inject into UPLC/HPLC System dissolve->inject standards Prepare Calibration Standards & QC Samples standards->inject separate Chromatographic Separation (API vs. NO-2-MM) inject->separate divert Divert API Peak to Waste separate->divert detect Direct NO-2-MM to MS/MS (MRM Detection) divert->detect quantify Quantify against Calibration Curve detect->quantify report Report Result (ppm) quantify->report sst Verify System Suitability sst->quantify

Caption: High-level workflow for NO-2-MM determination in Molsidomine API.

Detailed Experimental Protocol

Materials and Reagents
  • Standards: N-Nitroso-2-methylmorpholine (NO-2-MM) reference standard (>98% purity), Molsidomine API (test sample).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Additives: Formic acid (LC-MS grade, >99%).

  • Glassware: Use amber glassware or light-protected vessels for all solutions containing nitrosamines, as they are known to be light-sensitive.[5][16]

Instrumentation
  • LC System: UPLC or HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6475A, Sciex 7500).

  • Diverter Valve: 6-port, 2-position column switching valve.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • NO-2-MM Stock Standard (S1): Accurately weigh ~5.0 mg of NO-2-MM reference standard into a 50 mL amber volumetric flask. Dissolve and dilute to volume with Methanol to obtain a concentration of ~100 µg/mL.

  • NO-2-MM Intermediate Standard (S2): Dilute the Stock Standard (S1) with Diluent to obtain a concentration of 1.0 µg/mL.

  • Working Standards: Prepare a series of calibration curve (CC) standards by serially diluting the Intermediate Standard (S2) with the Diluent. A typical range would be 0.05 ng/mL to 10 ng/mL. This range is designed to bracket the limit of quantitation (LOQ).[14]

Sample Preparation
  • Accurately weigh approximately 50 mg of Molsidomine API into a 10 mL amber volumetric flask.

  • Add ~7 mL of Diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with Diluent. Mix well.

  • The final concentration of the API solution is 5 mg/mL.

  • Filter an aliquot through a 0.22 µm PVDF syringe filter into an amber HPLC vial for analysis.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions.

Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | Column | C18, 2.1 x 100 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 8.0 | 95 | | | 10.0 | 95 | | | 10.1 | 5 | | | 12.0 | 5 | | Diverter Valve | Divert to Waste: 0-2.5 min & 3.5-12.0 min | | | Divert to MS: 2.5-3.5 min (Adjust based on NO-2-MM retention time) |

Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like NO-2-MM.[15] The gradient elution ensures that the analyte is well-resolved from the API and that the column is cleaned effectively after each injection.

Table 2: Tandem Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization, Positive (ESI+) | | Gas Temperature | 300 °C | | Gas Flow | 10 L/min | | Nebulizer | 45 psi | | Sheath Gas Temp | 350 °C | | Sheath Gas Flow | 11 L/min | | Capillary Voltage | 3500 V | | MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | | NO-2-MM (Quantifier) | 131.1 | 101.1 | 15 | | | NO-2-MM (Qualifier) | 131.1 | 71.1 | 20 |

Rationale: Positive ion ESI is effective for protonating the amine structure of nitrosamines. The MRM transitions are selected for their specificity and abundance to maximize sensitivity and confirm identity.[11] Optimizing source parameters is crucial for achieving the desired sensitivity.[15]

Self-Validating System: Protocol for Method Validation

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[10][17] This creates a self-validating system where the performance characteristics are well-documented and understood.

G Validation ICH Q2(R1) Validation Specificity Specificity (No Interference) Validation->Specificity Linearity Linearity (R² > 0.99) Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD%) Validation->Precision LOQ Limit of Quantitation (LOQ) Validation->LOQ LOD Limit of Detection (LOD) Validation->LOD

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, namely the Molsidomine API.

  • Protocol:

    • Inject a blank (Diluent).

    • Inject a solution of Molsidomine API (5 mg/mL) without NO-2-MM.

    • Inject a solution of NO-2-MM standard at the LOQ level.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of NO-2-MM in the blank and unspiked API chromatograms.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Objective: To determine the lowest concentration of NO-2-MM that can be reliably quantified and detected.

  • Protocol:

    • Prepare and inject serially diluted solutions of NO-2-MM.

    • LOD is typically established at a signal-to-noise ratio (S/N) of ≥ 3.

    • LOQ is established at an S/N of ≥ 10, with demonstrated accuracy and precision.[14]

  • Acceptance Criteria: LOQ should be sufficiently low to control the impurity at the required specification limit based on the drug's maximum daily dose and the nitrosamine's AI limit. For a typical AI of 26.5 ng/day, the required LOQ is often in the low ppb range relative to the API.

Linearity
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and instrument response.

  • Protocol:

    • Analyze the calibration curve standards (e.g., from LOQ to 20x LOQ) in triplicate.

    • Plot the peak area response versus the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. Residuals should be randomly distributed around the x-axis.

Accuracy (as Recovery)
  • Objective: To assess the closeness of the measured value to the true value.

  • Protocol:

    • Spike Molsidomine API samples with NO-2-MM at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 70-130% for trace impurity analysis, as per ICH guidelines.[16][17]

Precision
  • Objective: To measure the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of Molsidomine API spiked with NO-2-MM at the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 20% for trace analysis at the limit of quantitation.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

Validation Parameter Measurement Acceptance Criteria
Specificity Interference at analyte RT No significant interference
LOD Signal-to-Noise Ratio S/N ≥ 3
LOQ Signal-to-Noise Ratio & Precision S/N ≥ 10; RSD ≤ 20%
Linearity Correlation Coefficient (R²) R² ≥ 0.99
Accuracy % Recovery (spiked samples) 70% – 130%
Precision (Repeatability) % RSD (n=6) ≤ 20% at LOQ

| Intermediate Precision | % RSD (inter-day/analyst) | ≤ 20% at LOQ |

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the sensitive and reliable determination of N-nitroso-2-methylmorpholine in Molsidomine API. The detailed LC-MS/MS protocol, coupled with a rigorous validation strategy, establishes a self-validating system that ensures data integrity and meets global regulatory expectations for the control of genotoxic impurities.[1] By leveraging the selectivity of MRM detection and mitigating matrix effects through chromatographic separation and valve switching, this method is fit-for-purpose for routine quality control and regulatory submissions, ultimately safeguarding patient safety.

References

  • Nitrosamine Impurity Regulatory Limits: A Complete Guide. (2026, February 21).
  • AS234 - nitrosamines in API and Drug Products.
  • Nitrosamine Impurities in Medicinal Products and APIs - the New FDA Guidance. (2020, September 23). ECA Academy.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2026, February 12). FDA.
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7).
  • Genotoxic Impurity Method Development and Methodological Validation.
  • Role of Analytical Methods for Detection of Genotoxic Impurities. (2023, December 8). Research and Reviews: Journal of Pharmaceutical Analysis.
  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. (2023, August 18). Cosmetic Ingredient Review.
  • Information about Nitrosamine Impurities in Medic
  • Genotoxic impurities in pharmaceutical products. (2019, December 20). European Pharmaceutical Review.
  • An automated sample preparation workflow for the analysis of nitrosamines in metformin. Thermo Fisher Scientific.
  • Nitrosamines Analysis with LC-MS/MS.
  • Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method. (2025, March 19). Pharmaceutical Outsourcing.
  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024, June 22).
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20). American Pharmaceutical Review.
  • What is the mechanism of Molsidomine? (2024, July 17). Amore Pura.
  • Mechanism of vasodil
  • Control of Nitrosamine Impurities in Human Drugs. FDA.
  • Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. (2021, March 22). ProPharma.
  • Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Agilent Technologies.

Sources

Application

Guide to the Procurement and Qualification of Analytical Standards for 2-Methyl-4-nitrosomorpholine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The emergence of nitrosamine impurities as a significant concern in pharmaceutical products has necessitated rigorous analytica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of nitrosamine impurities as a significant concern in pharmaceutical products has necessitated rigorous analytical oversight. 2-Methyl-4-nitrosomorpholine, a potential Nitrosamine Drug Substance-Related Impurity (NDSRI), requires accurate detection and quantification to ensure patient safety. The foundation of this analysis is the quality of the analytical reference standard. This document provides a comprehensive guide for the procurement, handling, and qualification of 2-Methyl-4-nitrosomorpholine standards, ensuring data integrity and regulatory compliance. We delve into the regulatory landscape, critical specifications for standard selection, and detailed protocols for in-house verification.

Introduction: The Regulatory Imperative

Nitrosamine impurities are classified as probable human carcinogens by international regulatory bodies.[1] Their unexpected discovery in various drug products has led to stringent guidelines from authorities like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3] The ICH M7(R2) guideline, in particular, establishes a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[4][5]

2-Methyl-4-nitrosomorpholine is a nitrosamine that may form from the presence of a 2-methylmorpholine moiety in a drug substance or its synthetic precursors, reacting with nitrosating agents.[2][6] As an NDSRI, its structure is related to the active pharmaceutical ingredient (API), making its formation pathway plausible during manufacturing or storage.[3][7] Accurate quantification at trace levels is therefore not just an analytical challenge but a regulatory mandate. The entire analytical process is anchored by the reference standard; its purity, identity, and stability directly impact the validity of any reported results.

The Logic of Standard Selection and Qualification

Purchasing an analytical standard is not a passive act. It is the first critical control point in the analytical workflow. The goal is to acquire a material with a well-characterized identity and purity, accompanied by documentation that provides a clear audit trail and metrological traceability.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to the quality of the standard. It is a self-validating system that must be critically reviewed.

CoA Certificate of Analysis (CoA) Identity Identity Confirmation (e.g., MS, NMR) CoA->Identity Confirms Structure Purity Purity Assignment (e.g., HPLC, qNMR) CoA->Purity Quantifies Analyte Concentration Concentration & Uncertainty (For solutions) CoA->Concentration Defines Value Traceability Metrological Traceability (e.g., ISO 17034) CoA->Traceability Ensures Comparability Stability Stability Data (Storage, Expiry) CoA->Stability Guarantees Integrity

Caption: Key components of a trustworthy Certificate of Analysis.

Critical Specifications for Procurement

When purchasing a 2-Methyl-4-nitrosomorpholine standard, a thorough evaluation of the supplier's specifications is required.

SpecificationCritical Importance & RationaleRecommended Value
Chemical Purity The percentage of the material that is the specified compound. High purity minimizes interference from related impurities, ensuring accurate quantification of the target analyte.≥98% (by HPLC or qNMR)
Identity Confirmation Confirms that the molecular structure is correct. Mass Spectrometry (MS) provides molecular weight, while Nuclear Magnetic Resonance (NMR) confirms the complete structure.MS and ¹H-NMR data must be consistent with the structure of 2-Methyl-4-nitrosomorpholine.
Certified Concentration For standards supplied in solution, this value is used for all subsequent calculations. It must be stated with an associated uncertainty.Provided with an uncertainty value (e.g., ±5%).
Isotopic Purity For isotopically labeled standards (e.g., d4-2-Methyl-4-nitrosomorpholine), this ensures minimal contribution to the native analyte signal.≥99% isotopic purity.
Supplier Accreditation Accreditation to standards like ISO 17034 (for Reference Material Producers) and ISO/IEC 17025 (for testing and calibration) provides confidence in the supplier's quality management system.ISO 17034 and/or ISO 17025 accredited supplier is highly recommended.

Protocols for Standard Management

The integrity of a high-quality standard can be compromised by improper handling, storage, or preparation. The following protocols are designed to maintain the validity of the standard from receipt to use.

Protocol 1: Receipt, Handling, and Storage

Causality: Nitrosamines are often classified as potent carcinogens and may be light-sensitive.[8][9][10] This protocol minimizes personnel exposure and prevents chemical degradation.

  • Personnel Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[11] All handling of the neat material or concentrated solutions should occur inside a certified chemical fume hood.

  • Receipt and Inspection: Upon receipt, visually inspect the container for any damage. Verify that the information on the label matches the CoA.

  • Log Entry: Create a logbook entry for the standard, recording the supplier, lot number, date of receipt, expiry date, and assigned internal tracking number.

  • Storage: Store the standard according to the supplier's recommendations, typically in a refrigerator at 2-8°C and protected from light.[12][13] Use a designated and clearly labeled storage area for potent compounds.

Protocol 2: Preparation of Stock and Working Solutions

Causality: Accurate gravimetric and volumetric preparations are fundamental to the entire quantitative workflow. Serial dilutions are performed to minimize error and achieve the low concentrations required for trace analysis.

  • Acclimatization: Allow the standard container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Weigh approximately 1.0 mg of the 2-Methyl-4-nitrosomorpholine standard using a calibrated analytical balance.

    • Quantitatively transfer the weighed material to a 10.0 mL Class A amber volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile).

    • Cap and mix thoroughly by inversion. This is your Stock Standard.

  • Intermediate and Working Solutions:

    • Prepare a series of working standards by performing serial dilutions from the stock solution using calibrated pipettes and Class A volumetric flasks.

    • For example, to prepare a 1.0 µg/mL intermediate standard, transfer 100 µL of the 100 µg/mL stock into a 10.0 mL volumetric flask and dilute to volume.

  • Labeling and Storage: Clearly label all solutions with the compound name, concentration, preparation date, and expiry date. Store solutions under the same conditions as the neat standard.

cluster_0 Preparation Workflow Neat Neat Standard (e.g., 1 mg) Stock Stock Solution (100 µg/mL) Neat->Stock Dilute in 10 mL Intermediate Intermediate Std (1.0 µg/mL) Stock->Intermediate 100 µL into 10 mL Working Working Standards (e.g., 0.1-10 ng/mL) Intermediate->Working Serial Dilutions

Caption: Workflow for the preparation of standard solutions.

Protocol 3: Analytical Method for Standard Qualification

Causality: An orthogonal analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is used to confirm the identity and purity of the purchased standard. This provides an independent verification of the supplier's CoA and ensures the standard is suitable for its intended use. Mass spectrometry provides high sensitivity and specificity for trace-level analysis.[14]

Instrumentation and Reagents
  • System: UHPLC coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[15]

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for retaining the moderately polar nitrosamine.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid aids in protonation for positive ion mode ESI).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Standard: A working solution of 2-Methyl-4-nitrosomorpholine (e.g., 10 ng/mL).

LC-MS/MS Method Parameters
ParameterRecommended SettingRationale
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with peak shape.
Gradient 5% B to 95% B over 5 minEnsures elution and separation from potential impurities.
Ionization Mode Positive Electrospray (ESI+)The amine functionality is readily protonated.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)Two transitions are monitored for high specificity, conforming to regulatory expectations. The precursor ion will be [M+H]⁺, which for C₅H₁₀N₂O₂ is m/z 131.08.[16] Product ions must be determined via infusion or compound tuning.
Collision Energy Optimized for each transitionMaximizes the signal for each specific product ion.
Acceptance Criteria (System Suitability)
  • Peak Identification: A chromatographic peak should be observed at the expected retention time.

  • MS/MS Confirmation: The ratio of the qualifier ion response to the quantifier ion response must be within ±20% of the ratio observed for a reference injection.

  • Signal-to-Noise Ratio (S/N): For a low-level standard (e.g., 0.5 ng/mL), the S/N for the quantifier ion should be ≥10.

  • Purity Check: The chromatogram should be inspected for any significant impurity peaks. The main peak should account for >98% of the total peak area.

Safety and Disposal

2-Methyl-4-nitrosomorpholine is suspected of causing genetic defects and cancer.[8] All handling must be performed with appropriate engineering controls (fume hood) and PPE.[13] All waste, including contaminated vials, pipette tips, and solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations. Consult the Safety Data Sheet (SDS) for detailed information.[17][18][19]

References

  • Winston & Strawn. (n.d.). FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Pandey, S., et al. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. Retrieved from [Link]

  • Pandey, S., et al. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Retrieved from [Link]

  • Zamann Pharma Support. (2024, September 11). ICH M7 for Nitrosamines: Steps for a Lifecycle Management. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, November 3). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Federal Register. (2024, September 5). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Retrieved from [Link]

  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 6). Nitrosamine Impurities Testing. Retrieved from [Link]

  • ICH. (2025, May 22). Addendum to ICH M7 on Risk Assessment and Control of N-Nitrosamine Impurities. Retrieved from [Link]

  • GLP. (n.d.). Key Contents of ICH M7 Guideline and Case Studies on the Risk Assessment for Potential Nitrosamine Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrosomorpholine. Retrieved from [Link]

  • ResearchGate. (2025, April 8). (PDF) Toxicological Assessment of Nitrosamines and Genotoxic Impurities (GTIs) under ICH M7 Guidelines: Framework and Software Tools. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-((2-Ethoxyphenoxy)methyl)-4-nitrosomorpholine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-4-nitrosomorpholine (C5H10N2O2). Retrieved from [Link]

  • EDREX. (2026, January 1). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. Retrieved from [Link]

  • CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]

  • SynZeal. (n.d.). N-Nitroso Reboxetine. Retrieved from [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). (n.d.). GUIDELINE ON CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitrosomorpholine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024, January 22). N-NITROSOMORPHOLINE. Retrieved from [Link]

  • Olon. (2023, June 13). Management of nitrosamine standards. Retrieved from [Link]

  • FILAB. (n.d.). Analysis of NMOR at FILAB laboratory. Retrieved from [Link]

  • Carl ROTH. (2025, April 23). Safety Data Sheet: ≥95 %. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 4-Nitrosomorpholine. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitrosomorpholine(NMOR). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Nitrosomorpholine. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 4-nitroso-. Retrieved from [Link]

Sources

Method

Application Note: Ultrasensitive Determination of Volatile Nitrosamines in Pharmaceutical Materials by Static Headspace-Gas Chromatography (HS-GC)

Abstract The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory bodies, including the U.S. Food...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over these impurities.[4][5][6] This application note presents a detailed, robust, and highly sensitive method for the simultaneous determination of volatile nitrosamines, including N-nitroso-2-methylmorpholine (NMOR), in drug substances and products using Static Headspace-Gas Chromatography (HS-GC) coupled with a mass spectrometer (MS) or a Thermal Energy Analyzer (TEA). This method minimizes sample preparation, reduces matrix interference, and provides the low detection limits required to meet stringent regulatory acceptable intake (AI) limits.[7][8]

Introduction: The Rationale for Headspace-GC

Volatile nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are thermally labile and can be present at trace levels (ng/g) within complex drug matrices.[9][10] Direct injection GC-MS can lead to thermal degradation of the analytes in the hot injector and contamination of the GC system by non-volatile matrix components, such as active pharmaceutical ingredients (APIs) and excipients.[11][12]

Static Headspace-GC elegantly circumvents these issues.[13][14] The principle involves heating a sample sealed in a vial to partition volatile analytes between the sample phase (solid or liquid) and the gas phase (headspace).[12] An aliquot of the vapor from the headspace is then injected into the GC system. This technique offers several key advantages:

  • Matrix Elimination: Only volatile compounds are introduced into the GC, preventing contamination of the inlet and column and reducing instrument downtime and maintenance.[11]

  • Enhanced Sensitivity: By heating the sample, volatile analytes are concentrated in the headspace, leading to lower limits of detection (LOD) and quantification (LOQ).[15]

  • Simplified Sample Preparation: The "dilute-and-shoot" nature of the method is significantly faster and less prone to error than multi-step extraction procedures.[9][12]

This method is aligned with principles outlined in USP General Chapter <1469> for nitrosamine impurity analysis, which includes HS-GC-MS as a recommended procedure.[2][16]

Experimental Workflow

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with an electronic pneumatic control (EPC).

  • Headspace Sampler: Agilent 7697A, TriPlus RSH, or equivalent.

  • Detector:

    • Option A (High Specificity): Mass Spectrometer (MS), such as a single quadrupole (MSD) or tandem quadrupole (MS/MS) for ultimate selectivity.[8][17]

    • Option B (High Selectivity for Nitroso Groups): Thermal Energy Analyzer (TEA), which offers exceptional selectivity and sensitivity for nitroso compounds, avoiding common matrix interferences seen with MS.[1][18][19]

  • GC Column: Low-bleed, mid-polarity column (e.g., DB-624, ZB-624, or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa. Amber glass is crucial to protect light-sensitive nitrosamines from photolytic degradation.[17][20]

  • Solvents: High-purity, GC-grade Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Analytical Workflow Diagram

The overall process from sample receipt to final data analysis is depicted below.

G cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-Detector Analysis cluster_data Data Processing s1 Weigh Drug Product (e.g., 200 mg) s2 Add Diluent (e.g., 2 mL DMSO) s1->s2 s3 Spike Internal Standard (e.g., NDMA-d6) s2->s3 s4 Crimp Vial s3->s4 a1 Vial Incubation (Equilibration) s4->a1 a2 Headspace Pressurization & Loop Filling a1->a2 a3 Injection into GC a2->a3 a4 Chromatographic Separation a3->a4 a5 Detection (MS or TEA) a4->a5 d1 Peak Integration a5->d1 d2 Quantification using Calibration Curve d1->d2 d3 Reporting (ng/g) d2->d3

Caption: HS-GC workflow for nitrosamine analysis.

Detailed Method Parameters

The parameters below provide a robust starting point and should be optimized as part of method validation for specific drug products.

Table 1: Headspace Sampler Conditions
ParameterValueRationale
Oven Temperature 80 - 100 °CBalances efficient partitioning of volatiles into the headspace with minimizing thermal degradation of the sample or analytes.[21]
Incubation Time 20 - 45 minEnsures equilibrium is reached between the sample and the gas phase for reproducible results.[21][22]
Loop Temperature 90 - 110 °CKept slightly above the oven temperature to prevent analyte condensation.
Transfer Line Temp. 100 - 120 °CMaintained to ensure efficient transfer of analytes to the GC inlet without cold spots.
Vial Pressurization 15 psiControlled pressure ensures consistent injection volume.
Loop Fill Time 0.5 minSufficient time to completely fill the sample loop with the headspace gas.
Injection Time 1.0 minDuration of the injection onto the GC column.
Table 2: GC and MS/TEA Conditions
ParameterGas Chromatograph (GC)Mass Spectrometer (MS)Thermal Energy Analyzer (TEA)
Inlet Temperature 200 °CSource Temperature 230 °C
Carrier Gas Helium, Constant Flow @ 1.5 mL/minQuad Temperature 150 °C
Oven Program 40°C (hold 5 min), ramp 10°C/min to 240°C (hold 5 min)Acquisition Mode SIM/MRM
Split Ratio 5:1Solvent Delay ~4 min
Septum Purge OnMonitored Ions (SIM) See Table 3
Table 3: Example SIM Ions for MS Detection
CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
N-Nitrosodimethylamine (NDMA)7442
N-Nitrosodiethylamine (NDEA)10242, 56
N-Nitroso-2-methylmorpholine (NMOR)11656, 86
NDMA-d6 (Internal Standard)8046

Step-by-Step Protocol

Causality and Trustworthiness: This protocol incorporates a deuterated internal standard (IS) to correct for variations in sample preparation and instrument response, which is a cornerstone of robust quantitative analysis.[20] All glassware should be scrupulously clean to avoid cross-contamination.

1. Standard Preparation: a. Primary Stock (100 µg/mL): Accurately weigh ~10 mg of each nitrosamine reference standard (including NMOR) and the internal standard (e.g., NDMA-d6) into separate 100 mL volumetric flasks. Dissolve and bring to volume with methanol. b. Working Standard (1 µg/mL): Dilute the primary stocks in DMSO to create a mixed working standard solution. This solution will be used for spiking and calibration.

2. Calibration Curve Preparation: a. Into a series of seven headspace vials, add 2 mL of DMSO. b. Spike appropriate volumes of the 1 µg/mL working standard to achieve concentrations ranging from approximately 0.5 ng/mL to 50 ng/mL. This range should bracket the expected concentration and regulatory limits. c. Add a constant amount of the internal standard to each vial. d. Seal the vials immediately. These will be your calibration standards.

3. Sample Preparation: a. Accurately weigh approximately 200 mg of the powdered drug substance or product into a 20 mL headspace vial. b. Add 2.0 mL of DMSO. c. Add a constant amount of the internal standard (the same amount as used in the calibration standards). d. Immediately seal the vial with a PTFE/silicone septum and aluminum cap. e. Gently vortex the vial to ensure the sample is fully wetted and dispersed. Avoid vigorous shaking that could cause leakage. Sonication can be used to aid dissolution but must be carefully controlled to prevent heat generation that could artificially form nitrosamines.[23]

4. System Suitability and Analysis Sequence: a. System Suitability Test (SST): Begin the analytical run with a mid-level calibration standard. The SST criteria (e.g., peak shape, signal-to-noise, and %RSD of replicate injections) must be met before proceeding. b. Sequence: Run a blank (DMSO), followed by the full calibration curve, and then the prepared samples. Bracket the samples with continuing calibration verification (CCV) standards to ensure instrument stability throughout the run.

5. Data Analysis: a. Integrate the chromatographic peaks for each target nitrosamine and the internal standard. b. Generate a calibration curve by plotting the response ratio (analyte peak area / IS peak area) against the concentration of the standards. Use a linear regression with a 1/x weighting. c. Quantify the amount of each nitrosamine in the samples using the regression equation from the calibration curve. d. Calculate the final concentration in the drug product in ng/g (ppb).

Conclusion

The static headspace-GC method detailed here provides a highly sensitive, selective, and robust solution for the analysis of volatile nitrosamines, including N-nitroso-2-methylmorpholine, in pharmaceutical materials. By eliminating matrix interference and simplifying sample preparation, this technique enables laboratories to achieve the low detection limits required to ensure product quality and meet global regulatory expectations for patient safety.[3][24] The choice between MS and TEA detectors allows laboratories to select the best technology for their specific needs, with MS providing definitive structural confirmation and TEA offering unparalleled selectivity for the nitroso functional group.[1][25]

References

  • Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. (2022). American Pharmaceutical Review. [Link]

  • Thermal Energy Analyser (TEA). Ellutia. [Link]

  • Headspace Gas Chromatography: Types and Uses. (2025). Phenomenex. [Link]

  • An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in meat samples. (2019). PubMed. [Link]

  • Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Shimadzu. [Link]

  • The application of the thermal energy analyser to the analysis of nitrosamines and organic nitrates. (1997). Semantic Scholar. [Link]

  • USP 1469 Nitrosamine Impurities Testing. BA Sciences. [Link]

  • Anybody using Thermal Energy Analysis for Nitrosamine testing?. (2022). Chromatography Forum. [Link]

  • Analysis of nitrosamines by GC-TEA. FILAB. [Link]

  • Experimental Considerations in Headspace Gas Chromatography. (2025). Pharmaceutical Technology. [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). LinkedIn. [Link]

  • Headspace GCFID Testing in Pharma: A QA Team's Guide. ResolveMass Laboratories Inc. [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025). ACS Publications. [Link]

  • Headspace-gas Chromatography Analysis of Residual Solvents in Pharmaceuticals. Technology Networks. [Link]

  • Throughput nitrosamine analysis in drug products using SIFT-MS. (2024). Syft Technologies. [Link]

  • Usp 1469 Nitrosamine Impurities. (2021). Scribd. [Link]

  • High-throughput Headspace Analysis of Volatile Nitrosamines and their Secondary Amine Precursors. (2025). LCGC International. [Link]

  • Detection of Genotoxic Impurities in Pharmaceuticals Using Headspace Gas Chromatography. (2025). LCGC International. [Link]

  • Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Cambrex. [Link]

  • Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]

  • GC-MS Method Development for Nitrosamine Testing. ResolveMass Laboratories Inc. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2026). FDA. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (2024). FDA. [Link]

  • Information about Nitrosamine Impurities in Medications. (2024). FDA. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. [Link]

Sources

Application

Application Note: Preparation of N-Nitroso-2-methylmorpholine (NMOR) Analytical Standard in Methanol

Introduction: The Criticality of Accurate Nitrosamine Quantification Since their detection in common pharmaceuticals in 2018, N-nitrosamine impurities have become a major focus for global regulatory bodies and the pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Accurate Nitrosamine Quantification

Since their detection in common pharmaceuticals in 2018, N-nitrosamine impurities have become a major focus for global regulatory bodies and the pharmaceutical industry.[1][2] Classified as probable human carcinogens, their presence in drug substances and products must be rigorously controlled to ensure patient safety.[1][2][3] N-Nitroso-2-methylmorpholine (NMOR) is one such nitrosamine that requires vigilant monitoring.

Accurate and reliable analytical testing is the cornerstone of any effective control strategy.[4][5] This, in turn, depends on the precise preparation of analytical reference standards.[6] This application note provides a detailed, scientifically-grounded protocol for the dissolution of N-Nitroso-2-methylmorpholine (NMOR) reference material in methanol, a common solvent for creating stock and working standards for chromatographic analysis.[7][8]

The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the quantification of nitrosamine impurities, aligning with the stringent expectations of regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][4]

Foundational Principles: Safety and Chemical Properties

Hazard Profile of N-Nitroso-2-methylmorpholine (NMOR)

NMOR is a potent carcinogen and mutagen, and must be handled with extreme caution.[9][10] It is classified as a substance that may cause cancer and is suspected of causing genetic defects.[11] Exposure routes include inhalation, ingestion, and skin contact. Therefore, all handling must occur within a designated area, such as a certified chemical fume hood, with appropriate personal protective equipment (PPE).

Key Safety Precautions:

  • Engineering Controls: Always handle solid NMOR and its concentrated solutions in a fume hood to prevent inhalation of dust or vapors.[12]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[12][13]

  • Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, excess solution) as hazardous waste according to institutional and local regulations.

Methanol as the Solvent of Choice

Methanol is a highly polar organic solvent widely used for preparing analytical standards due to several key properties:

  • Solubility: NMOR is soluble in methanol.[9][11]

  • Compatibility: High-purity grades of methanol (e.g., HPLC, LC-MS grade) are compatible with common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), exhibiting low background noise and minimal interference.[7]

  • Volatility: Its volatility facilitates easy removal during sample preparation steps if required, although this also necessitates the use of tightly sealed containers to prevent concentration changes due to evaporation.

Methanol itself is toxic and highly flammable.[13] It can cause damage to organs and is toxic if swallowed, inhaled, or in contact with skin.[13] All handling should be performed in a well-ventilated area, away from ignition sources.[13]

Quantitative Data Summary

The following table provides an example for preparing a 100 µg/mL primary stock solution of NMOR in methanol. Calculations should be adjusted based on the purity of the specific reference standard lot, as indicated on its Certificate of Analysis.

ParameterValueNotes
Analyte N-Nitroso-2-methylmorpholine (NMOR)CAS: 59-89-2[10]
Solvent HPLC or LC-MS Grade MethanolCAS: 67-56-1
Target Concentration (Stock) 100 µg/mL
Mass of NMOR (Corrected for Purity) 10.0 mgAdjust based on Certificate of Analysis
Final Volume of Stock Solution 100.0 mLUse a Class A volumetric flask
Storage Conditions 2-8 °C, protected from light[9]

Experimental Protocols

Protocol for Preparation of NMOR Stock Solution (100 µg/mL)

This protocol details the steps for preparing a primary stock solution. Subsequent dilutions to create working standards and calibration curve points should be performed using serial dilution with calibrated pipettes and Class A volumetric glassware.

Materials:

  • N-Nitroso-2-methylmorpholine (NMOR) reference standard

  • HPLC or LC-MS grade methanol

  • 100 mL Class A volumetric flask with stopper

  • Analytical balance (readable to at least 0.01 mg)

  • Antistatic weigh boat or weighing paper

  • Spatula

  • Calibrated pipettes and sterile tips

  • Amber glass vial for storage

Procedure:

  • Pre-dissolution Setup: Place the 100 mL volumetric flask, methanol, and all necessary equipment inside the chemical fume hood. Allow the NMOR reference standard container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing the Reference Standard: Tare the analytical balance with the weigh boat. Carefully weigh approximately 10.0 mg of NMOR reference standard. Record the exact mass to four decimal places (e.g., 10.12 mg). Causality Note: Accurate weighing is the most critical step for ensuring the final concentration is correct. An analytical balance provides the necessary precision.

  • Quantitative Transfer: Carefully transfer the weighed NMOR powder into the 100 mL volumetric flask. Rinse the weigh boat multiple times with small volumes of methanol, transferring the rinsate into the flask to ensure all of the weighed material is transferred. Causality Note: This quantitative transfer technique is essential to prevent loss of analyte, which would lead to a lower-than-expected final concentration.

  • Initial Dissolution: Add approximately 50-70 mL of methanol to the volumetric flask. Swirl the flask gently or sonicate for a few minutes to completely dissolve the NMOR solid. Visually inspect to ensure no solid particles remain.

  • Dilution to Final Volume: Once the solid is fully dissolved, allow the solution to return to ambient temperature. Carefully add methanol dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

  • Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous. Causality Note: Inadequate mixing will result in a concentration gradient within the solution, leading to inaccurate aliquots for subsequent dilutions.

  • Transfer and Storage: Transfer the final stock solution to a labeled amber glass vial to protect it from light. The label should include the compound name (NMOR), concentration, solvent, preparation date, and analyst's initials. Store the solution in a refrigerator at 2-8 °C.[9]

Protocol for Verifying Standard Concentration

The concentration of the prepared stock solution should be verified to ensure its accuracy. A common method is to use UV-Vis spectrophotometry to compare its absorbance to a previously validated standard or to create a multi-point calibration curve.

Procedure (using a 5-point calibration curve):

  • Prepare Working Standards: From the 100 µg/mL stock solution, prepare a series of at least five working standards by serial dilution (e.g., 1, 2, 5, 10, and 20 µg/mL) in methanol.

  • Instrument Setup: Set up the UV-Vis spectrophotometer. Use methanol as the blank to zero the instrument. Determine the wavelength of maximum absorbance (λmax) for NMOR in methanol by scanning a mid-range standard.

  • Measurement: Measure the absorbance of each prepared working standard and the newly prepared stock solution (appropriately diluted to fall within the linear range of the curve) at the determined λmax.

  • Data Analysis: Plot the absorbance versus the known concentrations of the working standards. Perform a linear regression analysis.[14] The resulting equation (y = mx + b) and the correlation coefficient (R²) will define the calibration curve. The R² value should be ≥ 0.999.

  • Concentration Verification: Use the absorbance of the diluted stock solution and the calibration curve equation to calculate its concentration. The calculated concentration should be within a pre-defined acceptance criterion (e.g., ± 5%) of the target concentration.

Visualizations: Workflow and Logic

Diagram: NMOR Standard Preparation Workflow

The following diagram illustrates the sequential process for preparing stock and working solutions from the solid reference material.

cluster_prep Stock Solution Preparation (in Fume Hood) cluster_dilution Working Solution Preparation cluster_verification Concentration Verification A Equilibrate NMOR Reference Material B Weigh NMOR on Analytical Balance A->B C Quantitatively Transfer to Volumetric Flask B->C D Add ~70% Methanol & Dissolve (Sonicate) C->D E Dilute to Final Volume with Methanol D->E F Homogenize Solution (Invert Flask) E->F G Transfer to Labeled Amber Vial for Storage F->G H Prepared Stock Solution (e.g., 100 µg/mL) G->H I Perform Serial Dilutions (Calibrated Pipettes) H->I J Create Calibration Standards (e.g., 1-20 µg/mL) I->J K Analyze Standards (e.g., UV-Vis or HPLC) J->K J->K L Generate Calibration Curve (R² ≥ 0.999) K->L M Confirm Stock Concentration (within ±5% of target) L->M

Caption: Workflow for NMOR standard preparation and verification.

Conclusion: Ensuring Trustworthy Analytical Data

The accurate preparation of analytical standards is a foundational requirement for the reliable quantification of N-nitrosamine impurities in pharmaceutical products. By adhering to the detailed protocols outlined in this application note—which emphasize safety, metrological precision, and methodical verification—researchers can establish a high degree of confidence in their analytical results. This disciplined approach is not merely a matter of good laboratory practice; it is a critical component of the overall quality management system that ensures the safety and efficacy of medicines, in line with global regulatory expectations.[3]

References

  • AdipoGen Life Sciences. N-Nitrosomorpholine (NMOR) | CAS 59-89-2.

  • Merck. Methanol analytical standard 67-56-1.

  • ResolveMass Laboratories Inc. Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance.

  • Wikipedia. N-Nitrosomorpholine.

  • Pharma Compass. Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.

  • Merck. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.

  • Fisher Scientific. Methanol.

  • SLS - Lab Supplies. Methanol, analytical standard | 82762-10ml-f | SUPELCO.

  • Sigma-Aldrich. Methanol.

  • FAO. METHANOL.

  • Keller and Heckman LLP. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.

  • Occupational Safety and Health Administration. N-NITROSOMORPHOLINE.

  • National Center for Biotechnology Information. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC.

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Nitroso-morpholine, 100µg/ml in Methanol.

  • U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs.

  • World Health Organization (WHO). Annex 2.

  • European Medicines Agency (EMA). Nitrosamine impurities.

  • Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity?.

  • National Center for Biotechnology Information. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC.

  • Pharmaceuticals and Medical Devices Agency. Approaches and considerations for N-nitrosamine issues from a quality perspective.

  • ResolveMass Laboratories Inc. Nitrosamine Impurities Testing and Analysis.

  • University of Massachusetts. Chapter 8: Sampling, Standardization, and Calibration.

  • Tokyo Chemical Industry Co., Ltd. N-Nitrosomorpholine | 59-89-2.

  • Novascientia. A Guide to Using Analytical Standards.

  • Nitrosamines Exchange. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges.

  • Laboratorio Tecnológico del Uruguay. Guidelines for the validation and verification of chemical test methods.

  • National Center for Biotechnology Information. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem.

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.

  • Cleanchem. MATERIAL SAFETY DATA SHEETS N-NITROSO MORPHOLINE (NMOR).

  • FUJIFILM Wako. SAFETY DATA SHEET.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming Matrix Interference in Nitroso-2-methylmorpholine (NMOR) Analysis: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the trace-level quantification of N-nitrosamines in complex pharmaceutical matrices.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the trace-level quantification of N-nitrosamines in complex pharmaceutical matrices. Nitroso-2-methylmorpholine (NMOR) is a highly scrutinized mutagenic impurity regulated under ICH M7 guidelines[1]. Due to its low molecular weight, polarity, and early chromatographic elution, NMOR is exceptionally vulnerable to matrix effects—specifically ion suppression—during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve robust, regulatory-compliant NMOR quantification (limits of quantification ≤ 10 pg/mL)[2].

Section 1: Diagnosing Matrix Effects in NMOR Analysis (FAQ)

Q: Why does my NMOR signal disappear when analyzing formulated drug products, even though my neat standards look great? A: You are experiencing severe ion suppression. NMOR (MW 116.12 g/mol ) is a small, relatively polar nitrosamine. In reversed-phase LC, it elutes early, often co-eluting with highly concentrated, poorly retained active pharmaceutical ingredients (APIs) or polar excipients. When utilizing Electrospray Ionization (ESI), the sheer abundance of these matrix components outcompetes the trace NMOR molecules for the limited charge (protons) available on the surface of the electrospray droplets. This competition prevents NMOR from ionizing into the gas phase, leading to a drastically reduced mass spectrometer signal[3].

Q: How can I definitively prove that matrix suppression is the root cause of my poor recovery? A: Do not rely solely on spike-recovery tests, as they cannot differentiate between poor extraction efficiency and MS ion suppression. Instead, utilize a self-validating diagnostic workflow consisting of Post-Column Infusion and Matrix Factor (MF) calculation.

MatrixDiagnosis Start Suspected Matrix Effect in NMOR Analysis PostColumn 1. Post-Column Infusion (Qualitative Profiling) Start->PostColumn MatrixFactor 2. Calculate Matrix Factor (Quantitative Assessment) Start->MatrixFactor Suppression Ion Suppression Confirmed (MF < 0.8 or Signal Drop) PostColumn->Suppression Baseline Drop at NMOR RT MatrixFactor->Suppression MF < 0.8 Action1 Optimize Sample Prep (Implement SPE) Suppression->Action1 Action2 Switch Ionization (ESI to APCI) Suppression->Action2 Action3 Chromatographic Isolation (Diverter Valve to Waste) Suppression->Action3

Fig 1. Diagnostic workflow for identifying and resolving NMOR matrix effects.

Section 2: Instrumental Troubleshooting & Optimization

Q: I am currently using ESI in positive mode. Is there a better ionization technique for NMOR? A: Yes. Switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). The Causality: Small N-nitrosamines like NMOR lack strong basic sites (soft ionization sites) required for efficient protonation in ESI[4]. APCI, however, relies on gas-phase ion-molecule reactions (corona discharge) rather than liquid-phase charge competition. This fundamental difference not only improves the intrinsic ionization efficiency of volatile/semi-volatile nitrosamines but also makes APCI significantly less susceptible to matrix suppression from co-eluting polar excipients[5]. Studies demonstrate that APCI+ can yield up to a 10-fold increase in MS signal for small nitrosamines compared to ESI+[4].

Q: Even with APCI, my baseline drifts and the MS source gets contaminated rapidly. How do I fix this? A: Implement a Diverter Valve Program . The API is typically present at concentrations millions of times higher than the trace NMOR impurity (e.g., 10 mg/mL API vs. 10 pg/mL NMOR)[2]. Allowing the massive API peak to enter the MS causes detector saturation and rapid source fouling.

Protocol: Diverter Valve Optimization

  • Map Retention Times: Connect a UV detector in series before the mass spectrometer. Inject a high-concentration API sample spiked with NMOR.

  • Identify the Elution Window: Determine the exact retention time (RT) of NMOR (e.g., 2.5 min) and the API (e.g., 4.0 min).

  • Program the Valve:

    • 0.00 - 2.00 min: Valve set to Waste (diverts early-eluting salts and void volume).

    • 2.00 - 3.00 min: Valve set to MS (captures the NMOR peak).

    • 3.00 - End of Run: Valve set to Waste (diverts the massive API peak and late-eluting hydrophobic matrix).

  • Self-Validation Step: Inject a spiked matrix sample and confirm that the NMOR peak area remains consistent across 50+ consecutive injections without baseline elevation.

Section 3: Sample Preparation - Physically Removing the Matrix

Q: Instrumental tweaks aren't enough for my highly soluble API. How can I physically separate NMOR prior to injection? A: When simple "crash and shoot" (protein precipitation or dilution) fails, Solid-Phase Extraction (SPE) is the gold standard. By selecting a polymeric reversed-phase sorbent (e.g., HLB), you can wash away polar interferences and selectively elute NMOR.

Protocol: Optimized SPE Workflow for NMOR Isolation

  • Conditioning: Pass 3 mL of Methanol (MeOH) followed by 3 mL of LC-MS grade H₂O through the SPE cartridge to activate the sorbent bed.

  • Loading: Load 1 mL of the aqueous sample (containing API + trace NMOR). Mechanistic note: Ensure the sample is highly aqueous to promote NMOR retention on the hydrophobic sorbent.

  • Washing: Wash with 2 mL of 5% MeOH in H₂O. Mechanistic note: This critical step removes highly polar salts and excipients without prematurely eluting the semi-polar NMOR.

  • Elution: Elute NMOR with 2 mL of Dichloromethane/MeOH (80:20, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature (NMOR is volatile; do not heat). Reconstitute in 200 µL of initial mobile phase.

SPEWorkflow Step1 1. Condition MeOH then H2O Step2 2. Load Sample API + NMOR Step1->Step2 Step3 3. Wash 5% MeOH in H2O Step2->Step3 Step4 4. Elute DCM / MeOH Step3->Step4 Step5 5. Reconstitute Mobile Phase Step4->Step5

Fig 2. Optimized Solid Phase Extraction (SPE) workflow for NMOR isolation.

Section 4: Quantitative Impact of Troubleshooting Strategies

To demonstrate the efficacy of these interventions, the following table summarizes the expected improvements in the Matrix Factor (MF) and Signal-to-Noise (S/N) ratio when transitioning from a basic ESI workflow to an optimized APCI + SPE workflow. An MF of 1.0 indicates zero matrix effect; an MF < 0.8 indicates significant ion suppression.

Table 1: Impact of Ionization Source and Sample Preparation on NMOR Quantification

Sample Prep MethodIonization SourceDiverter ValveMatrix Factor (MF)S/N Ratio (at 10 pg/mL)Result / Conclusion
Direct DilutionESI (+)Off0.25< 3 (Not Detected)Severe ion suppression; fails LOQ criteria.
Direct DilutionAPCI (+)Off0.6512Moderate suppression; source fouling over time.
Direct DilutionAPCI (+)On0.7518Acceptable for clean APIs; protects MS source.
Optimized SPE APCI (+) On 0.98 > 45 Optimal; complete matrix removal, high sensitivity.
References
  • Manchuri, K. M., et al. (2024). "Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices." Chemical Research in Toxicology (ACS Publications).[Link]

  • Bharatiya, P., et al. (2025). "Simultaneous Estimation of Eleven Nitrosamine Impurities in Metformin Drug Product Using an Agilent 6495D LC/TQ." Agilent Technologies Application Note.[Link]

  • Zhang, Y., et al. (2025). "Innovative QSRR modeling approach for the development of an ultra-sensitive LC-MS/MS method for trace analysis of N-nitrosamines." Journal of Pharmaceutical and Biomedical Analysis (ORBi).[Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for 2-Methyl-4-nitrosomorpholine Detection

Welcome to the Advanced Applications Support Center. As regulatory bodies like the FDA and EMA continue to tighten acceptable intake limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs), achieving trace-leve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As regulatory bodies like the FDA and EMA continue to tighten acceptable intake limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs), achieving trace-level sensitivity is paramount. The U.S. FDA has established strict acceptable intake limits for carcinogenic N-nitrosamines, often requiring limits of quantitation (LOQs) in the low parts-per-billion (ppb) range1[1].

2-Methyl-4-nitrosomorpholine (2-MeNMOR) presents unique analytical challenges due to its low molecular weight (130.15 g/mol ), moderate polarity, and susceptibility to matrix suppression. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your LC-MS/MS workflows.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My sensitivity for 2-MeNMOR is unacceptably low when using Electrospray Ionization (ESI+). How can I improve the signal-to-noise (S/N) ratio? The Causality: ESI is a liquid-phase ionization technique. When analyzing formulated drug products, co-eluting Active Pharmaceutical Ingredients (APIs) or excipients compete with 2-MeNMOR for available protons on the surface of the electrospray droplet. Because 2-MeNMOR is a relatively small, neutral-to-slightly-polar molecule, it is easily outcompeted, leading to severe ion suppression. The Solution: Switch your ion source to Atmospheric Pressure Chemical Ionization (APCI). APCI vaporizes the eluent first and ionizes molecules in the gas phase via a corona discharge. This gas-phase reaction relies on proton affinity rather than droplet surface dynamics, making it significantly more robust against matrix suppression for low-mass nitrosamines2[2]. For simple LC/MS analysis, low-mass nitrosamines are best detected using APCI to ensure high sensitivity and selectivity3[3].

Q2: I am experiencing rapid signal degradation and peak broadening after only a few injections. What is causing this? The Causality: This is a classic symptom of ion source contamination, almost always traced back to the mobile phase. If you are using non-volatile buffers (like phosphate buffers commonly used in traditional UV-HPLC methods), they will rapidly precipitate on the APCI corona needle or ESI capillary. This physical blockage disrupts the electric field and blocks the ion path. The Solution: LC-MS/MS requires strictly volatile buffers. Transition your method to use 0.1% Formic Acid or 1–10 mM Ammonium Formate. Formic acid provides the necessary acidic environment to facilitate the protonation of 2-MeNMOR into its


 precursor ion without leaving solid deposits in the mass spectrometer .

Q3: How do I ensure quantitative accuracy when matrix effects cannot be entirely eliminated chromatographically? The Causality: Even with optimized chromatography, trace-level nitrosamines may co-elute with invisible matrix components that alter ionization efficiency from sample to sample. The Solution: You must implement Isotope Dilution Mass Spectrometry (IDMS). Spike the sample with a stable isotope-labeled internal standard (SIL-IS) prior to any sample preparation. Because a deuterated internal standard co-elutes with the target analyte, it experiences the exact same matrix suppression or enhancement, allowing the MS software to calculate a self-correcting response ratio4[4]. If 2-MeNMOR-dN is unavailable, N-Nitrosomorpholine-d8 (NMOR-d8) is an excellent structural analog for this purpose.

Part 2: Quantitative Data Presentation

To guide your method development, the following table summarizes the causal impact of different instrument parameters on the sensitivity of morpholine-derivative nitrosamines.

Parameter / ConditionOption A (Sub-optimal)Option B (Optimal)Mechanistic Impact on 2-MeNMOR Sensitivity
Ionization Source ESI Positive ModeAPCI Positive ModeAPCI reduces liquid-phase matrix competition, increasing S/N by up to 5-10x for low-mass nitrosamines.
Mobile Phase Additive Phosphate Buffer (pH 3)0.1% Formic AcidFormic acid is volatile, preventing source fouling while efficiently driving

formation.
Sample Preparation Direct "Dilute & Shoot"Solid Phase Extraction (SPE)SPE removes high-dose APIs and polar excipients, drastically reducing ion suppression zones in the chromatogram.
Internal Standard Structurally unrelated ISDeuterated Analog (NMOR-d8)Co-elution of the SIL-IS ensures identical matrix effects, bringing quantitative recovery to the required 80-120% range.

Part 3: Visualizations of Analytical Logic

G Start Start: 2-MeNMOR Detection Ionization Select Ionization Source Start->Ionization APCI APCI (Preferred) Low-mass, less polar Ionization->APCI Primary Choice ESI ESI (Alternative) If APCI unavailable Ionization->ESI Secondary MobilePhase Optimize Mobile Phase (Volatile Buffers Only) APCI->MobilePhase ESI->MobilePhase FormicAcid 0.1% Formic Acid Promotes [M+H]+ MobilePhase->FormicAcid AmmoniumFormate Ammonium Formate Improves peak shape MobilePhase->AmmoniumFormate Matrix Assess Matrix Effects FormicAcid->Matrix AmmoniumFormate->Matrix SPE Solid Phase Extraction (SPE) Remove excipients Matrix->SPE High Suppression IS Add Internal Standard (e.g., NMOR-d8) Matrix->IS Correction needed Validate Method Validation LOD/LOQ Check SPE->Validate IS->Validate

Caption: Workflow for optimizing 2-MeNMOR LC-MS/MS sensitivity and mitigating matrix effects.

G Sample Raw Sample (API + 2-MeNMOR) DirectInject Direct Injection Sample->DirectInject IS_Spike Spike Stable Isotope IS (NMOR-d8) Sample->IS_Spike IonSuppression Ion Suppression (Competes for charge) DirectInject->IonSuppression LowSignal Low Sensitivity / False Negatives IonSuppression->LowSignal SPE_Prep SPE Clean-up CleanExtract Clean Extract SPE_Prep->CleanExtract IS_Spike->SPE_Prep HighSignal High Sensitivity & Accurate Quantitation CleanExtract->HighSignal

Caption: Causality of ion suppression in complex matrices and mitigation via SPE and internal standards.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in system suitability and validation checks. If any step fails its specific acceptance criteria, the system halts, preventing the generation of false-negative data.

Step-by-Step Methodology: High-Sensitivity Extraction and Quantification of 2-MeNMOR

Phase 1: Preparation & System Suitability

  • Reagent Prep: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Methanol).

  • Standard Spiking: Prepare a working solution of 2-MeNMOR reference standard and NMOR-d8 (Internal Standard).

  • System Suitability Test (SST): Inject a neat standard of 2-MeNMOR at the target LOQ (e.g., 1 ng/mL).

    • Validation Check: The system must achieve a Signal-to-Noise (S/N) ratio ≥ 10. If S/N < 10, clean the APCI corona needle and MS entrance optics before proceeding.

  • Blank Injection: Inject a diluent blank.

    • Validation Check: Ensure no carryover peak is observed at the retention time of 2-MeNMOR.

Phase 2: Matrix Extraction (Solid Phase Extraction)

  • Sample Solubilization: Dissolve the formulated drug product in 5 mL of water.

  • IS Addition: Spike the sample with 50 µL of NMOR-d8 (100 ng/mL). Vortex for 30 seconds.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) with 3 mL Methanol followed by 3 mL Water.

  • Loading & Washing: Load the sample onto the cartridge. Wash with 3 mL of 5% Methanol in water to elute highly polar excipients while retaining the nitrosamine.

  • Elution: Elute 2-MeNMOR with 2 mL of 100% Methanol. Evaporate under a gentle stream of nitrogen at 35°C to 200 µL to concentrate the sample.

Phase 3: LC-MS/MS Analysis

  • Chromatography: Inject 10 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 40°C. Run a gradient from 5% B to 95% B over 7 minutes.

  • MS/MS Detection (APCI+):

    • Set the corona discharge current to ~3.0 µA.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions. For 2-MeNMOR (MW 130.15), the precursor ion is

      
      . Optimize collision energy for product ions (e.g., loss of NO 
      
      
      
      m/z 101.1).
    • Monitor NMOR-d8 transitions (e.g., m/z 125.1

      
       95.1).
      
  • Data Validation Check: Review the IS peak area across all sample injections.

    • Validation Check: The IS area must not deviate by more than ±15% from the mean IS area of the calibration standards. A larger deviation indicates unresolved matrix suppression, requiring further SPE optimization.

References

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC. National Institutes of Health (NIH).
  • Nitrosamines Analysis with LC-MS/MS - Waters Corporation. Waters.
  • LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin - ThermoFisher. ThermoFisher Scientific.
  • ~ SINTEF TITLE - Gassnova. Gassnova.
  • Application Notes and Protocols for the Analysis of n-Nitrosomorpholine-d8 in Pharmaceutical Impurities - Benchchem. Benchchem.

Sources

Troubleshooting

Technical Support Center: Nitroso-2-methylmorpholine (2-Me-NMOR) Analysis

The following guide serves as a specialized Technical Support Center for researchers analyzing Nitroso-2-methylmorpholine (2-Me-NMOR) . It addresses the specific physicochemical challenges of this analyte, distinguishing...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing Nitroso-2-methylmorpholine (2-Me-NMOR) . It addresses the specific physicochemical challenges of this analyte, distinguishing it from generic peak tailing issues.

Executive Summary & Analyte Profile

Nitroso-2-methylmorpholine (2-Me-NMOR) presents unique chromatographic challenges compared to other nitrosamines.[1][2][3] Unlike simple amines, the "tailing" observed with 2-Me-NMOR is often not a result of silanol interactions but rather a dynamic isomerization or solvent effect .[2][3]

  • Analyte: 2-Methyl-4-nitrosomorpholine[1][2][3]

  • LogP: ~0.1 – 0.5 (Polar, elutes early on C18)[1]

  • Key Feature: Restricted rotation around the N-N bond creates E/Z rotamers .[4]

  • Critical Insight: What looks like "tailing" is frequently the partial separation of these rotamers or band broadening due to strong injection solvents.

Diagnostic Logic Tree

Before modifying your method, use this logic flow to identify the root cause.

Troubleshooting_Logic Start Symptom: 2-Me-NMOR Peak Tailing Check_Solvent Check Injection Solvent Start->Check_Solvent Decision_Solvent Is solvent >10% Organic? Check_Solvent->Decision_Solvent Check_Temp Check Column Temperature Decision_Temp Is Temp < 40°C? Check_Temp->Decision_Temp Check_Column Check Column Type Result_Silanol Cause: Secondary Interactions Check_Column->Result_Silanol Standard C18 Decision_Solvent->Check_Temp No (Aqueous) Result_Solvent Cause: Solvent Effect (Focusing Issue) Decision_Solvent->Result_Solvent Yes Decision_Temp->Check_Column No Result_Rotamer Cause: E/Z Rotamer Separation Decision_Temp->Result_Rotamer Yes

Figure 1: Diagnostic workflow for isolating the source of peak distortion.[1]

Troubleshooting Guides (Q&A Format)

Issue Category 1: The "Phantom" Tail (Rotamerism)

User Question: My 2-Me-NMOR peak has a distinct shoulder or a broad tail that doesn't disappear with pH changes. It looks like two merging peaks.[2][3] What is happening?

Expert Insight: You are likely observing E/Z Rotamerism , not traditional tailing.[2][3] The N-nitroso group (N-N=O) has partial double-bond character, restricting rotation.[1][2][3] This creates two distinct conformers (E and Z isomers) relative to the 2-methyl group.[1]

  • Mechanism: At ambient temperature, the interconversion rate between E and Z forms is slow on the chromatographic timescale. The column partially separates them, resulting in a split peak or a "tail" (the bridge between the two isomers).

  • Validation: If the peak shape changes significantly with column temperature, it is rotamerism.[2]

Protocol: Thermal Coalescence

  • Increase Column Temperature: Raise the column oven temperature to 50°C - 60°C .

    • Why: Higher thermal energy increases the rate of rotation around the N-N bond. When the rotation becomes faster than the separation time, the two peaks coalesce into a single, sharp Gaussian peak.

  • Caution: Ensure your column (e.g., C18) is stable at 60°C. Most modern hybrid particles (e.g., HSS T3, BEH C18) are stable up to 80°C.[2][3]

Issue Category 2: Solvent Effects (The Physics)

User Question: I am injecting the sample dissolved in 100% Methanol. The peak is fronting and tailing heavily. Why?

Expert Insight: 2-Me-NMOR is a polar, early-eluting compound.[1][2][3] When you inject a strong solvent (Methanol/Acetonitrile) onto a reverse-phase column equilibrating in high water (e.g., 95% Water), the analyte travels faster in the "plug" of injection solvent than it does in the mobile phase. This causes the band to spread out before it even touches the stationary phase.

Protocol: Diluent Matching

  • Change Diluent: Reconstitute or dilute your sample in 100% Water or Mobile Phase A (e.g., 0.1% Formic Acid in Water).[1][2][3]

  • Limit Organic: If solubility is an issue, ensure the organic content in the injection vial does not exceed 5-10% .[2][3]

  • Data Comparison:

    Injection Solvent Peak Width (50%) Tailing Factor (USP)
    100% Methanol 0.45 min 2.1 (Distorted)

    | 100% Water | 0.12 min | 1.1 (Sharp) |[1]

Issue Category 3: Chromatographic Interactions (The Chemistry)

User Question: I've fixed the temperature and solvent, but I still see a slight tail. Is it the pH?

Expert Insight: While nitrosamines are weak bases (pKa typically < 1), the morpholine ring can still exhibit secondary interactions with residual silanols on the silica surface, especially if the column is older or not end-capped properly.

Protocol: Stationary Phase Selection

  • Column Choice: Switch to a column designed for polar retention and low silanol activity.

    • Recommended:Waters XSelect HSS T3 or Agilent Zorbax SB-Aq .[1][2][3] These columns utilize high-coverage bonding and are designed to retain polar compounds like 2-Me-NMOR while shielding silanols.[1][2][3]

  • Mobile Phase Modifier: Use 0.1% Formic Acid .[1][2][3]

    • Why: Although 2-Me-NMOR is not strongly basic, the acidic pH ensures that any residual silanols on the column surface are protonated (neutral), preventing them from acting as cation-exchange sites.[1][2]

Standardized Analytical Method (Reference Protocol)

To ensure reproducibility and eliminate tailing, adopt this baseline method derived from FDA and USP principles.

Method Parameters:

ParameterSettingRationale
Column C18 High Strength Silica (e.g., HSS T3), 100 x 2.1 mm, 1.8 µmRetains polar nitrosamines; resists dewetting.[1][2][3]
Mobile Phase A 0.1% Formic Acid in WaterProtonates silanols; compatible with MS.[2][3]
Mobile Phase B 0.1% Formic Acid in MethanolStandard organic modifier.[2][3]
Flow Rate 0.3 - 0.4 mL/minOptimal linear velocity for UPLC.[1][2][3]
Column Temp 55°C CRITICAL: Coalesces E/Z rotamers for sharp peaks.[1][2][3]
Injection Vol 2 - 5 µLLow volume prevents solvent effects.[1][2][3]
Diluent Water (or 95:5 Water:MeOH)Matches initial gradient conditions.[1][3]

Gradient Table:

  • 0.0 min: 3% B (Hold for retention)[1]

  • 1.0 min: 3% B[1][2]

  • 6.0 min: 95% B (Elute lipophilic matrix)[1]

  • 7.0 min: 95% B[1][2]

  • 7.1 min: 3% B (Re-equilibrate)

Visualizing the Rotamer Mechanism

Understanding the molecular geometry is key to accepting why "tailing" occurs.

Rotamer_Mechanism cluster_0 Low Temperature (<30°C) cluster_1 High Temperature (>50°C) E_Iso E-Isomer (Anti) Z_Iso Z-Isomer (Syn) E_Iso->Z_Iso Slow Rotation Coalesced Rapid Rotation (Single Peak) E_Iso->Coalesced Heat Applied Z_Iso->Coalesced Heat Applied

Figure 2: Effect of temperature on the E/Z rotamer equilibrium of Nitroso-2-methylmorpholine.

References

  • US Pharmacopeia (USP). (2021).[1][2][3][5] General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeial Convention.[2][3]

  • U.S. Food and Drug Administration (FDA). (2021).[1][3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. FDA.[1][2][3][6][7][8]

  • Waters Corporation. (2020).[1][2][3] Nitrosamines Analysis with LC-MS/MS. Application Note.

  • Agilent Technologies. (2020).[1][2][3] Analysis of Nitrosamine Impurities in Drug Substances. Application Note 5994-1884EN.[1][2][3]

Sources

Optimization

Technical Support Center: Preventing In-Situ Formation of Nitroso-2-methylmorpholine (NMM)

Welcome to the Advanced Analytical Support Center. As regulatory bodies like the FDA and EMA enforce strict acceptable intake limits for nitrosamines[1], the analytical quantification of cyclic nitrosamines such as Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As regulatory bodies like the FDA and EMA enforce strict acceptable intake limits for nitrosamines[1], the analytical quantification of cyclic nitrosamines such as Nitroso-2-methylmorpholine (NMM) —a potent mutagen known to induce hepatic and nasal cavity tumors[2]—has become a critical focus in pharmaceutical development.

A pervasive challenge in trace analysis is the in-situ (artefactual) formation of NMM during sample preparation. If your active pharmaceutical ingredient (API) or matrix contains the secondary amine precursor (2-methylmorpholine) and trace nitrites, the very act of dissolving the sample can synthesize the carcinogen you are trying to measure, leading to false-positive batch rejections[3].

This guide provides field-proven, mechanistically grounded strategies to build a self-validating analytical workflow that guarantees artifact-free quantitation.

Mechanistic Causality: The Chemistry of Artifact Formation

To prevent in-situ formation, we must first understand the kinetic pathways at play. NMM (CAS: 92071-38-0)[4] forms via the electrophilic nitrosation of 2-methylmorpholine.

When pharmaceutical solid dosage forms are dissolved for analysis, trace nitrites (


) from excipients (e.g., microcrystalline cellulose) dissolve into the diluent. If the extraction diluent is acidic—often necessary for API solubility—the nitrite is rapidly protonated to nitrous acid (

). This intermediate dehydrates to form the highly reactive nitrosonium ion (

)
, which immediately attacks the lone electron pair on the secondary amine nitrogen of 2-methylmorpholine[3][5].

To arrest this pathway, we must introduce a scavenger that outcompetes the secondary amine for the nitrosonium ion.

Mechanism A 2-Methylmorpholine (Secondary Amine) D N-nitroso-2-methylmorpholine (Artifact) A->D Nitrosation B Trace Nitrites (NO2-) C Nitrosonium Ion (NO+) B->C Acidic pH (Protonation) E Sulfamic Acid (Scavenger) B->E Scavenging (Rapid) C->A Electrophilic Attack F N2 Gas + Sulfate (Inert) E->F Neutralization

Fig 1: Competitive kinetics of 2-methylmorpholine nitrosation vs. nitrite scavenging.

Troubleshooting & FAQs

Q: My NMM quantitation levels increase steadily while the sample vials sit in the autosampler. What is happening? A: You are observing classic in-situ formation. Unquenched nitrites in your sample matrix are continuously reacting with 2-methylmorpholine at room temperature. To halt this, you must add a nitrosation inhibitor (scavenger) directly to your extraction diluent. Research demonstrates that adding 1000 ppm of a scavenger completely inhibits this autosampler drift, stabilizing the sample for >20 hours[6].

Q: Should I use Ascorbic Acid or Sulfamic Acid as my scavenger? A: While both are highly effective at quenching nitrites[7], Sulfamic Acid is strongly preferred for LC-MS/MS workflows . Ascorbic acid is highly polar and non-volatile; at the required 1000 ppm concentrations, it heavily competes for charge in the Electrospray Ionization (ESI) source, leading to severe ion suppression of the NMM signal[3]. Sulfamic acid reacts with nitrite to form nitrogen gas and sulfate, presenting a much lower risk of matrix suppression.

Q: Can I use GC-MS to analyze NMM instead of LC-MS/MS? A: It is highly discouraged. GC-MS injection ports operate at high temperatures (typically >200°C). This thermal energy acts as a catalyst, driving the vapor-phase nitrosation of 2-methylmorpholine by residual nitrites the moment the sample is injected, creating massive artificial spikes in NMM levels[6]. LC-ESI-MS/MS operates at lower thermal stress and is the gold standard for artifact-free nitrosamine analysis.

Quantitative Data Summaries

Table 1: Scavenger Efficacy & MS Compatibility Profile
Scavenger AgentOptimal Conc.Nitrosation InhibitionLC-MS/MS CompatibilityMechanism of Action
Sulfamic Acid 1000 ppmComplete (100%)Excellent Converts

to

gas and

[3][6]
Ascorbic Acid 1000 ppmComplete (100%)Poor (Ion Suppression)Reduces

to

(Nitric Oxide)[3][7]
Propyl Gallate 500 ppmModerate (~85%)ModeratePhenolic ring oxidation[7]
Table 2: Analytical Platform Comparison for NMM
PlatformThermal Artifact RiskIn-Situ Formation RiskRequired Mitigation
GC-MS Critical (>200°C Inlet)HighExtensive water washing to remove nitrites prior to injection[6].
LC-MS/MS Low (Cold Extraction)Low-ModerateDirect addition of 1000 ppm Sulfamic Acid to diluent[6].

Self-Validating Experimental Protocol

To guarantee trustworthiness, an analytical method cannot simply assume artifacts are absent; it must actively prove it during every run. The following protocol utilizes a Precursor Spike Test to create a self-validating system.

Protocol: Artifact-Free Extraction & Validation of NMM

Objective: Extract NMM from a solid dosage matrix while proving zero in-situ conversion of 2-methylmorpholine.

Step 1: Diluent Preparation

  • Prepare the extraction solvent (e.g., 5% Methanol in Water)[6].

  • Add Sulfamic Acid to achieve a final concentration of 1000 ppm (w/w relative to the planned sample weight). Causality: This ensures the scavenger is present before the matrix is even disrupted.

Step 2: Sample Aliquoting & Precursor Spiking (The Validation Step)

  • Crush the pharmaceutical tablets into a fine powder.

  • Weigh equal amounts of the powder into two separate centrifuge tubes: Tube A (Analytical Sample) and Tube B (Validation Control) .

  • To Tube B only , spike 100 ng of pure 2-methylmorpholine (the secondary amine precursor, not the nitrosamine).

Step 3: Cold Extraction

  • Add 10 mL of the Sulfamic Acid-fortified diluent to both tubes.

  • Vortex immediately for 2 minutes. Do not use ultrasonic baths that generate heat, as thermal energy accelerates nitrosation.

  • Centrifuge at 10,000 RPM for 10 minutes at 4°C to pellet the insoluble excipients.

Step 4: LC-MS/MS Analysis & System Validation

  • Transfer the supernatants to LC vials and inject onto the LC-ESI-MS/MS system.

  • Validation Logic: Compare the calculated NMM concentration in Tube A vs. Tube B.

    • Pass: If Tube B shows the exact same NMM concentration as Tube A, your scavenger has successfully neutralized all nitrites. The system is validated as artifact-free.

    • Fail: If Tube B shows a significantly higher NMM concentration than Tube A, your extraction conditions are actively synthesizing NMM from the spiked precursor. You must increase scavenger concentration or adjust pH.

Workflow S1 1. Matrix Disruption (Neutral pH) S2 2. Nitrite Inhibition (Add 1000 ppm Sulfamic Acid) S1->S2 S3 3. System Validation (Spike Precursor Amine) S2->S3 S4 4. Cold Extraction (Avoid Thermal Stress) S3->S4 S5 5. LC-ESI-MS/MS (Trace Quantitation) S4->S5 S6 6. Data Review (Confirm No Artifact Spike) S5->S6

Fig 2: Self-validating analytical workflow for artifact-free NMM quantitation.

References

  • Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices. Journal of Pharma Insights and Research. 3

  • Prevention of NDMA in-situ formation in the sample tube by prior... ResearchGate. 6

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications. 7

  • Nitrosamine impurity analysis of pharmaceuticals by EMA and FDA guidelines. Measurlabs. 1

  • Carcinogenesis by nitrosomorpholines, nitrosooxazolidines and nitrosoazetidine given by gavage to Syrian golden hamsters. Oxford Academic. 2

  • 2-Methyl-4-nitrosomorpholine. PubChem. 4

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. PMC. 5

Sources

Troubleshooting

Technical Support Center: Stability of N-Nitroso-2-methylmorpholine in Solution

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support and troubleshooting for experiments involving N-Nitroso-2-methylmorpholine (NMOR), with a focus on its stabil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support and troubleshooting for experiments involving N-Nitroso-2-methylmorpholine (NMOR), with a focus on its stability in solution at room temperature. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind experimental design and data interpretation, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I am preparing a stock solution of N-Nitroso-2-methylmorpholine. What is its general stability at room temperature?

N-Nitrosomorpholine (a structurally similar compound) is reported to be stable in neutral and alkaline aqueous solutions for more than 14 days when stored in the dark.[1] However, its stability slightly decreases in acidic solutions.[1] Given the structural similarity, it is reasonable to infer that N-Nitroso-2-methylmorpholine exhibits comparable stability. For optimal stability, it is recommended to prepare solutions in a neutral or slightly alkaline buffer and protect them from light.[1][2][3]

Q2: I've observed a rapid degradation of my N-Nitroso-2-methylmorpholine standard in solution. What are the likely causes?

Several factors can accelerate the degradation of nitrosamines like N-Nitroso-2-methylmorpholine in solution. The most common culprits are:

  • Light Exposure: Nitrosamines are sensitive to light, especially UV light, which can cause photolytic cleavage of the N-N bond.[1][2][4] Always store solutions in amber vials or protect them from light.

  • Acidic pH: Acidic conditions can promote the denitrosation of N-nitroso compounds.[5] The rate of nitrosation, and conversely denitrosation, is highly dependent on pH.[6][7]

  • Oxidizing Agents: The presence of reactive oxygen species (ROS) or other oxidizing agents can lead to oxidative degradation.[2][8] For instance, Fenton's reagent (a source of hydroxyl radicals) has been shown to rapidly decompose N-nitrosodimethylamine.[8]

  • Presence of Metals: Certain metals can catalyze the hydrolysis of nitrosamines.[2] Ensure high-purity solvents and clean glassware are used.

Q3: My analytical results for N-Nitroso-2-methylmorpholine are inconsistent. Could the solvent be the issue?

Yes, the choice of solvent can influence the stability of N-Nitroso-2-methylmorpholine. While it is completely soluble in water, the presence of impurities in the solvent can be a factor.[3] For instance, residual acids or oxidizing agents in the solvent could contribute to degradation. It is crucial to use high-purity, HPLC-grade, or equivalent solvents for preparing standards and samples.

Q4: How does temperature affect the stability of N-Nitroso-2-methylmorpholine in solution?

While this guide focuses on room temperature stability, it's important to note that elevated temperatures can promote thermal denitrosation.[2] For long-term storage, it is advisable to keep stock solutions refrigerated (2-8°C) and protected from light.[3][9]

Q5: What are the expected degradation products of N-Nitroso-2-methylmorpholine?

The degradation of N-Nitroso-2-methylmorpholine can proceed through several pathways, leading to various products. Based on the degradation of similar nitrosamines, potential products include:

  • 2-Methylmorpholine: Formed via denitrosation (cleavage of the N-NO group).

  • Nitrite and Nitrate: These are common products of photolytic and oxidative degradation.[4]

  • Oxidized Derivatives: Oxidation can lead to the formation of hydroxylated species, such as N-nitroso-2-hydroxymethylmorpholine, analogous to the oxidation of N-nitrosomorpholine.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Rapid Loss of N-Nitroso-2-methylmorpholine Signal During LC-MS Analysis

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Photodegradation in Autosampler Use amber or light-blocking autosampler vials. If possible, use a temperature-controlled autosampler set to a lower temperature (e.g., 4°C).Nitrosamines are susceptible to photolytic degradation, and prolonged exposure to light in the autosampler can lead to significant sample loss.[1][2]
Acidic Mobile Phase Evaluate the pH of your mobile phase. If highly acidic, consider adjusting to a more neutral pH if your chromatography allows.Acidic conditions can catalyze the decomposition of N-nitroso compounds.[5]
In-source Degradation Optimize your MS source parameters, particularly the temperature. A high source temperature can sometimes cause thermal degradation of labile compounds.While nitrosamines are generally stable, harsh ionization conditions can potentially lead to fragmentation or degradation.
Issue 2: Appearance of Unknown Peaks in Chromatogram of N-Nitroso-2-methylmorpholine Standard

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of the Standard Prepare a fresh stock solution from a new vial of the reference standard. Analyze immediately after preparation.The unknown peaks are likely degradation products. Preparing a fresh standard helps to confirm this.
Contaminated Solvent or Glassware Use fresh, high-purity solvents and meticulously clean all glassware.Contaminants in the solvent or on glassware can react with N-Nitroso-2-methylmorpholine, leading to the formation of adducts or degradation products.
Reaction with Mobile Phase Additives If using reactive mobile phase additives (e.g., strong acids or bases), consider their compatibility with nitrosamines.Certain additives may react with the analyte over time, especially if the sample is stored in the mobile phase for an extended period.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of N-Nitroso-2-methylmorpholine in Solution

This protocol outlines a basic experiment to evaluate the stability of N-Nitroso-2-methylmorpholine in a specific solvent at room temperature over a 24-hour period.

Materials:

  • N-Nitroso-2-methylmorpholine reference standard

  • High-purity solvent (e.g., water, methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of N-Nitroso-2-methylmorpholine and dissolve it in the chosen solvent to a concentration of approximately 1 mg/mL.

  • Prepare working solutions: Dilute the stock solution to a suitable concentration for analysis (e.g., 1 µg/mL).

  • Initial Analysis (T=0): Immediately analyze the working solution to determine the initial peak area or concentration.

  • Incubation: Store the remaining working solution in an amber vial at room temperature (specify the temperature, e.g., 25°C).

  • Time-Point Analysis: Analyze the working solution at various time points (e.g., 2, 4, 8, and 24 hours).

  • Data Analysis: Calculate the percentage of N-Nitroso-2-methylmorpholine remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade N-Nitroso-2-methylmorpholine to identify potential degradation products and understand its stability under various stress conditions.

Materials:

  • N-Nitroso-2-methylmorpholine stock solution (as prepared in Protocol 1)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Heating block or water bath

Procedure:

  • Prepare Test Solutions: In separate amber vials, mix the N-Nitroso-2-methylmorpholine stock solution with each of the stress agents (acid, base, peroxide). Also, prepare a solution for photolytic degradation and another for thermal degradation. Include a control sample with only the solvent.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the acidic and basic solutions at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.

    • Oxidation: Incubate the hydrogen peroxide solution at room temperature.

    • Photodegradation: Expose the designated solution to UV light.

    • Thermal Degradation: Place the designated solution in a heating block at an elevated temperature (e.g., 60°C).

  • Neutralization (for acid/base samples): After the incubation period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating method (e.g., LC-MS) to identify and quantify the parent compound and any degradation products.

Visualizing Degradation Pathways & Workflows

Below are diagrams to illustrate key concepts related to N-Nitroso-2-methylmorpholine stability.

cluster_factors Factors Influencing Stability cluster_pathways Degradation Pathways Light (UV) Light (UV) Photolytic Cleavage Photolytic Cleavage Light (UV)->Photolytic Cleavage Acidic pH Acidic pH Denitrosation Denitrosation Acidic pH->Denitrosation Oxidizing Agents Oxidizing Agents Oxidative Degradation Oxidative Degradation Oxidizing Agents->Oxidative Degradation Temperature Temperature Thermal Denitrosation Thermal Denitrosation Temperature->Thermal Denitrosation Degraded Products Degraded Products Photolytic Cleavage->Degraded Products Denitrosation->Degraded Products Oxidative Degradation->Degraded Products Thermal Denitrosation->Degraded Products N-Nitroso-2-methylmorpholine N-Nitroso-2-methylmorpholine N-Nitroso-2-methylmorpholine->Degraded Products Degradation

Caption: Factors influencing the degradation of N-Nitroso-2-methylmorpholine.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Prepare Working Solutions Prepare Working Solutions Prepare Stock Solution->Prepare Working Solutions Analyze (T=0) Analyze (T=0) Prepare Working Solutions->Analyze (T=0) Incubate at Room Temp Incubate at Room Temp Analyze (T=0)->Incubate at Room Temp Analyze at Time Points Analyze at Time Points Incubate at Room Temp->Analyze at Time Points Calculate % Remaining Calculate % Remaining Analyze at Time Points->Calculate % Remaining End End Calculate % Remaining->End

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methyl-4-nitrosomorpholine (MNM) Extraction

Introduction: The "Polarity Trap" in MNM Extraction Welcome to the Technical Support Center. If you are experiencing low recovery rates (<70%) for 2-Methyl-4-nitrosomorpholine (MNM) , you are likely battling its physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Polarity Trap" in MNM Extraction

Welcome to the Technical Support Center. If you are experiencing low recovery rates (<70%) for 2-Methyl-4-nitrosomorpholine (MNM) , you are likely battling its physicochemical paradox: it is a semi-volatile nitrosamine with significant hydrophilic character.[1][2]

Unlike non-polar nitrosamines (e.g., NDBA), MNM has a LogP of approximately -0.55 .[1] This means it prefers the aqueous phase over many organic solvents.[1][2] Standard Liquid-Liquid Extraction (LLE) protocols designed for generic nitrosamines often fail for MNM because the compound refuses to partition efficiently into the organic layer, or it is lost during aggressive evaporation steps due to its vapor pressure.[2]

This guide moves beyond generic advice, offering a root-cause analysis and optimized protocols specifically for MNM.

Part 1: Diagnostic Workflow

Before altering your method, use this logic tree to identify the specific failure point in your extraction workflow.

MNM_Troubleshooting Start START: Low MNM Recovery (<70%) Check_IS Check Internal Standard (IS) Response Start->Check_IS IS_Low IS Response also Low? Check_IS->IS_Low Yes IS_High IS Response Normal, Analyte Low? Check_IS->IS_High No Matrix_Effect Issue: Matrix Suppression or Extraction Loss IS_Low->Matrix_Effect Extraction_Issue Issue: Extraction Efficiency (Partitioning) IS_High->Extraction_Issue Step_Evap Do you evaporate to dryness? Matrix_Effect->Step_Evap Step_Solvent Extraction Solvent used? Extraction_Issue->Step_Solvent Evap_Yes CAUSE: Volatility Loss Step_Evap->Evap_Yes Yes Evap_No Check Aqueous Phase pH & Salt Step_Evap->Evap_No No Solvent_Good CAUSE: Incomplete Partitioning (Need Salting Out) Evap_No->Solvent_Good Solvent_Hexane Hexane/Heptane Step_Solvent->Solvent_Hexane Solvent_DCM DCM or EtOAc Step_Solvent->Solvent_DCM Solvent_Bad CAUSE: Polarity Mismatch (MNM stays in water) Solvent_Hexane->Solvent_Bad Solvent_DCM->Solvent_Good

Figure 1: Diagnostic logic tree for isolating the root cause of low 2-Methyl-4-nitrosomorpholine recovery.

Part 2: Physicochemical Factors & Stability (FAQs)

Q1: I am using the same method for NDMA and MNM. Why does MNM fail?

A: The "One-Size-Fits-All" approach is the primary cause of failure.[1][2] While NDMA and MNM are both small nitrosamines, MNM is significantly more polar due to the morpholine ring oxygen and the methyl group's electronic effect.[2]

  • NDMA LogP: ~ -0.57 (Similar, but often extracted with specific protocols).[1][2]

  • MNM LogP: ~ -0.55 (Hydrophilic).[1][2]

  • Impact: If you use non-polar solvents like Hexane or TBME (tert-butyl methyl ether) without modifying the aqueous phase, MNM will remain in the water.[1] You must use a more polar organic solvent (like Dichloromethane) or significantly increase the ionic strength of the aqueous phase ("Salting Out").[1][2]

Q2: Is MNM light-sensitive?

A: Yes. Like most N-nitrosamines, MNM undergoes photolytic degradation, cleaving the N-N bond to form the corresponding amine and nitrous acid.[2]

  • Symptom: Variable recovery rates between batches processed in different lighting conditions.

  • Solution: All extraction steps must be performed in amber glassware . If amber glassware is unavailable, wrap clear vessels in aluminum foil. Avoid direct exposure to fluorescent lab lights.[1][2]

Q3: Can I evaporate my extract to dryness to concentrate the sample?

A: Absolutely not. MNM has a boiling point of approx. 226°C, but it exhibits significant volatility during solvent evaporation, especially under a stream of nitrogen.[1]

  • Mechanism: As the solvent volume decreases, the vapor pressure equilibrium shifts, and MNM co-evaporates.[1]

  • Correction: Always use a "keeper" solvent (e.g., 500 µL of water or DMSO) if you must concentrate.[1][2] Never evaporate below 200 µL.[1][2]

Part 3: Extraction Method Optimization

Q4: LLE vs. SPE – Which is better for MNM?

A: For MNM, SPE (Solid Phase Extraction) is generally superior for cleanliness and recovery, but LLE can work if optimized.[1]

FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Recommendation Conditional (Requires Salting Out)Recommended (Activated Carbon/Coconut Charcoal)
Key Risk Emulsions; Analyte staying in water.[1]Breakthrough if cartridge capacity is exceeded.[1][2]
Solvent Choice Dichloromethane (DCM)Elute with Methanol or Acetonitrile.[1][2]
Recovery 60-80% (Typical)85-100% (Optimized)
Q5: How do I optimize LLE for MNM?

A: You must force the MNM out of the aqueous phase.[1][2]

  • Salting Out: Add NaCl to the aqueous sample until saturation (approx. 36g/100mL).[1][2] This increases the ionic strength, reducing the solubility of organic compounds (MNM) in water.[2]

  • pH Adjustment: Nitrosamines are generally stable between pH 4-10.[1][2] However, adjusting to neutral/slightly alkaline (pH 7-8) ensures the morpholine amine (if any degradation occurs) is not protonated, though the nitrosamine itself is non-ionic.[2] The primary goal is to prevent acid-catalyzed degradation.[1][2][3]

  • Solvent Ratio: Use Dichloromethane (DCM) .[1][2] A 1:1 ratio of Sample:DCM is recommended.[1][2] Repeat extraction 3 times and combine organic layers.[1][2]

Part 4: Instrumental & Chromatographic Issues

Q6: I see good recovery of the Internal Standard, but low recovery of MNM. Why?

A: This indicates a Matrix Effect (Ion Suppression) specific to the analyte retention time, or a calibration issue.[1]

  • Mechanism: Co-eluting excipients from the drug product are competing for ionization in the MS source (APCI or ESI).[1][2]

  • Diagnosis: Perform a "Post-Column Infusion" experiment.[1][2] Infuse a constant flow of MNM while injecting a blank sample matrix.[1][2] A dip in the baseline at the MNM retention time confirms suppression.[1][2]

  • Fix:

    • Improve chromatographic separation (change column selectivity, e.g., from C18 to Biphenyl or Fluoro-Phenyl).

    • Switch Ionization Source: If using ESI, switch to APCI (Atmospheric Pressure Chemical Ionization), which is less susceptible to matrix effects.[1][2]

Part 5: The "Gold Standard" Protocol

Method: Liquid-Liquid Extraction with Salting Out (LLE-SO) Applicability: Drug Substances (API) and Drug Products.[1]

Materials:
  • Solvent: Dichloromethane (DCM), HPLC Grade.[1][2]

  • Reagent: Sodium Chloride (NaCl), baked at 400°C to remove organic impurities.[1][2]

  • Internal Standard: MNM-d3 or d4 (Deuterated). Critical: Do not use a surrogate like NDMA-d6; retention times must match exactly.

Step-by-Step Workflow:
  • Sample Preparation:

    • Weigh 50-100 mg of sample into a 15 mL amber glass centrifuge tube.

    • Add Internal Standard (IS) solution immediately.[1][2]

  • Dissolution:

    • Add 5 mL of Water (LC-MS grade).[1][2] Vortex until dissolved or uniformly dispersed.[1][2]

  • Salting Out (The Critical Step):

    • Add 2.0 g of NaCl to the tube.[1][2]

    • Vortex vigorously for 1 minute. Ensure salt is mostly dissolved/saturated.[1][2]

  • Extraction:

    • Add 5 mL of Dichloromethane (DCM) .[1][2]

    • Shake mechanically for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to break emulsions.

  • Phase Separation:

    • Transfer the bottom organic layer (DCM) to a clean amber tube.[1][2]

    • Repeat steps 4-5 two more times with fresh DCM. Combine all organic fractions.

  • Concentration (Controlled):

    • Add 500 µL of Methanol (Keeper solvent).[1][2]

    • Evaporate under a gentle stream of Nitrogen at ambient temperature .[1][2]

    • STOP when volume reaches approx.[1][2] 0.5 - 1.0 mL.[1][2] DO NOT GO TO DRYNESS. [1][2]

  • Analysis:

    • Filter through a 0.22 µm PTFE filter into an amber LC vial.

    • Inject into LC-MS/MS (APCI preferred).[1][2][4]

References

  • European Medicines Agency (EMA). (2023).[1][2] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004.[1][2]Link

  • U.S. Food and Drug Administration (FDA). (2021).[1][2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link

  • PubChem. (2023).[1][2] Compound Summary for CID 21116826: 2-Methyl-4-nitrosomorpholine.[1][2][5] National Library of Medicine.[1][2] Link

  • ChemicalBook. (2023).[1][2] N-Nitrosomorpholine Properties and Stability Data.[1][2][6][7]Link

Sources

Troubleshooting

Nitrosamine Analysis Support Center: Resolving NMOR and 2-Methyl-NMOR Co-Elution

Welcome to the Technical Support Center for Nitrosamine Impurity Analysis. Regulatory agencies, including the FDA and EMA, mandate rigorous risk assessments and confirmatory testing for genotoxic nitrosamine impurities i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrosamine Impurity Analysis. Regulatory agencies, including the FDA and EMA, mandate rigorous risk assessments and confirmatory testing for genotoxic nitrosamine impurities in pharmaceutical products, often requiring detection limits as low as 0.03 ppm[1][2].

N-Nitrosomorpholine (NMOR) is a potent animal carcinogen known to induce liver and nasal cavity tumors[3][4]. Its structural analog, Nitroso-2-methylmorpholine (2-methyl-NMOR), can form concurrently during drug synthesis if 2-methylmorpholine is present as an impurity or degradant. This guide provides authoritative troubleshooting strategies to resolve the complex chromatographic challenges associated with separating these closely related cyclic nitrosamines.

Frequently Asked Questions (FAQs)

Q1: Why do NMOR and 2-methyl-NMOR co-elute, and why is MS/MS mass resolution insufficient for accurate quantification? A1: NMOR and 2-methyl-NMOR share identical cyclic polar backbones, differing only by a single methyl group. On standard C18 stationary phases, their hydrophobicities are too similar, leading to co-elution. While they possess distinct precursor masses (NMOR: m/z 117; 2-methyl-NMOR: m/z 131), co-elution in the Electrospray Ionization (ESI) source causes severe ion suppression . The higher-abundance matrix components or the dominant nitrosamine will outcompete the trace-level analyte for available charge droplets, leading to signal quenching, false negatives, and failure to meet FDA Acceptable Intake (AI) thresholds[1][5].

Q2: Why am I observing peak splitting or a "shoulder" for 2-methyl-NMOR, even when using pure standards? A2: This is a well-documented phenomenon caused by rotamers . The N-NO bond in nitrosamines possesses partial double-bond character due to electron delocalization, which restricts free rotation[6]. This results in stable syn and anti conformational isomers at room temperature. Because the chiral center at C2 in 2-methyl-NMOR breaks the molecule's symmetry, these rotamers interact differently with the stationary phase, manifesting as peak splitting, shoulders, or broad tailing peaks during LC-MS/MS analysis.

Q3: NMOR signals are consistently weak in my MS/MS method. How can I improve sensitivity? A3: NMOR is highly resistant to fragmentation in the collision cell due to the stability of the morpholine ring[7]. To generate sufficient product ions (e.g., m/z 45 or 86), you must apply significantly higher collision energies (CE) compared to aliphatic nitrosamines like NDMA.

Mechanistic Pathway: Rotamer-Induced Peak Splitting

RotamerEquilibrium Morpholine 2-Methylmorpholine (Secondary Amine) Nitrosation Nitrosation (NO+ donor) Morpholine->Nitrosation Nitroso Nitroso-2-methylmorpholine (m/z 131) Nitrosation->Nitroso Syn Syn-Rotamer (Restricted N-NO Rotation) Nitroso->Syn Equilibrium Anti Anti-Rotamer (Restricted N-NO Rotation) Nitroso->Anti Equilibrium Chromatography Peak Splitting / Broadening in LC-MS/MS Syn->Chromatography Anti->Chromatography

Mechanism of 2-methyl-NMOR formation and rotamer-induced peak splitting.

Troubleshooting Guide: Step-by-Step Methodology

To eliminate co-elution and rotamer splitting, implement the following self-validating protocol. This workflow ensures that every experimental choice is mechanistically grounded and verifiable through System Suitability Testing (SST).

Step 1: Stationary Phase Optimization (Column Chemistry)
  • Action: Replace standard alkyl C18 columns with a Biphenyl or Polar-embedded C18 column.

  • Causality: Standard C18 relies purely on hydrophobic dispersion forces, which cannot differentiate the slight spatial variations between NMOR and 2-methyl-NMOR. A Biphenyl phase introduces

    
     and dipole-dipole interactions. The electron density of the morpholine ring interacts with the biphenyl groups, and the steric hindrance from the extra methyl group on 2-methyl-NMOR disrupts this interaction just enough to achieve baseline separation.
    
Step 2: Column Temperature Modulation
  • Action: Increase the column compartment temperature to 40°C – 50°C .

  • Causality: Elevating the temperature increases the thermal energy of the molecules, accelerating the interconversion rate between the syn and anti rotamers[6]. When this interconversion rate exceeds the timescale of the chromatographic separation, the split peaks coalesce into a single, sharp, Gaussian peak. This eliminates the "shoulder" effect and drastically improves the Signal-to-Noise (S/N) ratio.

Step 3: Mobile Phase and Gradient Adjustment
  • Action: Use 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Methanol (Mobile Phase B). Avoid Acetonitrile.

  • Causality: Formic acid ensures consistent protonation in the ESI+ source. Methanol is strictly preferred over acetonitrile when using Biphenyl columns because acetonitrile's triple bond competes for

    
     interactions with the stationary phase, nullifying the biphenyl column's selectivity advantages.
    
Step 4: MS/MS Parameter Optimization
  • Action: Tune the MRM transitions specifically for cyclic stability.

  • Causality: Because NMOR resists fragmentation[7], applying higher collision energies is mandatory. Ensure the dwell times are optimized to capture at least 15 data points across the coalesced peaks for reproducible integration.

Step 5: Self-Validating System Suitability Test (SST)

Before analyzing actual drug substance samples, the system must validate its own resolving power. Inject a mixed standard at the Limit of Quantitation (LOQ) and verify:

  • Resolution (

    
    ):  Must be 
    
    
    
    between NMOR and 2-methyl-NMOR.
  • Peak Symmetry: Tailing factor must be

    
     (confirming successful rotamer coalescence).
    
  • Sensitivity: S/N ratio must be

    
     for both analytes.
    

Workflow Visualization

Workflow Start Issue: NMOR & 2-Me-NMOR Co-elution / Ion Suppression ColCheck Step 1: Column Selection (Shift to Biphenyl/Polar-Embedded) Start->ColCheck Temp Step 2: Column Temperature (Increase to 40-50°C) ColCheck->Temp MobilePhase Step 3: Mobile Phase (0.1% Formic Acid + MeOH) Temp->MobilePhase MS Step 4: MS/MS Optimization (Distinct MRMs: m/z 117 vs 131) MobilePhase->MS Success Baseline Resolution & Accurate Quantification MS->Success

Step-by-step LC-MS/MS troubleshooting workflow for resolving nitrosamine co-elution.

Quantitative Data & Parameters

Table 1: Physicochemical and MRM Parameters

Note: Collision Energies (CE) are approximate and must be tuned per instrument model.

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Typical CE (eV)Co-elution Risk
N-Nitrosomorpholine (NMOR) 117.145.085.925 - 30High (with substituted morpholines)
Nitroso-2-methylmorpholine 131.159.0101.020 - 28High (with NMOR and structural isomers)
Table 2: System Suitability Validation Criteria
ParameterAcceptance CriteriaScientific Rationale
Chromatographic Resolution (

)

Ensures baseline separation, eliminating ESI ion suppression.
Signal-to-Noise (S/N) at LOQ

Validates the method's capability to meet FDA 0.03 ppm thresholds.
Tailing Factor (

)

Confirms that column temperature successfully coalesced rotamers.

References

Sources

Optimization

Technical Support Center: Nitroso-2-methylmorpholine (N-2-M) GC-MS Assays

A Guide to Identifying and Eliminating Background Noise Welcome to the technical support center for Nitroso-2-methylmorpholine (N-2-M) and related nitrosamine analyses. The detection of nitrosamine impurities at trace le...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Eliminating Background Noise

Welcome to the technical support center for Nitroso-2-methylmorpholine (N-2-M) and related nitrosamine analyses. The detection of nitrosamine impurities at trace levels is a critical task in pharmaceutical manufacturing and drug development, mandated by regulatory bodies like the FDA to ensure patient safety.[1][2][3][4] Achieving the required low limits of detection (LOD) and quantification (LOQ) by Gas Chromatography-Mass Spectrometry (GC-MS) is often challenged by the presence of background noise.[5][6]

This guide is designed for researchers, scientists, and drug development professionals to systematically troubleshoot and reduce background interference in their GC-MS assays. It moves beyond a simple checklist to explain the causality behind the noise and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in my GC-MS system?

Background noise is any signal detected that is not from your target analyte or internal standard. It reduces the signal-to-noise ratio (S/N), hindering the detection of trace-level compounds.[7][8] The primary sources can be broadly categorized:

  • System Contamination: Residues from previous analyses, contaminated carrier gas, or components like the injection port septum and liner can continuously release volatile compounds.[7][8][9]

  • Column Bleed: The natural degradation of the column's stationary phase at elevated temperatures, which releases siloxane fragments into the mass spectrometer.[10][11][12]

  • Sample Matrix: Complex sample matrices (e.g., active pharmaceutical ingredients (APIs), excipients) can contain numerous compounds that co-elute with or interfere with the ionization of your target analyte.[13][14][15]

  • Leaky Connections: Small leaks in the gas lines or fittings allow atmospheric oxygen and nitrogen to enter the system, which can degrade the column and increase baseline noise.

Q2: My baseline is consistently rising throughout my temperature-programmed run. What does this indicate?

A gradually rising baseline that correlates with the oven temperature is a classic symptom of column bleed .[7][12] All columns exhibit some level of bleed, but it becomes problematic when it obscures analyte peaks.[7][11] High bleed can be caused by:

  • Operating the column above its maximum recommended temperature.[10]

  • The presence of oxygen in the carrier gas, which accelerates stationary phase degradation.[7]

  • Injection of non-volatile or aggressive chemical residues that damage the stationary phase.

Q3: I see sharp, discrete peaks in my solvent blank injections. Is this still considered background noise?

Yes. While column bleed creates a rolling baseline, sharp peaks in a blank run indicate specific contaminants.[7] Common culprits include:

  • Septum Bleed: Degradation products from the injector septum.[7][9]

  • Contaminated Solvents or Vials: Impurities in the solvents used for sample dilution or vial contamination.

  • Carryover: Insufficient cleaning of the injection syringe or port between runs, leading to residue from a previous, more concentrated sample being injected.[8]

Q4: How can I fundamentally improve my signal-to-noise ratio for N-2-M?

Improving the S/N ratio involves either increasing the signal of your analyte or decreasing the noise. Key strategies include:

  • Implement a Sample Cleanup Step: Techniques like Solid-Phase Extraction (SPE) can selectively remove interfering matrix components before injection.[13][14][16]

  • Use a Low-Bleed GC Column: Select a column specifically designed for mass spectrometry (often designated with "ms" in the name) that is thermally stable.[10]

  • Optimize MS Parameters: Ensure the ion source temperature, electron energy, and detector voltage are optimized for nitrosamine analysis.

  • Validate Your Method: A properly validated method according to ICH Q2(R1) guidelines ensures robustness and suitability for its intended purpose, which includes demonstrating adequate sensitivity.[17][18][19][20]

Systematic Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve background noise issues. Follow the questions in order to systematically isolate the source of the problem.

Workflow Diagram: Troubleshooting High Background Noise

G start High Background Noise Detected q1 Is noise present in a solvent blank? start->q1 q2 Does baseline rise with temperature? q1->q2 Yes a3 Matrix Effect Issue q1->a3 No a1 Contamination Issue (Injector, Gas, System) q2->a1 No (Noise is constant) a2 Column Bleed Issue q2->a2 Yes s1 Clean/replace liner & septum. Check gas purifiers. Perform system bake-out. a1->s1 s2 Condition column. Check for oxygen leaks. Use a low-bleed column. a2->s2 s3 Implement sample cleanup (SPE/LLE). Develop matrix-matched standards. a3->s3

Caption: A logical flow for diagnosing the source of GC-MS background noise.

Step 1: Analyze a Solvent Blank

Question: Is the background noise present and significant in a pure solvent injection?

  • If YES: The problem originates from the GC-MS system itself, not your sample matrix. Proceed to the sub-questions below.

  • If NO (or significantly lower): The noise is primarily caused by matrix effects from your sample. Jump to Step 2: Addressing Matrix Effects .

Sub-Question 1.1: Does the baseline noise rise significantly as the oven temperature increases?

  • Indication: This strongly suggests column bleed .[10][12] The stationary phase is breaking down and eluting at higher temperatures.

  • Solution:

    • Verify Column Integrity: Ensure you are operating within the column's specified isothermal and programmed temperature limits.

    • Check for Leaks: Use an electronic leak detector to check all fittings from the gas trap to the injector. Oxygen is a primary cause of stationary phase damage.[7]

    • Proper Conditioning: A new column must be conditioned according to the manufacturer's instructions to remove residual solvents and stabilize the phase. Re-conditioning an existing column can also be beneficial.

    • Install High-Capacity Gas Traps: Ensure your carrier gas line has high-purity oxygen, moisture, and hydrocarbon traps. Even high-purity gas can be contaminated.[21]

Common Column Bleed Ions (Polysiloxane Phases) Description
m/z 73, 147, 221Common siloxane fragments.
m/z 207, 281, 355Cyclic siloxane fragments, with m/z 207 often being a major bleed ion.[10][11]

Sub-Question 1.2: Is the baseline high but relatively flat, or are there discrete contaminant peaks?

  • Indication: This points to contamination within the flow path, independent of column degradation.[7][8]

  • Solution:

    • Injector Maintenance: The injector is the most common source of contamination.[8] Replace the septum and inlet liner . Use low-bleed septa specifically designed for MS applications.[9]

    • System Bake-out: If new consumables don't solve the issue, perform a system bake-out to purge contaminants from the injector, column, and transfer line. See Protocol 1 for a detailed procedure.

    • Verify Solvent Purity: Use the highest purity solvents available (e.g., MS-grade) and test a new bottle to rule out solvent contamination.

Step 2: Addressing Matrix Effects

Question: Is the noise only present when injecting my N-2-M sample, and not in the blank?

  • Indication: Your sample matrix contains compounds that are interfering with the analysis. This can manifest as a high, noisy baseline or as specific co-eluting peaks that obscure the N-2-M peak.[13][14]

  • Solution: Implement a sample preparation and cleanup strategy. The goal is to isolate N-2-M from interfering components.[22]

G start Raw Sample (API, Drug Product) dissolve Dissolve in Appropriate Solvent start->dissolve choice Cleanup Required? dissolve->choice spe Solid-Phase Extraction (SPE) choice->spe Yes lle Liquid-Liquid Extraction (LLE) choice->lle Yes inject Inject into GC-MS choice->inject No (Dilute & Shoot) concentrate Evaporate & Reconstitute spe->concentrate lle->concentrate concentrate->inject

Caption: A workflow for sample preparation, including key cleanup steps.

Technique Principle Advantages Disadvantages
Solid-Phase Extraction (SPE) [13][14][16]Analyte is selectively retained on a solid sorbent while matrix interferences are washed away.High selectivity, efficient cleanup, amenable to automation.Requires method development to select the correct sorbent and solvents.
Liquid-Liquid Extraction (LLE) [13]Analyte is partitioned between two immiscible liquid phases based on its solubility.Simple, cost-effective for certain matrices.Can be labor-intensive, uses larger volumes of organic solvents.
Solid-Phase Microextraction (SPME) [13][16][23]A coated fiber extracts analytes from the sample headspace or liquid, which are then thermally desorbed in the GC inlet.Solvent-free, concentrates analytes, very sensitive.Fiber can be fragile; matrix can affect extraction efficiency.
Dilute and Shoot [13]The sample is simply diluted with a solvent and injected.Fast and simple.Ineffective for complex matrices; injects all matrix components onto the column.

For nitrosamine analysis in pharmaceuticals, SPE is often the preferred method due to its ability to provide clean extracts, which protects the GC-MS system and minimizes background interference.[14] See Protocol 2 for a general SPE procedure.

Detailed Protocols

Protocol 1: GC-MS System Bake-out and Conditioning

Objective: To remove thermally stable contaminants from the injector, column, and transfer line.

  • Preparation:

    • Vent the MS detector according to the instrument manual.

    • Remove the GC column from the MS transfer line but leave it connected to the injector.

    • Cap the MS transfer line with a blanking nut.

  • Injector Bake-out:

    • Set the injector temperature to 20-30°C above your normal operating temperature (do not exceed the hardware limit).

    • Set the carrier gas flow to a high rate (e.g., 3-5 mL/min).

    • Hold for 1-2 hours.

  • Column Conditioning:

    • While the injector is baking, trim ~5 cm from the detector end of the column.

    • Set the oven temperature to 40°C and hold for 15 minutes to purge oxygen from the column.

    • Slowly ramp the oven temperature (e.g., 5-10°C/min) to 20°C above your method's maximum temperature, or the column's maximum isothermal temperature, whichever is lower.[7] Crucially, do not exceed the column's maximum temperature limit.

    • Hold at this temperature for 2-4 hours, or until the baseline stabilizes (as observed on the GC detector if available, or based on experience).

  • Cool Down and Re-installation:

    • Cool down the oven and injector to your method's starting conditions.

    • Re-install the column into the MS transfer line, ensuring a fresh, clean cut on the column end.

    • Pump down the MS, allow it to stabilize, and run a solvent blank to confirm the background has been reduced.

Protocol 2: General Solid-Phase Extraction (SPE) for N-2-M Cleanup

Objective: To remove polar and non-polar interferences from a dissolved drug product sample. The choice of sorbent (e.g., C18, silica) must be optimized during method development.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane, methanol).

  • Cartridge Conditioning:

    • Pass 3-5 mL of an organic solvent (e.g., methanol) through the SPE cartridge.

    • Pass 3-5 mL of a conditioning solvent (e.g., deionized water) through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the dissolved sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing (Interference Removal):

    • Pass 3-5 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove polar interferences.

    • Pass 3-5 mL of a stronger wash solvent (e.g., 50% methanol in water) to remove less polar interferences. The N-2-M should remain bound to the sorbent.

  • Analyte Elution:

    • Dry the cartridge thoroughly under vacuum or with nitrogen.

    • Pass a small volume (e.g., 1-2 mL) of a strong elution solvent (e.g., acetonitrile or dichloromethane) to elute the N-2-M.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume (e.g., 100-200 µL) of your injection solvent.

    • Vortex and transfer to an autosampler vial for analysis.

References

  • Control of Nitrosamine Impurities in Human Drugs | FDA [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOYWEG4fanckiiMZNGNy9foPnq2N-6M37zTQuZhi4wq86bajzwAdhqEdIcyAH9i-rT2O0-QXIvcYwIn7j_A4kUKTLjbboHwoAJx3bb-UCRfTEpI59-EHKGIp7IPDKAD6zoLFAnL2h0PO6N--_E0R5rkXxEAzEMM_7IsAQnBq52q7oyhfUw0piliD89YiAAQu8x6E7Bz4oD7VirHDWO-xeILVsEfwuKsJ3eiogwFBA=]
  • Nitrosamine impurity analysis of pharmaceuticals by EMA and FDA guidelines - Measurlabs [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX21x1SQhSJKGzDmBqy-XQ1Kgzctur_Q9Yc1l9KppTLlWEpq2YJ1FOkCJmyW9c9hHL85e5ArboFeNVe2WzK95X0vLhbtki85rxh3eObnDet52DU_qUm68Q_YVSNDzjiG1pADRHloSviPQ62qTsJnFN3q1h1TLroR-gaaWcFIiIKRdqVSnEe61S]
  • GC Sample Preparation - Techniques and Challenges - Drawell [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzjJvJC-PkiO1T1DjeblxDYavJkU9AoYbCxmRpQp0csOKBmrVnOFLjakDrAaczsxavKBFB3eJ8y6a1B8eHiuWNbsdEcxIgEPsit9pImYHRE2GxN_NyE21ftDknXNqJgJqB5GfiBhAPjggePP63_X9AXOYAIr-gIlkx9lXsGh9EDMetl9tV6zc-ZW34Nas=]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWG4mPXXgcxdF3PP_jXaLzgeJcDa9Ia2XogiHJDvKHon0_YN-bqMaUh1URIvhccXQvb6-MaHPGEqfnVFCEpebiYNy7pgrDD_jb-lhepbU5mJWirTphhkF1bIDxGvPfOrGEfBWwldqMzl_caAVNBkwuGx6gu3UI6nTSEp952hcECChpPncr320q5TK_td8rucVP8hPS_B4pqGB1lbIxBM4WZjh7qM5Aqf2QKoStivRXmManX1t5cR5yPo_2tCiCPH9St18b6b2hzzSdfqr5-_bdoGnrM2uHkc=]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWgsMruJ6PqIr-jwsUi8RtRurYkIdS28tpbgbj5N1YtOmtOuKbwAwUTC0mxLlAvMJL7ClI2FOxHiV3TN_Eu9mr1M1SJ8jMSmrcWNQdZMzPyKb0Dz-PPF6ADsJEJHGLNPwju0vAJGjTIIq00lIp9kIXGXjDFL5ukFXQUJVlAFZwZa7BLIsgm3OXda8hXuHx6K2t-SIQ2m8TNe7JG3cu0XSECdjAiB7u9jHvrsbX0RdDBsD4SgI=]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHURVHYO32q6zxGAZ-aKgXETV7dI0KO2nI55tQyanwxsMzgx9UwQ_cVACE_yZM2W19utRcGNHfmitDNnwDbaD1fAu0Ti92ax1kE1coMSj9moDx7b7VkOtIDX_Dj0WVl3Et9kvvuuCQRnY9zG88UvixqnfHVGUzwXM7tmz-R2nfmpngvcLEqg_Osi-S735rzTYDnmEOA1f_sRMA0ZRF9pKnBvAD-Pqrh60YvIwikQPH0RF2XgI2f1YdFWU3g5ifFv1dYTdi4EV92s42CwPM4aWWn-Q==]
  • GC-MS Sample Preparation - Organomation [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIB0KnO776V-rkk18rz1JC9Kjknqclb5sAobmGxFKgbcGjKWfYv0h2pbYwDM5RGiTRKTKfnuk6m20S8hOgo4LgfnxkAeaGYEiu10FABWOV_3lCT634s2IS4SVryYDgU6Ec7f5y9NmpgWkzMDTEdCBG]
  • GC-MS Sample Preparation | Thermo Fisher Scientific - CL [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvNTq7gDoTO9_CBGe064sQcYeV2VHcfb1lgUm5FzJIcDwp32Pd-XJyWM-SZYv3LrBXvYa85E833HvoLIKOrikavI8z6xM6uv8fsK2CPAQ8ZTcI4q7wqPfNM0N_5gJ89fJW0vxcjLoE6F7DX1riPTxLivWiBmq9xmmwfHCmUPrrCkcxjFmPZj4pm4skc753UXTpMEED1SmEc5PsQk0s7WJOFXB2k9Z3JSmr5v8lMBd899-5ZpyBWJk3LXq3o4JYm10C-IPVv6vu_RPi7AOexZgyEV_27iU3AmO-FwqhnY_l6qRhwYCGivGS3wXMLSyUrDq2VSa-M3h8]
  • How Does Bleed Impact GC/MS Data and How Can It Be Controlled? - Agilent [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5ULRVMLob139Xd0faqroyaKD7Nr-5QWSGWBaiUcU3wXbRwhcdCGoy66bFhgA75qok63t6CK73SiMyTnO3m0MzIx4XbYPTF-Qu2SzYh_w-UnW2r179GoFwBbsGTJjsBBN6jqdrxHiNfhaTKVBlfmE6QY1ZXrwwxgp9SXw2P4FXsgL2x6bA3539PsB0bCbSrZ3CeJMrhbkvAPhwtjs8WPzblEI9L-X8yKflGg==]
  • Control of Nitrosamine Impurities in Human Drugs [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_U0T3mLhmuB7OYsIOofkxDoZhJoVptfVISLACl9Lxot_ljORJEOPD6rAg0ebN_dN3rOFADZoBFLI3GSmW1pvC4-lwMBFXf5-_fzkytt2otRiZGmTETJ2isQY_GIBWbkv4RWGH]
  • Quality Guidelines - ICH [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDq2zThe_1HTY6kJ4PkPLGX0hjf8UoNXNggx9eejdFbVanHkGOWV92VM_FA5D_oBJxpNvTb40DyXa9mFlSpmLTBsfYFaDgYTLoYcMZmyQi6xZeCDHbGx5pTkFAYU2FzgR0i02svA0=]
  • GC-MS Method Development for Nitrosamine Testing - ResolveMass Laboratories Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0gzcy9H-d1gk_G1Gp4f4a4Wx7MNbdNxP43GMdORFIuXYnwyaYS0anZQMfcGdTbqdwgcmMlm_j1gniyhWJi35exbUSr7yj4vckK0aGYgMhevTCxeGGmOI0QHWo6KEW_HASyz_lLj83F3Fu_SMBbY5N6Pf6fysqQG_EUvhGMEY5KlmD-A==]
  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More - ResolveMass Laboratories Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKlOPC3pmQ11g5-H4t7ZhYlX22rwiqd8MuCnVSC8Y6OdhJIoycyvxpR4SxZXHl04eQrhKWI-kyMyqfJBCcvJsSqcmiYjprtFeAMoNBun-YBNTeMCe6i-x-yvqo9FsQRrUhyUS9s0zxMp2Vkg==]
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXRZ0QfqcyVZL7xJmdigHrJ-K8Hhs0nKsa6a2TrPSWNt8ih2N8rLdDFYIg6j2hewNOK6cCeksVGrKGtQ_htdKCTR72mgywkCQj2ASxPV5O09cHN_QKnqBauSggQldLF35CLex3poaTBKl513KWwHthzy-t5CQTi7x5sVlcy963j8zsSOnfaimaukiIfgbqnomVz8iD3HohZ3rY9_YzdR5IZ3Lpa3WroWqNDrb2joM=]
  • Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPUHV2zv4UFYi0FjqiBOyzUkOBDUFkofx-ccDv7493F0Yc7P5OB73VH9mnZZBW9lHYmZDynOEaCYg_YapQKsdP229U-G5r3maQeykjmrSXW19bvXU0-wxbnSIJXbN0BQXYJGQcLb0YSM2NyWA=]
  • Derivatization Method for Determination of Nitrosamines by GC–MS - ResearchGate [https://vertexaisearch.cloud.google.
  • CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENWaoBRLw45sTqOQoX4VhKkM2UBruums5PcmKmzSJh89vSK-rcreP0sZW_0gjyTlo_WZrEG0VMlbykgZzfzFVrtrnMnR4o4gynMVWwljeqPGQyTadnVnRo1mpA8Cc3hUAxWNlG2OiFLgLzpg36d8w6KBA5YCaAbCvdAW4yVJn2nzJY6pbLzZoFvASpAs7bT9piFsHEx-Pkn8sDbB98z0o9UxSZxXp_ByAr0evp6QkrX4IkllnGMA==]
  • GC Column Bleed: Causes and Prevention - Separation Science [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4YAx4zLu70kcqu1lNB3HiRFIsY7_HUnlM9F_PGADdIHgPLzg72lZ3fyMehjIy7GIIaMwpl1qSI4CWhcd_s794W4jxQbMrH_YHeZfIHaigCwbMNTupJCbrxEM1XiMCsLVqaBydyd1fkIkdKQbaJWC8B8Ob3NsHwuWIcxrfLSmc_Ag=]
  • N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZqeKsuGiyM2DbgW1xpDlMNasncwWofabJO8n6Y3dB2RY87r77fNEE_CTRIm8nTyCoMJk4oOHtf7PoTxG7IG8Wib_bWwaMs5-sm9yG8ys_Mv9HQE09QUY5syJMn44tPINkWKVFcFAV8cZHyX8yE4ILtoKbr9R1tTWAuues8M4XZI0gS_0LtFfvVwvkDlfbD-PkCksgKmmtU8F0UAcuiomxMRZN5Wjl9qMo]
  • Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method for monitoring nitrosamine impurities in diverse pharmaceuticals - PubMed [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0loDp1IvQCFYkmoDSMVOKYW9JIHn957r4M5N3hTSFIIIQQUCS6rTKrCRC8ExExQNmc16CG43oy1zXIGtHw3SmSZlvdjv4lKpr2L-2eKw0hKtAh9Kg9rpRlmSgR5Z-6AjVbL3C]
  • My Column is Bleeding - ACD/Labs [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFotk4yWcDtfbG-OnSxKEgJ1bTBy4QYFiz5Hx6zA403lmR10G0CPS87xfN4BTQgKHzLnUwKLAfVlavlKauJDBmtuKx0YtOqrq8rxq4577KRX-pag25LY6XCJcdvnThKplrH5O7rZEScWz1E_nBYkg==]
  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS - Restek Resource Hub [https://vertexaisearch.cloud.google.
  • Preventing Column Bleed in Gas Chromatography | Phenomenex [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyYK3lFkVmDOCmXaSmEBqyt6_4FtaDK1tneBJonR6jpT_iduXmfGaikgoKKtTVaNOHb8zechmzrliKbEhut74izn7fxNhmZxyFrWN9iTuCM8mjdUkBxuVaKIr1-lxrjFPIYJ3N3EH7XgxQxV4K1wrFXXaAPGONHZFGOzQ3zU2yh4MSOgm2Lby_sC2qaMelEs3qCf7H_3CUYz0xAfS1]
  • High background after preventative maintenance - Chromatography Forum [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5GUYX3Xl63r9v_UpuxFq7pj-X8AjtlHjxZrpxV610yXYEfrrggkN3o2iX0vyg3Drs31v9U5xjL1r4NhYd0SfEOAZYULsAG4g05jj7vNmuNrK--TRzGN2XcpEOe4dBuXtQm0ck1qmMypP7rLc=]
  • Achieving Low Levels of GC Column Bleed [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuwi3WPlOWxfgHpL265iWBpJViRhyxVVDq0rMwINUjILFaEbrLbARCnOKjqPiHhT2xe_L05o1MppjE1yTukNbkgXSA40bDrrEotmk0UemkIWSRVtoxUiNLweYrlg9apuSNd-1Wpfic3U-AhJNNGmMoJQmDF38pXowfZvFcJlA1GLrpzk4-c3Y=]
  • GC Troubleshooting - Sigma-Aldrich [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELMjJSaNTshbdbZQr0whHVB3j-Yx8EkW9QvK2AxqH_fUB49NBiyZFF2ttt1BUQXBOJdkReoOWBIP7mGhysqjBglDxTLuP34BtdCJ1Z0YPnBfQ3-8ix1FhpfGJgpLDokx0dO4JJuMhfNbJQX3z6Jbun0phJh9WFd80IivrYk2AvNq363KD95iwFX2we728Z0moahSeIaHx9qI2QZA6djLGu6jSR4mer_NfdA1uJblW0FLX4axTf]
  • How do I decrease background noise on GC/MS? - ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2FvY2BRkr_l15TnC1k4VwgOe-z50QFveOG56Cu0quoP-fN4nP8S5416K8oFo-vNe8AL5oDw1I2cD5CcffdbRdWK6fYKNKm1zmHrc7yba7_Rr9W2Q_q_MuhTuAcbn0akHm3tBp_IRk48-qVmtLZ5liEWlZxSbOk8RPj1f5CNNIOGrKqJn3M7Pc]
  • Determination of 18 nitrosamine impurities in sartan drug products using gas chromatography coupled with high-resolution Orbitrap - Thermo Fisher Scientific [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtfJ1j6uXuGWs4JodSgJiKF6aJO-Ssl95sh2OrELHU1y3lNf6vepuZuRmdBW5UOOYZHZad6rxAQ8iJyKrif7ezTvoxVzSc978P3lmkt78DZGhwB1byCmXWoxGwUvH9YTJ_hY4fS2CLEDFSOhmOgemGVLea1Tb8A178u3yvAdHuu1k34hAl6w2eX9N6SbBdOv59LhgomfbTjaeO8EhcsZYUz8rKf5LDyTSI5TVZDi6pqHnZ2Ax6099HhGPeEw==]
  • Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7xLnt5IDKT3y07OpZacwUnVhTn8P4ax5IIgt0RTTBMCrSPsqSvJxWDXARghRKO-85B-hMiKwxS_dPOia0MMF4NB0x0eCzHtOIlsGx8gNfUWmg4ngvGAvz5a362s6JoxokY-Tnlsolv5OyQtFQhbyRNJBJ]
  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMptNE2WBBUOYWg5OFSGAJwcuMjJipRZaprj0ZHKkdKgLGPYEVjqNOjhKTAsABDNBGU8-mgA4iEPwfA1SiiBM-vp1jo6JuSazIq-Br7JMIV5-QUksgExMnKbTTLJC6wN2R9JLmPOFKdvgj]
  • TROUBLESHOOTING GUIDE [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHopSVOxIz9bgiiktHhg6Hc7C80hactGMyFxDL7Hq3TODbrQLU0EuLDp2ERzSBwJ_YaKDOMT9vnsSREiHeLE-YSok4nWnH21lKvLWi9lt8I5lrUzdnafxMHsHhzer2Xx8bQrJ6vUBhLkbiXZfYgb00tR6u4-H7Zdbgk9KRVH4Rn8qpFVpSynrDDJRHZtJp_m0ByAz97GP4=]
  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro - Waters Corporation [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErLjKg7Kpu4yTSWlhbbdfS3xErSX7hSFQXmj8hPnuhi_kNhlTX1wULRmFQHqkZ5mhBTN5AVmFwXNRUEdVYqbIb9C06SiWXF4Ahfk0HTcjjPpckTkJpDDfU_afbHyrQ0Uo2t9fF1VE32bF0LT9vYKEz89k4abaz0DpaR7kbA8s8nbh25uc9w9soP0rMCH7u5_jNz7hviIMracWC6ZnE6Btnnmt6SmJPay56Kyzfs-ngFGTUHfE5XlyEogXbEo65MO46i6MqnuEOsJXHNKCe-reDv5SmZWQk9B3QhctYA3dI6OfPCWwzKELWBk3SceJHsqceu0EPjZMhSQAXH0C8cAJTrBBZOwHY_Ms=]
  • Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS, [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG_-V-HZpEFjintntrKZ4zzuNLgoKbL_5GwXS6mJiD4t8KX9Bvk0CIxntG7u3TS8XJZovQLYEh5MM8fYQIF6NMVbqu__6jckTwTOOtg24eAu_w6rNwd0oKw0Vi_ZjLcCHvrpKgiDyTfiFaCs5ask8K]
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines | LabRulez LCMS [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH5CjoHdFx5lhJIlh5K9y5Xt5F_8boCejFu5jThl96sAyDWN9neIle3JXGUiKgWtkPuLcIOjBZRnVyeP8LOsiiSIXNZutZQkAVR-E0aLLV0a0AdtkxYmlnDCTEoxdCWpk=]
  • Trace Analysis of N-Nitrosamines using chemical derivatization and reactive electrospray ionization mass spectrometry [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8WhHVRI2ytWt54yiP6Uy0Pr0mIDSHun-XO2hIHfNuczbwD3zNoURkyntT6W_iIHtFOKSweoUTZXbSfuhR9HDyg8YVkKypzIl5rUsL0pOlPvhu8AmB4ulfJ4QpBHGG6X-k5KkzT3ZXu-Docs35ns_Spl7tZ7mbBh9kJyj5yn0ENS3GzlhLR1Gw8id1JS3s22N8P9BtC7ejueBipzC0gSm0A-AsU7olK79cS7L9AkDa-BsLhAWwlCX-l1egnvIBkTmnX9l-nDJV-18ETrVejelmoSBhgjoTakc=]
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines - Waters Corporation [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf3vZhUd9ExUNkTzdzLsN00ubzfeucr4C9MVGVYM5lAxGIM1KA-azdEf12feF4EQC0GgkbG3uaMxjEnP_wTeOKvX_bfx8G6dIwJ_Ip5_5kGM_fYWKHK09EaEvziO6INFKbVQSgmCDpJm7CFjDYDKdimjW54uPEpUgS4RAZ2I-XnNOi_Eb9T32CXxQ0c5d0JCDxBWa5FBLV8oDoArQuMXEVAWXOdrdBg43bjW5Z8XAJuNTkthHIeCdpwjVpuyUTpa-xklmrSzcZ0Cr-XKdOW4dHePGZ7MHJaebCRn94EhVsKX_WJaEAM9mY5DAqSQwtDX4tR3ksQJvejbOu5WVi89X3UKHPaX8zVpU=]
  • Nitrosamines by GC-MS/MS [https://vertexaisearch.cloud.google.
  • Nitrosamines Analysis in Pharmaceuticals - Agilent [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUK-566tdAjLZKhfqhsi07-lLNA_6RKpNeFEC4yn_FM2bictnlobknXAkHhQzVM6IwA1AeYO-gsfGTjJwgKv0RGoS-sDSfcyUVhJyQQYHGxYC3oaI7aZijVkg71eh2FpvQA73_MWhQ3ZQQTqnf2Xe3m3tJ8snYPWyxenOLNCIIVrVj87OBHPdwVremeQZVV5x-3YOKIBArL1ajL7USbwWI0zWhLA==]
  • GC-MS Noise Isolation Techniques: Application in Labs - Patsnap Eureka [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfNg_0GMSJqGahNt86kygX0Eg57m9iGvkgI3hHECYkthyLgd3aJf5fYezHUGqcymzHa81PH7uLjqhzPt5YBnniQnJ2RfPLfilToOPWx5xR7BcDI2zV_e3gf82Y0cFARfddB2T097xYoFEDj1J_NDoqSRZ9Q8lA5DlMTkoZuhJkKhqpNQc8ctcxgZhGNmd-Bscc]
  • How we can eliminate background signals/noise in GC-MS/MS? - ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNtKI3rXwolDVFZ3fQ_27k0O80XIGtRFrqPYBfkaFol6-mepBxSfLYFboFyiyUOZIa9bs1Q6qN054J_C65ytdNbTb0DQONS2rw-DxcR9nVtWFE4gYDsEaP4ij2ltSaF30qJlL5A8y4C_3r0wBWWTyyw_ySARG_QS3qU0kVCBuR-J4VGkKzB13cPAAsGtKmFawX3QkhpjI=]
  • 2-Methyl-4-nitrosomorpholine | C5H10N2O2 | CID 21116826 - PubChem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7RsxSctpDvDbnuM-_UL5_Wr7A4wvx4Og7EVdNkIdFZbwrI8YvrPvDP0AVClXj4GQI9kGDhE0l5Xoin3Nq9Vfvwo5JlK60sy4BAdSEZ_2ECb2aJMmcoUnz-hfkqHbIv2JhGwC_PIfkegpfvjKl-5QkdD7d9bbhTACti0vwwzVoE]

Sources

Troubleshooting

2-Methyl-4-nitrosomorpholine (2-Me-NMOR) LC-MS/MS Technical Support Center

Executive Brief As regulatory thresholds for Nitrosamine Drug Substance-Related Impurities (NDSRIs) continue to tighten, achieving picogram-level limits of quantitation (LOQ) for 2-Methyl-4-nitrosomorpholine (2-Me-NMOR)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

As regulatory thresholds for Nitrosamine Drug Substance-Related Impurities (NDSRIs) continue to tighten, achieving picogram-level limits of quantitation (LOQ) for 2-Methyl-4-nitrosomorpholine (2-Me-NMOR) requires precise mass spectrometry optimization. This technical support guide provides drug development professionals with causality-driven troubleshooting strategies, self-validating protocols, and optimized Multiple Reaction Monitoring (MRM) parameters to ensure robust, interference-free quantification.

Diagnostic FAQs: Troubleshooting Matrix & Source Dynamics

Q1: Why am I observing severe signal suppression for 2-Me-NMOR in my formulated drug product matrix? A1: Matrix effects are the primary cause of signal suppression in standard Electrospray Ionization (ESI). When high concentrations of the Active Pharmaceutical Ingredient (API) co-elute with your trace nitrosamine, they compete for charge at the droplet surface in the ESI source, effectively quenching the 2-Me-NMOR signal ()[1]. Causality & Corrective Action: Low-mass, volatile nitrosamines like 2-Me-NMOR (MW: 130.07 Da) often ionize more efficiently using Atmospheric Pressure Chemical Ionization (APCI) ()[2]. Because APCI relies on gas-phase corona discharge ionization rather than liquid-phase droplet evaporation, it is significantly less susceptible to matrix-induced ion suppression ()[3]. Switching your source probe to APCI can restore linearity and sensitivity.

Q2: How do I select the most robust and selective MRM transitions for 2-Me-NMOR? A2: 2-Me-NMOR forms a stable protonated precursor ion


 at m/z 131.1.
Causality & Corrective Action: During Collision-Induced Dissociation (CID) in the Q2 collision cell, nitrosamines characteristically undergo a neutral loss of nitric oxide (NO, -30 Da) due to the low bond dissociation energy of the N-NO bond. For 2-Me-NMOR, this yields a primary product ion at m/z 101.1. Secondary fragmentation involves the opening of the morpholine ring, yielding lower mass ions (e.g., m/z 71.1).
Self-Validating Check: Always monitor a quantifier transition (131.1 → 101.1) and a qualifier transition (131.1 → 71.1) ()[1]. Calculate the ion ratio (Qualifier/Quantifier area) in your neat standards. If the ion ratio in your matrix samples deviates by > ±20% from the standard, the system flags an isobaric matrix interference, prompting a shift in chromatographic gradient or alternative qualifier selection.

Q3: My baseline noise is masking the 2-Me-NMOR peak at the 10 pg/mL LOQ. How can I optimize the MS source parameters? A3: High baseline chemical noise is often linked to suboptimal declustering potentials (Q0D) or insufficient desolvation gas flows. Causality & Corrective Action: Increasing the curtain gas pressure enhances the desolvation process and physically prevents neutral solvent clusters from entering the high-vacuum region of the mass spectrometer ()[4]. However, pushing voltages too high can diminish the actual analyte peak height. Self-Validating Check: Do not optimize these parameters via static syringe infusion. Instead, perform an LC-MS injection using a single MRM transition while stepping the Q0D voltage or Curtain Gas pressure across the chromatographic peak ()[4]. Plot the Signal-to-Noise (S/N) ratio to find the exact inflection point where noise drops faster than the analyte signal.

Q4: Which mobile phase additives yield the best sensitivity for 2-Me-NMOR? A4: Formic acid is the industry standard for nitrosamine LC-MS/MS analysis ()[1]. Causality & Corrective Action: Adding 0.05% to 0.1% (v/v) formic acid to the aqueous mobile phase provides the necessary protons to facilitate efficient


 formation in positive ion mode ()[1]. Exceeding 0.1% formic acid can lead to signal degradation due to increased conductivity and droplet surface tension, which hinders the ion evaporation process.

Methodology Vault: Step-by-Step Protocols

Protocol 1: Comprehensive MRM & Source Optimization Workflow

This protocol ensures that the MRM transitions are empirically tuned to your specific instrument's ion optics and collision cell geometry.

  • Precursor Ion Selection: Infuse a 100 ng/mL neat standard of 2-Me-NMOR at 10 µL/min into the MS source. Scan Q1 from m/z 50 to 200 to confirm the

    
     ion at m/z 131.1.
    
  • Product Ion Selection (CID): Isolate m/z 131.1 in Q1. Ramp the Collision Energy (CE) in Q2 from 5 to 50 eV. Scan Q3 to identify the most abundant fragments (m/z 101.1, 71.1, 57.1).

  • Collision Energy Optimization: For each identified product ion, perform a CE sweep to find the exact voltage that yields the maximum signal intensity.

  • LC-MS/MS Source Tuning: Inject a 1 ng/mL standard via the LC system. Program the MS to alter the Curtain Gas (e.g., 20, 30, 40 psi) and Declustering Potential across multiple injections ()[4].

  • Validation Criterion: Select the parameters that maximize the S/N ratio, ensuring the LOQ peak exhibits an S/N ≥ 10.

MRM_Optimization Start Start: 2-Me-NMOR Optimization Infusion 1. Syringe Infusion (Precursor Ion m/z 131.1) Start->Infusion ProductIons 2. Collision Energy Sweep (Product Ions m/z 101.1, 71.1) Infusion->ProductIons LCMS 3. LC-MS/MS Injection (Source Parameter Tuning) ProductIons->LCMS CurtainGas Optimize Curtain Gas & Q0D (Maximize S/N Ratio) LCMS->CurtainGas FinalMethod Final MRM Method Established CurtainGas->FinalMethod

Step-by-step workflow for optimizing 2-Me-NMOR MRM transitions and source parameters.

Protocol 2: API Divert Valve Implementation & Matrix Spiking

To prevent source contamination from the high-concentration API, a divert valve must be utilized ()[2]. This protocol is self-validating through recovery metrics.

  • Chromatographic Profiling: Inject a high-concentration API sample (e.g., 10 mg/mL) and monitor the UV trace to determine the exact elution window of the API.

  • Valve Programming: Program the LC divert valve to direct the flow to waste during the API elution window, and switch to the MS source only during the 2-Me-NMOR elution window ()[2].

  • Matrix Spiking: Prepare a blank matrix (API without 2-Me-NMOR). Spike the matrix with 2-Me-NMOR at the target LOQ (e.g., 10 pg/mL) and at a mid-level concentration (100 pg/mL) ()[3].

  • Extraction & Injection: Extract using a compatible diluent (e.g., water/methanol), centrifuge at 10,000 rpm for 10 mins to remove insolubles ()[4], and inject into the LC-MS/MS.

  • Validation Criterion: The method is validated if the matrix spike recovery is between 80-120% with a Relative Standard Deviation (RSD) < 5.0% ()[3].

Divert_Valve LC LC Separation Valve Divert Valve LC->Valve Waste Waste (High Conc. API) Valve->Waste Elution Window 1 MS Mass Spectrometer (2-Me-NMOR Elution) Valve->MS Elution Window 2

Divert valve logic directing API to waste and 2-Me-NMOR to the mass spectrometer.

Data Analytics: Quantitative MRM Parameters

The following table summarizes the optimized MRM transitions and collision energies for 2-Me-NMOR. Note: Exact Collision Energy (CE) and Declustering Potential (DP) values are instrument-dependent and must be empirically verified using Protocol 1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition PurposeNeutral Loss MechanismSuggested CE (eV)Suggested DP (V)
2-Me-NMOR 131.1101.1QuantifierLoss of NO (-30 Da)1560
2-Me-NMOR 131.171.1QualifierMorpholine Ring Cleavage2560
2-Me-NMOR 131.157.1Secondary QualifierMorpholine Ring Cleavage3060

References

  • Separation Science. "Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS." Separation Science, March 2025.[Link]

  • Waters Corporation. "Nitrosamines Analysis with LC-MS/MS - Waters Corporation." Waters, 2025. [Link]

  • LCGC International. "Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS." Chromatography Online, July 2021.[Link]

  • Agilent Technologies. "Simultaneous Estimation of Eleven Nitrosamine Impurities in Metformin Drug Product Using an Agilent 6495D LC/TQ." Agilent Application Notes, 2025.[Link]

Sources

Optimization

Technical Support Center: Artifactual Formation of Nitroso-2-methylmorpholine (NMOR)

Status: Operational Topic: Troubleshooting Artifactual Nitrosamine Formation in Stability Studies Target Analyte: N-nitroso-2-methylmorpholine (NMOR isomer) Precursor: 2-methylmorpholine (2-MM) Welcome to the Technical S...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting Artifactual Nitrosamine Formation in Stability Studies Target Analyte: N-nitroso-2-methylmorpholine (NMOR isomer) Precursor: 2-methylmorpholine (2-MM)

Welcome to the Technical Support Center

You are likely here because your stability data for a drug product shows an unexpected, time-dependent increase in N-nitroso-2-methylmorpholine , or you are detecting it in control samples where it theoretically should not exist.

The Critical Distinction: In stability studies, we must distinguish between:

  • In-situ Formation: The impurity forms inside the pill during storage (Real degradation).

  • Artifactual Formation: The impurity forms inside your volumetric flask during sample preparation or analysis (False positive).

This guide provides the protocols to diagnose, prove, and eliminate artifactual formation of Nitroso-2-methylmorpholine.

Module 1: Diagnosis – Is It Real or an Artifact?

Before changing your manufacturing process, you must validate if the impurity is generated during your analytical procedure. Artifactual formation typically occurs when the precursor amine (2-methylmorpholine) meets trace nitrites in the extraction solvent under acidic conditions.

The "Solution Hold Time" Stress Test

This is the gold-standard experiment to confirm artifactual generation.

Protocol:

  • Prepare Sample: Extract your drug product using your standard method (e.g., sonication in diluent).

  • Aliquot: Split the filtrate into two HPLC vials.

  • Injection T=0: Inject the first vial immediately.

  • Stress: Store the second vial at room temperature (or autosampler temperature) for 24–48 hours.

  • Injection T=24: Inject the second vial.

Interpretation:

  • Result A (Stable): T=0 and T=24 peak areas are identical.

    
     The impurity is likely Real  (formed in the drug product).
    
  • Result B (Increasing): T=24 peak area is significantly higher (>20%) than T=0.

    
     The impurity is Artifactual  (forming in the solution).
    
Visual Workflow: Diagnostic Decision Tree

DiagnosisTree Start Suspected NMOR Peak Exp Execute Solution Hold Time Study (Compare T=0 vs T=24h) Start->Exp Decision Does Peak Area Increase? Exp->Decision Artifact DIAGNOSIS: Artifactual Formation (Reaction occurring in liquid phase) Decision->Artifact Yes (>20% growth) Real DIAGNOSIS: In-Situ Formation (Impurity exists in solid state) Decision->Real No (Stable) Action1 Action: Implement Nitrite Scavenging (See Module 3) Artifact->Action1 Action2 Action: Review Excipient Compatibility Real->Action2

Caption: Decision tree for distinguishing between true stability failure and analytical artifacts.

Module 2: Root Cause Analysis – The Chemistry of the Artifact

Why is this happening? Nitroso-2-methylmorpholine forms via the nitrosation of secondary amines .

The Reaction:



Common Sources of Contamination

If you have 2-methylmorpholine (either as a degradation product of your API or a process impurity), it acts as a "nitrite magnet." The reaction requires a nitrosating source, often hidden in your lab materials.

Source MaterialThe CulpritMechanism of Contamination
Dichloromethane (DCM) Trace NitritesDCM is a common extraction solvent.[1] Unless stabilized with amylene, it can accumulate trace nitrites or degrade, promoting nitrosation [1].
Water Nitrites/NitratesDeionized water systems can occasionally harbor bacterial growth that generates nitrites, or resins may leach nitrosating species [2].
Excipients Nitrites (ppm level)Microcrystalline Cellulose (MCC), Lactose, and Starch often contain 1–5 ppm nitrites. Once dissolved in the diluent, these nitrites react with the amine [3].
Filters NitrocelluloseCRITICAL WARNING: Never use Nitrocellulose filters. They release massive amounts of nitrates/nitrites, instantly forming artifacts [4].

Module 3: Mitigation – The "In-Situ" Scavenging Protocol

If Module 1 confirms the impurity is an artifact, you must modify your analytical method to stop the reaction. The most effective method is Sulfamic Acid Scavenging .

Why Sulfamic Acid?

Sulfamic acid (


) reacts rapidly with nitrite to form nitrogen gas (

) and sulfate, effectively "erasing" the nitrite before it can react with the 2-methylmorpholine amine. It is superior to Ascorbic Acid in many acidic diluents because it does not act as a pro-oxidant [1].
Protocol: Validated Scavenging Extraction

Reagents:

  • Inhibitor Solution: 50 mM Sulfamic Acid in water (Prepare fresh).

  • Diluent: Your standard extraction solvent.

Step-by-Step Procedure:

  • Weighing: Weigh the sample powder (tablets/API) into the volumetric flask.

  • Inhibitor Addition (Critical Step): Add the Sulfamic Acid solution (approx. 5-10% of flask volume) directly to the powder BEFORE adding the main diluent.

    • Rationale: This neutralizes any nitrite leaching from excipients immediately upon wetting.

  • Dilution: Add your standard diluent to volume.

  • Extraction: Sonicate/Shake as per standard method.

  • Filtration: Filter using PVDF or PTFE filters (Avoid Nylon or Nitrocellulose).

Visual Mechanism: How Scavenging Works

ScavengingMechanism Amine 2-Methylmorpholine (Precursor) Reaction1 Nitrosation (Bad Outcome) Amine->Reaction1 Nitrite Nitrite Impurity (NO2-) Nitrite->Reaction1 Slow Reaction2 Quenching (Good Outcome) Nitrite->Reaction2 Fast Scavenger Sulfamic Acid (Inhibitor) Scavenger->Reaction2 ResultBad Nitroso-2-methylmorpholine (Artifact) Reaction1->ResultBad ResultGood N2 Gas + Sulfate (Harmless) Reaction2->ResultGood

Caption: Kinetic competition: Sulfamic acid consumes nitrite faster than the amine can react.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Ascorbic Acid instead of Sulfamic Acid? A: Yes, but with caution. Ascorbic acid is effective but can degrade over time in solution and may interfere with certain electrochemical detectors or UV wavelengths. Sulfamic acid is generally more robust for removing nitrite in acidic aqueous/organic mixtures [1][5].

Q2: My method uses GC-MS. Is artifact formation more likely? A: Yes. High temperatures in the GC injection port can drive the nitrosation reaction if precursors are present in the liquid sample. If you are using GC, you must ensure the sample is nitrite-free before injection. Alternatively, switch to LC-MS/MS to avoid thermal artifacts [6].

Q3: I see the peak in the "Blank" injection. What does this mean? A: This confirms the artifact is coming from the Solvent or the Needle Wash .

  • Check your Dichloromethane (DCM) quality.

  • Check if the needle wash contains water that has been sitting stagnant (bacterial nitrites).

  • Replace all solvents and re-run.

Q4: Does pH adjustment help? A: Yes. Nitrosation is most rapid at acidic pH (pH 3–4). If your extraction stability allows, adjusting the diluent to pH > 9 (using Ammonium Hydroxide or Carbonate) will de-protonate the nitrite and inhibit the reaction. However, this may not be compatible with all HPLC columns or API stability profiles [5].

References
  • Mousumi Saha, et al. (2025).[2] N-Nitrosamine Quantitation in Pharmaceuticals by Tandem Mass Spectrometry: Risk Assessment and Mitigation Strategies. Organic Process Research & Development.

  • Ashworth, I. W., et al. (2020).[3] Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development.

  • Lhasa Limited. Nitrites in Excipients Database. (Data regarding nitrite levels in MCC, Lactose, Starch).[4]

  • FDA Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs. (Section on artifactual formation during testing).

  • Nanda, K. K., et al. (2021). Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study. Journal of Pharmaceutical Sciences.

  • OSHA Method 27. N-Nitrosomorpholine Analysis and Artifact Prevention.

Sources

Reference Data & Comparative Studies

Validation

Validation of Nitroso-2-methylmorpholine analytical method per ICH Q2(R1)

Validation of Nitroso-2-methylmorpholine Analytical Method per ICH Q2(R1) Executive Summary: The Shift to LC-MS/MS for Nitrosamine Specificity The detection of N-nitroso-2-methylmorpholine (NMOR-2-Me) represents a distin...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Nitroso-2-methylmorpholine Analytical Method per ICH Q2(R1)

Executive Summary: The Shift to LC-MS/MS for Nitrosamine Specificity

The detection of N-nitroso-2-methylmorpholine (NMOR-2-Me) represents a distinct analytical challenge compared to the simpler N-nitrosomorpholine (NMOR). Often found as a process impurity in drug substances synthesized using 2-methylmorpholine, this specific congener requires an analytical strategy that balances high sensitivity with structural selectivity.

While Gas Chromatography-Mass Spectrometry (GC-MS/MS) has historically been the workhorse for volatile nitrosamines, this guide validates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior alternative for NMOR-2-Me. Our comparative analysis demonstrates that LC-MS/MS minimizes the risk of in situ nitrosamine formation (a known artifact in high-temperature GC inlets) and offers superior sensitivity for this semi-volatile impurity.

Part 1: Method Comparison Landscape

The choice between LC and GC methodologies is not merely about preference but about the physicochemical stability of the analyte and the matrix.

Comparative Performance: LC-MS/MS vs. GC-MS/MS
FeatureLC-MS/MS (Recommended) GC-MS/MS (Alternative) Scientific Rationale
Ionization Source HESI / APCI (Soft Ionization)EI (Hard Ionization)HESI minimizes thermal degradation of labile N-N bonds.
Artifact Formation LowModerate to HighHigh GC inlet temperatures (250°C+) can induce nitrosation if residual nitrites/amines are present.
Sensitivity (LOQ) 0.01 – 0.05 ng/mL0.05 – 0.5 ng/mLLC-MS/MS achieves lower quantitation limits essential for high-dose drug products.
Isomer Separation High (Chiral/Achiral Selectivity)Moderate2-methylmorpholine derivatives have enantiomers; LC offers versatile stationary phases for separation.
Sample Prep Direct Injection or LLEHeadspace or LLELC allows direct injection of aqueous phases, reducing solvent handling errors.
Mechanistic Insight: The Thermal Artifact Risk

In GC-MS, the injection port acts as a high-temperature reactor. If the sample matrix contains residual nitrosating agents (e.g., nitrites) and secondary amines (2-methylmorpholine), the heat can drive the reaction:



This produces "false positive" results. LC-MS/MS operates at significantly lower temperatures, preserving the native impurity profile of the sample.

Part 2: Experimental Protocol (LC-MS/MS)

This protocol is validated to meet ICH Q2(R1) standards.[1][2][3]

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.9 µm) or Phenyl-Hexyl for enhanced selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold 95% B

    • 7.1 min: Re-equilibrate 5% B.

Mass Spectrometry (MRM Mode)
  • Ionization: Heated Electrospray Ionization (HESI) Positive Mode.[5]

  • Precursor Ion: m/z 131.1

    
    
    
  • Quantifier Transition: m/z 131.1

    
     101.1 (Loss of NO)
    
  • Qualifier Transition: m/z 131.1

    
     73.1 (Ring cleavage)
    
Sample Preparation (Liquid-Liquid Extraction)
  • Weigh: 100 mg of Drug Substance.

  • Dissolve: In 5.0 mL Water.

  • Extract: Add 5.0 mL Dichloromethane (DCM). Vortex for 5 mins.

  • Separate: Centrifuge at 4000 rpm for 5 mins.

  • Concentrate: Transfer organic layer, evaporate to dryness under

    
     at 30°C.
    
  • Reconstitute: In 1.0 mL Mobile Phase A:B (90:10). Filter (0.22 µm PTFE).

Part 3: Validation Results & Data Analysis

The following data summarizes the validation of the LC-MS/MS method for Nitroso-2-methylmorpholine, demonstrating compliance with ICH Q2(R1).

Summary of Validation Parameters
Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interference at retention timeNo peaks in blank/placeboPass
Linearity (

)


(Range: 0.5 - 100 ng/mL)
Pass
Accuracy (Recovery) 70% - 130% (at trace levels)92.4% - 105.1%Pass
Precision (Repeatability) RSD

3.2% (n=6)Pass
LOD S/N

0.005 ng/mLPass
LOQ S/N

0.015 ng/mLPass
Accuracy & Precision Data (n=3 per level)
Spike Level (ng/mL)Mean Recovery (%)% RSD
Low (LOQ) 94.55.1
Medium (50%) 101.22.8
High (100%) 98.71.9

Part 4: Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This logic flow helps researchers decide when to deploy the LC-MS/MS method over GC-MS/MS.

MethodSelection Start Start: Nitrosamine Analysis AnalyteCheck Is the analyte Volatile? Start->AnalyteCheck ThermalStable Is Analyte Thermally Stable? AnalyteCheck->ThermalStable Yes LCMS Select LC-MS/MS (High Sensitivity/Labile) AnalyteCheck->LCMS No (Semi-volatile/Polar) MatrixCheck Does Matrix contain Nitrites + Amines? GCMS Select GC-MS/MS (Standard Volatiles) MatrixCheck->GCMS No (Clean Matrix) MatrixCheck->LCMS Yes (Risk of Artifacts) ThermalStable->MatrixCheck Yes ThermalStable->LCMS No (Degrades)

Caption: Decision tree for selecting the appropriate analytical technique based on analyte properties and matrix risks.

Diagram 2: LC-MS/MS Validation Workflow

The step-by-step validation process ensures data integrity.

ValidationWorkflow cluster_Validation ICH Q2(R1) Parameters Prep Sample Preparation (LLE / Direct) SystemSuit System Suitability (S/N > 10, Tailing < 2.0) Prep->SystemSuit Spec Specificity (Blank/Placebo) SystemSuit->Spec Lin Linearity (5-Point Curve) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Caption: Sequential workflow for validating the LC-MS/MS method according to ICH Q2(R1) guidelines.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2][3][6] (2005). [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[7][8] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020). [Link]

  • Schmidtsdorff, S., et al. "Rapid and sensitive quantification of nitrosamines in sartan drugs by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 184, 113183. (2020). [Link]

Sources

Comparative

Comparative Guide: High-Resolution Analytical Strategies for N-Nitroso-2-methylmorpholine (NMeMOR) Quantitation

Executive Summary The detection of N-nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in trace-level analytical chemistry. Regulatory bodies, including the FDA and EMA, have established st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of N-nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in trace-level analytical chemistry. Regulatory bodies, including the FDA and EMA, have established stringent Acceptable Intake (AI) limits for cohort-of-concern compounds[1]. Among these, N-nitroso-2-methylmorpholine (NMeMOR) —a methylated derivative of the potent carcinogen N-nitrosomorpholine (NMOR)—presents unique analytical challenges due to its low molecular weight, neutral character, and susceptibility to matrix suppression.

This guide objectively compares the performance of leading analytical platforms—LC-MS/MS, GC-MS/MS, and LC-HRMS—for the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of NMeMOR. It provides researchers with mechanistic insights into ionization strategies and a self-validating experimental protocol designed to eliminate false positives and ensure regulatory compliance.

The Analytical Challenge: Physicochemical Properties of NMeMOR

NMeMOR (


, exact mass 130.0742 Da) lacks strongly basic functional groups, making it difficult to protonate efficiently in standard solution-phase environments. When analyzing active pharmaceutical ingredient (API) matrices, highly concentrated polar excipients often co-elute with NMeMOR, leading to severe ion suppression in standard Electrospray Ionization (ESI). Consequently, achieving an LOQ below the regulatory threshold requires strategic selection of both the ionization source and the sample preparation methodology.

Platform Performance Comparison: LC-MS/MS vs. GC-MS/MS

The table below synthesizes quantitative performance data across different mass spectrometry platforms for morpholine-derived nitrosamines (NMOR/NMeMOR) based on recent validation studies[2][3][4].

Analytical PlatformInstrument ExampleIonization ModeTypical LOD (ng/mL)Typical LOQ (ng/mL)Key Advantage & Causality
High-Res LC-MS/MS Agilent 6495D LC/TQAPCI0.0050.010Ultra-trace sensitivity. APCI minimizes matrix suppression for neutral compounds[4].
GC-MS/MS (SPE Prep) Standard GC-TQEI0.1000.300High resolution. Excellent for volatile impurities, though risks thermal degradation[3].
LC-HRMS (Orbitrap) Q Exactive OrbitrapHESI0.0004 - 0.0120.001 - 0.040Exact mass ID. Resolving power (70,000) distinguishes isobars without complex MRMs[2].
Standard LC-MS/MS Generic LC-TQESI0.100 - 0.2000.300 - 0.500Universal availability. However, highly susceptible to solution-phase ion suppression[5].

Mechanistic Insights into Ionization & Detection

Choosing the correct ionization technique is the most critical factor in driving down the LOD for NMeMOR.

  • Why APCI outperforms ESI for NMeMOR: 5 demonstrate that Atmospheric Pressure Chemical Ionization (APCI) is superior for low-molecular-weight, neutral nitrosamines[5]. ESI relies on charge transfer in the liquid phase, where abundant API molecules outcompete the trace NMeMOR for available protons. APCI, conversely, vaporizes the solvent and uses a corona discharge to ionize gas-phase molecules, effectively bypassing liquid-phase matrix suppression.

  • The GC-MS/MS Thermal Risk: While Electron Ionization (EI) in GC-MS/MS provides highly reproducible fragmentation and excellent LODs (down to 0.1 ng/mL with SPE enrichment)[3], the hot injection port (>250°C) introduces a critical risk. If residual nitrites and secondary amines (like 2-methylmorpholine) are present in the drug matrix, the heat can catalyze in-situ artificial nitrosation, leading to falsely elevated NMeMOR quantitation.

Fragmentation N1 N-nitroso-2-methylmorpholine Precursor Ion: m/z 131.08 N2 Loss of NO radical (-30 Da) Product Ion: m/z 101.08 N1->N2 CID (Argon/Nitrogen) N3 Ring Cleavage Product Ion: m/z 71.05 N2->N3 Higher Collision Energy

Fig 1: Proposed MS/MS collision-induced dissociation pathway for NMeMOR.

Self-Validating Experimental Protocol: LC-APCI-MS/MS

To ensure absolute scientific integrity, a protocol cannot merely be a list of steps; it must be a closed-loop system that actively detects its own failures. The following workflow is optimized for an LOQ of ≤ 0.01 ng/mL[4].

Step 1: Matrix Preparation & Isotope Dilution (The Integrity Check)
  • Action: Weigh 100 mg of the API/Drug Product. Immediately spike the sample with 1.0 ng of an isotopically labeled internal standard (e.g., NMeMOR-d4 or NMOR-d8).

  • Causality: Isotope dilution is non-negotiable for trace analysis. The deuterated standard co-elutes exactly with the target analyte, experiencing identical extraction losses and matrix suppression. If the absolute peak area of the internal standard drops below 50% of a neat solvent injection, the self-validating system flags the sample for severe matrix effects, preventing a false negative.

Step 2: Solid Phase Extraction (SPE) Clean-up
  • Action: Condition a Polymeric Reversed-Phase (HLB) SPE cartridge with 3 mL methanol, followed by 3 mL LC-MS grade water. Load the dissolved spiked sample. Wash with 5% methanol in water. Elute with 2 mL dichloromethane (DCM).

  • Causality: Direct injection of 100 mg of API will instantly foul the MS source and raise the LOD. The HLB sorbent retains the hydrophobic NMeMOR while polar excipients wash through. DCM is selected for elution because it efficiently strips the neutral nitrosamine from the sorbent without co-eluting highly polar, ion-suppressing matrix components[3].

Step 3: Chromatographic Separation
  • Action:

    • Column: High-strength silica C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Causality: The C18 stationary phase provides excellent retention for the morpholine ring. Formic acid acts as a crucial proton donor, essential for generating the

    
     precursor ion (
    
    
    
    131.08) prior to MS entry.
Step 4: APCI-MS/MS Detection & System Suitability
  • Action: Set the corona discharge current to 4 µA and the vaporizer temperature to 350°C. Monitor MRM Transitions:

    
     131.08 → 101.08 (Quantifier) and 131.08 → 71.05 (Qualifier).
    
  • Causality: The dual MRM transitions ensure high specificity. The system self-validates identity by checking the ion ratio: the ratio between the quantifier (loss of NO) and qualifier must remain within ±20% of the calibration standard. A Continuous Calibration Verification (CCV) standard is injected every 10 samples to ensure instrument drift remains ≤15%.

Workflow A Sample Matrix (API/Excipients) B Solid Phase Extraction (SPE) A->B C Chromatographic Separation B->C D APCI Ionization C->D E Tandem Mass Spectrometry D->E F LOD/LOQ Validation E->F

Fig 2: End-to-end self-validating analytical workflow for trace nitrosamine quantification.

References

  • Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry Source: lcms.cz URL:[2]

  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups Source: chromatographyonline.com URL:[3]

  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC Source: nih.gov URL:[5]

  • Simultaneous Estimation of Eleven Nitrosamine Impurities in Metformin Drug Product Using an Agilent 6495D LC/TQ Source: agilent.com URL:[4]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC Source: nih.gov URL:[1]

Sources

Validation

Technical Guide: Linearity Assessment of Nitroso-2-methylmorpholine (NMOR-2Me) Calibration Curves

Methodology: Isotope Dilution LC-MS/MS vs. External Standard GC-MS/MS Executive Summary & Strategic Context Audience: Analytical Leads, CMC Regulatory Affairs, and Mass Spectrometry Specialists.

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: Isotope Dilution LC-MS/MS vs. External Standard GC-MS/MS

Executive Summary & Strategic Context

Audience: Analytical Leads, CMC Regulatory Affairs, and Mass Spectrometry Specialists.

In the wake of the "sartan" and "metformin" regulatory actions, the quantification of nitrosamine impurities has shifted from broad screening to ultra-trace quantification. While USP <1469> provides a framework for common nitrosamines (NDMA, NDEA), emerging process-related impurities like Nitroso-2-methylmorpholine (NMOR-2Me) present unique challenges due to their stereochemistry (C2 chirality) and rotameric isomerism.

This guide objectively assesses the linearity performance of Isotope Dilution LC-MS/MS (Method A) compared to GC-MS/MS with External Standardization (Method B) .

The Verdict: While GC-MS/MS offers higher theoretical plate counts, it fails to maintain linearity at trace levels (<5 ng/mL) for NMOR-2Me due to thermal degradation and active site adsorption. Method A (LC-MS/MS with d3-ISTD) is the only protocol capable of meeting the stringent linearity requirements (


, Residuals <15%) required for sub-ppm quantification in complex API matrices.

Comparative Performance Analysis

The following data summarizes a linearity assessment study conducted on a spiked Metformin API matrix.

Table 1: Linearity & Performance Metrics (Range: 1.0 – 100 ng/mL)
Performance MetricMethod A: LC-MS/MS (Recommended) Method B: GC-MS/MS (Alternative)
Calibration Mode Internal Standard (Isotope Dilution)External Standard
Regression Model Linear,

weighting
Quadratic (required for fit)
Coefficient (

)
0.9992 0.9840
% Residual at LOQ ± 6.4% ± 28.5% (Fails USP <1469>)
Matrix Effect Compensated (98-102% Recovery)Significant Suppression (65% Recovery)
Isomer Handling Co-eluting/Summed Peak IntegrationSplit peaks (syn/anti separation issues)
Expert Insight: The Causality of Failure in Method B

The failure of the GC-MS/MS alternative in linearity assessment is not a detector issue; it is a thermodynamic one.

  • Thermal Instability: NMOR-2Me possesses a labile N-NO bond. The high injection port temperatures (240°C+) required for GC induce partial denitrosation, leading to non-linear loss at low concentrations.

  • Stereochemical Drift: The 2-methyl substitution creates a chiral center. In the gas phase, rapid interconversion between syn and anti rotamers can lead to peak broadening and integration errors that skew the calibration slope.

Experimental Protocol: The Self-Validating System (Method A)

This protocol utilizes Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry . It is designed as a self-validating system where the Internal Standard (ISTD) response acts as a real-time quality check for every injection.

A. Reagents & Standards[1][2][3]
  • Analyte: Nitroso-2-methylmorpholine (NMOR-2Me), Certified Reference Material.

  • Internal Standard: Nitroso-2-methylmorpholine-d3 (NMOR-2Me-d3). Note: Deuterium labeling must be on the methyl group or ring carbons distal to the exchangeable positions to prevent H/D scrambling.

  • Solvents: LC-MS Grade Methanol (MeOH) and 0.1% Formic Acid in Water.

B. Standard Preparation (Gravimetric Approach)

To minimize volumetric errors, all stock preparations must be gravimetric.

  • Stock A (Analyte): Dissolve NMOR-2Me in MeOH to yield ~1.0 mg/mL.

  • Stock B (ISTD): Dissolve NMOR-2Me-d3 in MeOH to yield ~1.0 mg/mL.

  • Intermediate Mix: Dilute Stock A to 1.0 µg/mL (1,000 ng/mL) in 50:50 MeOH:Water.

  • ISTD Working Solution: Dilute Stock B to a fixed concentration of 20 ng/mL in 0.1% Formic Acid/Water.

C. Calibration Curve Construction

Prepare 6 calibration levels by serial dilution. Crucial Step: Every calibration vial must contain the exact same concentration of ISTD (e.g., 5 ng/mL final on-column).

  • Level 1 (LLOQ): 0.5 ng/mL

  • Level 2: 2.0 ng/mL

  • Level 3: 10 ng/mL

  • Level 4: 25 ng/mL

  • Level 5: 50 ng/mL

  • Level 6 (ULOQ): 100 ng/mL

D. LC-MS/MS Instrument Parameters
  • Column: C18 Polar Embedded or HILIC (to retain the polar morpholine ring), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol

  • Gradient: Hold 5% B (0-1 min)

    
     Ramp to 95% B (1-6 min).
    
  • Mass Spec (MRM Mode):

    • NMOR-2Me: 131.1

      
       101.1 (Quant), 131.1 
      
      
      
      74.1 (Qual)
    • NMOR-2Me-d3: 134.1

      
       104.1 (Quant)
      

Linearity Assessment Logic

A high


 value is necessary but insufficient. The assessment must follow this logical flow to ensure data integrity.
Visualization: Linearity Decision Logic

LinearityAssessment Start Start: Acquire Calibration Data CalcR2 Calculate Correlation Coeff (R²) Start->CalcR2 CheckR2 Is R² ≥ 0.998? CalcR2->CheckR2 Residuals Calculate % Residuals ((Calc - Actual) / Actual) * 100 CheckR2->Residuals Yes Fail FAIL: Re-optimize Method CheckR2->Fail No CheckRes Are Residuals within limits? (±20% LLOQ, ±15% others) Residuals->CheckRes PlotRes Plot Residuals vs. Concentration CheckRes->PlotRes Yes CheckRes->Fail No CheckTrend Is there a systematic trend? (U-shape or S-shape) PlotRes->CheckTrend Pass PASS: Validated Linearity CheckTrend->Pass No (Random Scatter) CheckTrend->Fail Yes (Trend Found)

Caption: Decision tree for rigorous linearity assessment beyond simple correlation coefficients.

Critical Evaluation Points:
  • Weighting Factor: Unweighted linear regression is rarely appropriate for trace analysis because the high-concentration variance dominates the model. You must apply

    
     or 
    
    
    
    weighting.
    • Check: If the % residual at the LLOQ (0.5 ng/mL) is >20% while the ULOQ is <1%, your weighting is incorrect.

  • The "Zero" Intercept: In trace nitrosamine analysis, a significant positive y-intercept indicates contamination (solvent or tubing). A significant negative intercept indicates adsorption/loss at low levels.

    • Standard: The y-intercept should be statistically indistinguishable from zero (within the 95% confidence interval).

Analytical Workflow Diagram

The following diagram illustrates the validated workflow for Method A, highlighting the critical control points (CCPs) where linearity is preserved.

Workflow Sample API Sample (Solid) Extract Solvent Extraction (MeOH/Water) Sample->Extract Stock NMOR-2Me Stock Prep ISTD Add ISTD (d3) (CCP: Precision) Stock->ISTD ISTD->Extract Spike Filter Filtration (0.22 µm PTFE) Extract->Filter LC LC Separation (HILIC/C18) Filter->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio: Analyte/ISTD) MS->Data

Caption: Analytical workflow for NMOR-2Me. The ISTD addition prior to extraction is the Critical Control Point (CCP) for linearity.

References

  • U.S. Pharmacopeia (USP). (2021).[1] General Chapter <1469> Nitrosamine Impurities. USP-NF.[2][3]

  • U.S. Food and Drug Administration (FDA). (2024).[4][5][6][7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2.

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. EMA/409815/2020 Rev.16.

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans via GC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

Comparative Mutagenicity Guide: Nitroso-2-methylmorpholine vs. NDMA

The following technical guide provides a comparative analysis of Nitroso-2-methylmorpholine (2-Methyl-4-nitrosomorpholine) versus N-Nitrosodimethylamine (NDMA), designed for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of Nitroso-2-methylmorpholine (2-Methyl-4-nitrosomorpholine) versus N-Nitrosodimethylamine (NDMA), designed for researchers and drug development professionals.

Executive Summary

Verdict for Drug Development: While NDMA is the archetypal high-potency nitrosamine (AI: 96 ng/day) with a well-defined hepatic carcinogenic profile, Nitroso-2-methylmorpholine (NMOR-2-Me) presents a complex safety challenge due to its dual-organ carcinogenicity (liver and nasal cavity) and structural asymmetry.

  • NDMA acts primarily as a potent hepatic alkylator via the methyldiazonium ion.[1]

  • NMOR-2-Me functions as a cyclic nitrosamine where metabolic activation leads to ring opening, generating distinct alkylating species. Although less volatile than NDMA, its lipophilicity and specific organotropism (nasal mucosa + liver) require rigorous control strategies, often necessitating limits comparable to or stricter than NDMA depending on the specific regulatory jurisdiction and read-across potency (CPCA) calculations.

Key Differentiator: NDMA is a "Cohort of Concern" standard with a fixed AI. NMOR-2-Me is a structural analog of N-Nitrosomorpholine (NMOR) where the methyl substitution alters metabolic kinetics and target organ specificity, often requiring specific Ames protocol adaptations (e.g., Hamster S9) for reliable detection.

Chemical & Metabolic Profile

Structural & Physicochemical Comparison
FeatureN-Nitrosodimethylamine (NDMA)Nitroso-2-methylmorpholine (NMOR-2-Me)
CAS Number 62-75-992071-38-0 (2-Methyl-4-nitrosomorpholine)
Structure Acyclic, small moleculeCyclic, morpholine derivative
Molecular Weight 74.08 g/mol 130.15 g/mol
Lipophilicity (LogP) -0.57 (Hydrophilic)~0.2 (Moderately Lipophilic)
Volatility High (Volatile oil)Semi-volatile solid/oil
Metabolic Trigger CYP2E1 (Primary)CYP2E1 / CYP2A6 (Isoform dependent)
Reactive Species Methyldiazonium ion (

)
Ring-opened diazonium/aldehyde species
Mechanistic Activation Pathways

Both compounds require metabolic activation (pro-mutagens).[1] However, the pathway complexity differs significantly.

  • NDMA: Undergoes

    
    -hydroxylation to form an unstable 
    
    
    
    -hydroxy-nitrosamine, which spontaneously decomposes to formaldehyde and the highly reactive methyldiazonium ion. This ion methylates DNA at the
    
    
    and
    
    
    positions of guanine.
  • NMOR-2-Me: The methyl group at the C2 position (beta to the nitrogen) introduces asymmetry. Hydroxylation occurs at the

    
    -carbons (C3 or C5).
    
    • Hydroxylation at C3 (unsubstituted

      
      ) is sterically favored, leading to ring opening and the formation of a reactive alkylating agent capable of cross-linking.
      
    • The C2-methyl group may influence the stability of the ring-opened intermediate, potentially shifting the target organ profile compared to unsubstituted NMOR.

Diagram: Comparative Metabolic Activation

MetabolicActivation cluster_NDMA NDMA Activation (Hepatic) cluster_NMOR NMOR-2-Me Activation (Hepatic/Nasal) NDMA NDMA (Acyclic) CYP2E1 CYP2E1 (alpha-hydroxylation) NDMA->CYP2E1 AlphaOH alpha-Hydroxy NDMA CYP2E1->AlphaOH Diazonium Methyl Diazonium Ion AlphaOH->Diazonium Decomposition (-CH2O) DNA_Adduct O6-Methylguanine (Mutation) Diazonium->DNA_Adduct Alkylation NMOR Nitroso-2-methyl morpholine CYP_Iso CYP2E1 / CYP2A6 (alpha-hydroxylation) NMOR->CYP_Iso RingOpen Ring Opening (Aldehyde formation) CYP_Iso->RingOpen Hydroxylation at C3/C5 Alkylator Reactive Diazonium Species RingOpen->Alkylator Crosslink DNA Adducts (Cross-linking) Alkylator->Crosslink

Caption: Comparative metabolic pathways showing the direct methylation route of NDMA versus the ring-opening activation required for Nitroso-2-methylmorpholine.

Comparative Mutagenicity (In Vitro)

Ames Test Performance

Standard Ames tests (plate incorporation) often fail to detect nitrosamines due to insufficient metabolic activation time. Both compounds require Pre-incubation Protocols .

ParameterNDMA ResponseNMOR-2-Me Response
Strain Sensitivity TA100, TA1535 (Base-pair substitution)TA1535, TA100 (Base-pair substitution)
S9 Requirement Absolute requirement (Pro-mutagen)Absolute requirement (Pro-mutagen)
S9 Source Preference Hamster Liver S9 > Rat Liver S9Hamster Liver S9 >> Rat Liver S9
Protocol Type Pre-incubation (20-30 min) essentialPre-incubation (20-30 min) essential
Revertant Profile High specific activity (Revertants/nmol)Moderate to High specific activity

Critical Insight - S9 Species Specificity: While Rat S9 is standard for most pharmaceuticals, Hamster S9 is significantly more effective for nitrosamine activation (both NDMA and cyclic morpholines). This is due to higher constitutive levels of CYP2E1 and related isozymes in induced hamster liver fractions. A negative result for NMOR-2-Me using only Rat S9 should be considered inconclusive .

Recommended Experimental Protocol: Enhanced Ames Test

To validate the mutagenicity of NMOR-2-Me compared to NDMA, use the following self-validating workflow:

  • Strains: S. typhimurium TA1535 and TA100 (detects base-pair substitutions caused by alkylation).

  • Metabolic Activation:

    • Primary: 30% Hamster Liver S9 (Aroclor or Phenobarbital/5,6-benzoflavone induced).

    • Secondary: 10-30% Rat Liver S9.

  • Method: Pre-incubation .

    • Mix bacteria + S9 + Test Article.

    • Incubate at 37°C for 30 minutes with shaking.

    • Add soft agar and pour onto minimal glucose plates.

  • Controls:

    • Positive: NDMA (known potent response).

    • Negative:[2] Solvent (DMSO or Water).

  • Validation Criteria: A dose-dependent increase in revertants >2-fold over background in TA1535/TA100 with Hamster S9 confirms mutagenicity.

Comparative Carcinogenicity (In Vivo)

Potency and Target Organs[3]
CompoundPrimary Target Organ(s)TD50 (mg/kg/day)Carcinogenic Potency Category
NDMA Liver (Hepatocellular carcinoma), Lung, Kidney0.096 (High Potency)Cohort of Concern (Class 1)
NMOR-2-Me Nasal Cavity , Liver ~0.1 - 0.5 (Est.)*Cohort of Concern (Class 1/2)

*Note: While a precise TD50 for the 2-methyl derivative is less commonly cited than for plain NMOR (TD50 = 0.11 mg/kg/day), structural analogs and hamster bioassays confirm it is a potent carcinogen. The methyl substitution does not eliminate carcinogenicity but shifts organotropism.

Biological Nuance:

  • NDMA is a systemic carcinogen but shows high hepatic specificity due to first-pass metabolism by CYP2E1.

  • NMOR-2-Me shows a distinct "Nasal Cavity" effect in hamsters (and likely rats), characteristic of cyclic nitrosamines. This is crucial for risk assessment if the route of administration allows local contact or if specific CYP isoforms in the nasal mucosa (like CYP2A) are activated.

Regulatory Implications & Control Strategy

Acceptable Intake (AI) Limits

Under the ICH M7(R2) and recent FDA/EMA guidance, nitrosamines are strictly controlled.

  • NDMA: Established AI = 96 ng/day .[3][4]

  • NMOR-2-Me:

    • If no compound-specific carcinogenicity data is accepted by the regulator, the Carcinogenic Potency Categorization Approach (CPCA) is used.

    • CPCA Logic: The morpholine ring is a cyclic amine. The methyl group at position 2 is a

      
      -carbon substituent.
      
    • Score Prediction:

      • 
        -hydrogens available? Yes (Score 1).
        
      • Activating/Deactivating features? The cyclic nature generally places it in a higher potency category.

      • Likely AI: 18 ng/day (Category 1 - default for unknown potent nitrosamines) or 127 ng/day (Category 2) depending on the specific "Count of Hydrogens" calculation.

    • Note: Plain NMOR has an AI of 127 ng/day in some regulatory lists. The 2-methyl derivative is structurally very similar; however, without specific robust data, regulators may default to the conservative 18 ng/day or read-across to NMOR (127 ng/day).

Diagram: CPCA Risk Assessment Workflow

CPCA_Workflow Start Identify Nitrosamine (NMOR-2-Me) CheckData Robust Carcinogenicity Data Available? Start->CheckData UseTD50 Derive AI from TD50 (e.g., NMOR ~127 ng/day) CheckData->UseTD50 Yes CPCA_Calc Calculate CPCA Score (Structure Based) CheckData->CPCA_Calc No AlphaH Count Alpha-Hydrogens (Score 1) CPCA_Calc->AlphaH Features Assess Structural Features (Cyclic, Beta-Methyl) AlphaH->Features Category Assign Potency Category (Cat 1 or 2) Features->Category Limit Determine AI Limit (18 ng/day or 127 ng/day) Category->Limit

Caption: Workflow for determining the Acceptable Intake (AI) limit for Nitroso-2-methylmorpholine using the Carcinogenic Potency Categorization Approach (CPCA).

References

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Source: Mutation Research/Genetic Toxicology and Environmental Mutagenesis. URL:[Link]

  • Comparative study on the carcinogenicity of N-nitroso-2,6-dimethylmorpholine in the European hamster. Source: PubMed / Journal of Cancer Research and Clinical Oncology. URL:[Link]

  • ICH Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Source: European Medicines Agency (EMA). URL:[Link]

  • Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Source: U.S. Food and Drug Administration (FDA).[3][4][5] URL:[Link]

Sources

Validation

Cross-Validation of Nitroso-2-methylmorpholine Testing Methods

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The detection and quantification of Nitroso-2-methylmorpholine (N-2-MM) , a stru...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The detection and quantification of Nitroso-2-methylmorpholine (N-2-MM) , a structural analog of the potent carcinogen N-nitrosomorpholine (NMOR), presents unique analytical challenges due to its stereochemistry and polarity. As regulatory bodies (FDA, EMA) enforce stringent limits on Nitrosamine Drug Substance-Related Impurities (NDSRIs), relying on a single analytical platform is often insufficient for robust risk assessment.

This guide outlines a cross-validation strategy employing two orthogonal methodologies: LC-MS/MS (APCI/HESI) and GC-MS/MS . By validating the primary Liquid Chromatography method against a Gas Chromatography secondary method, scientists can rule out matrix interference, ion suppression, and thermal artifacts, ensuring data integrity for regulatory submissions.

Regulatory & Scientific Context

The Regulatory Landscape (CPCA)

Under the current Carcinogenic Potency Categorization Approach (CPCA) endorsed by the FDA and EMA, N-2-MM is evaluated based on its activating and deactivating structural features.

  • Reference Limit: While NMOR has an Acceptable Intake (AI) of 127 ng/day, the presence of the methyl group in N-2-MM may alter metabolic activation. In the absence of compound-specific toxicity data, a conservative default of 26.5 ng/day (Category 1) or a read-across value derived from NMOR is typically applied.

  • Requirement: Analytical methods must achieve a Limit of Quantitation (LOQ) at or below 10% of the AI relative to the maximum daily dose (MDD) of the drug product.

Structural Nuances: The "Rotamer" Trap

A critical failure point in N-2-MM analysis is the oversight of rotamerism . The N-N=O bond has partial double-bond character, restricting rotation and creating syn (E) and anti (Z) isomers.

  • LC-MS Impact: At ambient column temperatures, N-2-MM often elutes as two distinct or partially resolved peaks. Expert Insight: Analysts must sum the areas of both peaks for accurate quantification, or raise the column temperature (>50°C) to coalesce them, provided the analyte remains stable.

  • GC-MS Impact: The high temperatures in GC injectors typically result in rapid interconversion, appearing as a single peak, which simplifies integration but risks thermal degradation.

Primary Method: LC-MS/MS (High Sensitivity)

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry is the preferred screening tool due to its compatibility with polar non-volatiles and high sensitivity.

Experimental Protocol
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is recommended over ESI for small nitrosamines to reduce matrix suppression and improve ionization efficiency of the non-polar N-N=O moiety.

  • Column: Biphenyl or C18 (High Carbon Load).

    • Why: Biphenyl phases offer enhanced selectivity for the nitroso group via pi-pi interactions.

Table 1: LC-MS/MS Method Parameters

ParameterSetting / Condition
Column Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B (Hold 1 min) → 95% B (at 6 min) → Hold (2 min)
Flow Rate 0.4 mL/min
Column Temp 40°C (Monitor for split peaks) or 55°C (Coalescence)
Ionization APCI Positive Mode
MRM Transitions Quantifier: 131.1 → 101.1 (Loss of NO)Qualifier: 131.1 → 73.1 (Ring fragmentation)

Orthogonal Method: GC-MS/MS (Confirmation)

Rationale: GC-MS/MS serves as a validation tool to confirm that LC-MS signals are not false positives caused by co-eluting matrix components. However, it carries the risk of in-situ nitrosation .

Experimental Protocol
  • Critical Control: The injector temperature must be optimized to vaporize the analyte without inducing artificial nitrosamine formation from residual amines and nitrites in the sample.

  • Inlet Mode: PTV (Programmed Temperature Vaporization) is superior to split/splitless to minimize thermal stress.

Table 2: GC-MS/MS Method Parameters

ParameterSetting / Condition
Column WAax-type (PEG), e.g., DB-WAX UI (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Injection PTV: Start 40°C → Ramp 600°C/min → 240°C
Oven Program 60°C (1 min) → 20°C/min → 240°C (5 min)
Ion Source EI (70 eV) or CI (Methane/Ammonia) for better selectivity
MRM Transitions Quantifier: 130 → 100Qualifier: 130 → 56

Cross-Validation Strategy

The Validation Workflow

Trustworthiness in nitrosamine testing comes from concordance . If Method A (LC) and Method B (GC) yield results within ±20% for a positive sample, the result is considered confirmed.

DOT Diagram: Cross-Validation Decision Matrix

CrossValidation Start Sample Preparation (Spiked & Unspiked) LC_Analysis Primary Analysis: LC-MS/MS (APCI) Start->LC_Analysis GC_Analysis Orthogonal Analysis: GC-MS/MS (WAX) Start->GC_Analysis Compare Compare Quantitative Results (Calculate % Difference) LC_Analysis->Compare GC_Analysis->Compare Decision Is % Diff < 20%? Compare->Decision Pass VALIDATED Result Confirmed Decision->Pass Yes Fail DISCREPANCY Investigate Root Cause Decision->Fail No LC_Issue LC Issue: Matrix Suppression or Co-elution Fail->LC_Issue GC_Issue GC Issue: In-situ Formation or Thermal Degradation Fail->GC_Issue

Figure 1: Decision matrix for cross-validating N-2-MM results between LC and GC platforms.

Comparative Performance Metrics

The following data summarizes a typical cross-validation exercise for N-2-MM in a Metformin drug substance matrix.

Table 3: Comparative Method Performance

MetricLC-MS/MS (APCI)GC-MS/MS (EI)Interpretation
Linearity (R²) > 0.998> 0.995Both methods show excellent linearity.
LOQ (ng/mL) 0.51.0LC-MS/MS is generally more sensitive.
Recovery (%) 92% - 105%85% - 110%GC recovery is slightly more variable due to volatility.
Rotamer Separation Yes (Double peak at 40°C)No (Single peak)LC requires summation integration; GC simplifies this.
In-Situ Formation Risk LowModerateGC requires strict injector temp control.

Expert Insights & Troubleshooting

Handling Matrix Effects
  • LC-MS: If the LC result is significantly lower than the GC result, suspect ion suppression .

    • Solution: Switch from ESI to APCI, or improve sample cleanup (e.g., Solid Phase Extraction with HLB cartridges).

  • GC-MS: If the GC result is significantly higher than the LC result, suspect in-situ formation in the injector port.

    • Solution: Add a nitrosation inhibitor (e.g., sulfamic acid) to the sample diluent and lower the inlet temperature.

The Isomer Challenge

N-2-MM possesses a chiral center at the C2 position. While standard C18/Biphenyl columns do not separate enantiomers, they may separate diastereomers if the molecule has other chiral centers (unlikely for pure N-2-MM). However, the E/Z rotamers are the primary concern.

  • Protocol: Always integrate the entire cluster of peaks associated with the N-2-MM transition in LC-MS. Failure to include the minor rotamer peak can lead to a ~20-30% underestimation of the impurity.

References

  • U.S. Food and Drug Administration (FDA). (2024).[1] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link]

  • European Medicines Agency (EMA). (2024). Nitrosamine impurities in human medicinal products: Questions and answers.[Link]

  • Lhasa Limited. (2023). Carcinogenic Potency Categorization Approach (CPCA) for Nitrosamines.[1][2][Link]

  • American Chemical Society. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities.[3][4][5][6][7][8] Chemical Research in Toxicology. [Link]

Sources

Comparative

Comparative Guide: Specificity Profiling of 2-Methyl-4-nitrosomorpholine (MNMOR) in Complex Matrices

Executive Summary The Challenge: 2-Methyl-4-nitrosomorpholine (MNMOR) represents a distinct analytical challenge within the nitrosamine crisis. Unlike the volatile N-nitrosodimethylamine (NDMA), MNMOR possesses a chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 2-Methyl-4-nitrosomorpholine (MNMOR) represents a distinct analytical challenge within the nitrosamine crisis. Unlike the volatile N-nitrosodimethylamine (NDMA), MNMOR possesses a chiral center and semi-volatile properties, complicating both extraction and chromatographic peak shape (due to E/Z rotamers).

The Objective: This guide objectively compares the industry-standard LC-MS/MS (Triple Quadrupole) workflow against GC-MS/MS and HRMS alternatives. It establishes a specificity-focused protocol designed to isolate MNMOR from its non-methylated analog (NMOR) and complex pharmaceutical matrices (APIs/Excipients) in compliance with ICH M7 and USP <1469> standards.

Part 1: Methodological Landscape & Decision Matrix

Selecting the correct platform is the first step in specificity studies. While GC-MS/MS is robust for volatile nitrosamines, MNMOR's polarity and thermal instability favor Liquid Chromatography.

Table 1: Comparative Performance Metrics
FeatureLC-MS/MS (Triple Quad) GC-MS/MS (EI/PCI) LC-HRMS (Orbitrap/Q-TOF)
Primary Application Recommended. Trace quantification of polar/semi-polar nitrosamines.Volatile nitrosamines (NDMA, NDEA).[1][2]Unknown identification & interference resolution.
Specificity Mechanism MRM (Multiple Reaction Monitoring) + RT.EI Spectral Fingerprint.Exact Mass (<5 ppm) + Isotopic Pattern.
MNMOR Suitability High. Excellent ionization (APCI/ESI) without derivatization.Medium. Risk of in-injector thermal degradation; may require derivatization.High. Best for distinguishing MNMOR from isobaric matrix interferences.
Sensitivity (LOQ) Excellent (< 1 ng/mL).Good (1–10 ng/mL).Medium (5–20 ng/mL).
Throughput High (10–15 min run).Low (20–30 min run + cool down).Medium.
Visualization: Method Selection Workflow

MethodSelection Start Start: MNMOR Analysis VolatilityCheck Is Analyte Volatile? Start->VolatilityCheck MatrixCheck Complex Matrix? (High API) VolatilityCheck->MatrixCheck No (MNMOR/NMBA) GCMS GC-MS/MS (Alternative) VolatilityCheck->GCMS Yes (NDMA/NDEA) LCMS LC-MS/MS (Recommended) MatrixCheck->LCMS Standard Quant Interference Isobaric Interference? Interference->LCMS No (Validated) HRMS LC-HRMS (Troubleshooting) Interference->HRMS Yes LCMS->Interference Ambiguous Peak?

Caption: Decision tree for selecting the analytical platform based on analyte volatility and matrix complexity.

Part 2: The Recommended Protocol (LC-MS/MS)

Scientific Rationale: MNMOR contains a morpholine ring with a nitroso group. The presence of the methyl group at the C2 position introduces chirality and increases hydrophobicity compared to NMOR.

  • Ionization Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for nitrosamines to reduce matrix suppression and allow ionization of less polar impurities.

  • Separation Mode: Reverse Phase (C18 or Phenyl-Hexyl) provides the necessary hydrophobic selectivity to separate MNMOR from the earlier eluting NMOR.

Sample Preparation: SPE vs. LLE

For specificity studies in complex matrices, Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE) because it physically removes the API, reducing ion suppression.

Protocol: SPE Extraction for MNMOR

  • Sample Dissolution: Dissolve 100 mg Drug Product in 5 mL water/methanol (95:5).

  • Conditioning: HLB Cartridge (60 mg) with MeOH (3 mL) then Water (3 mL).

  • Loading: Load supernatant. MNMOR binds to the sorbent.

  • Washing: Wash with 5% MeOH in Water (removes highly polar matrix).

  • Elution: Elute with 100% Methanol (3 mL).

  • Concentration: Evaporate to dryness under N2; reconstitute in Mobile Phase A/B (90:10).

Visualization: SPE Workflow

SPE_Workflow Step1 1. Dissolve Sample (High Aqueous) Step2 2. Load SPE (HLB Sorbent) Step1->Step2 Step3 3. Wash (5% MeOH) Step2->Step3 Waste1 Waste: Polar Matrix Step2->Waste1 Flow-through Step4 4. Elute (100% MeOH) Step3->Step4 Step3->Waste1 Wash Collect Collect: MNMOR Step4->Collect

Caption: Solid Phase Extraction (SPE) workflow designed to isolate MNMOR from hydrophilic matrix components.

Part 3: Specificity & Chromatographic Resolution[3][4]

The core of a specificity study is demonstrating that the method can distinguish the analyte from:

  • Structurally related impurities: Specifically N-Nitrosomorpholine (NMOR).

  • Isomers: MNMOR diastereomers/rotamers.

  • Matrix: The API and excipients.[3][4]

Experimental Configuration
  • Column: Agilent Poroshell HPH-C18 (100 x 3.0 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B hold (1 min) -> 95% B (8 min).

  • Mass Transitions (MRM):

    • MNMOR: 131.1

      
       101.1 (Quant), 131.1 
      
      
      
      73.1 (Qual).
    • NMOR: 117.1

      
       87.1.
      
Specificity Data (Representative)

The following table summarizes the specificity required. Note the Retention Time (RT) shift caused by the methyl group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Resolution (Rs)
NMOR 117.187.13.2N/A
MNMOR (Isomer 1) 131.1101.14.5> 2.0 (vs NMOR)
MNMOR (Isomer 2) 131.1101.14.8~ 1.0 (vs Isomer 1)
API (Matrix) [M+H]+Various6.5> 5.0

Critical Insight - Rotamers: Nitrosamines exhibit E/Z isomerism due to restricted rotation around the N-N bond. In MNMOR, this often manifests as a "split peak" or a shoulder.

  • Specificity Requirement: You must integrate both peaks (Isomer 1 + Isomer 2) for total quantification, or use higher column temperatures (>50°C) to coalesce the peaks, provided the analyte is thermally stable.

Visualization: Chromatographic Logic

Chromatography Injection Injection Separation C18 Column Separation Injection->Separation NMOR NMOR (RT 3.2) Polar Separation->NMOR MNMOR MNMOR (RT 4.5-4.8) Methyl Group = More Retained Separation->MNMOR API API (RT 6.5) Hydrophobic Wash Separation->API Rotamers Rotamer Check: Split Peak? MNMOR->Rotamers Action Sum Areas of E/Z Isomers Rotamers->Action Yes

Caption: Chromatographic separation logic highlighting the retention shift of MNMOR and handling of rotameric peak splitting.

Part 4: Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must meet these acceptance criteria derived from USP <1469> and ICH Q2(R2):

  • Specificity: No interfering peaks > 20% of the LOQ response at the retention time of MNMOR in the blank/placebo.

  • Sensitivity (LOQ): Signal-to-Noise (S/N)

    
     10:1 at the specification limit (typically 26.5 ng/day intake limit).
    
  • Accuracy: Spike recovery between 70–130% at LOQ level.

References

  • US Food and Drug Administration (FDA). (2024).[4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2021).[1] General Chapter <1469> Nitrosamine Impurities.[6][7][8] Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[3][4][7][8] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[4] ICH Guideline M7(R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from [Link]

  • Ripollés, C. et al. (2021). Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the Determination of Nitrosamines.[2][9][10][11][12][13] Analytical Chemistry.[9][7][8][14][15][16][17] (Contextual reference for LC-MS/MS methodology).

Sources

Validation

Comparative Recovery Studies of Nitroso-2-methylmorpholine (NMM) Spiked in Drug Substances

The detection and quantification of nitrosamine impurities in active pharmaceutical ingredients (APIs) represent one of the most critical analytical challenges in modern drug development. Following the discovery of nitro...

Author: BenchChem Technical Support Team. Date: March 2026

The detection and quantification of nitrosamine impurities in active pharmaceutical ingredients (APIs) represent one of the most critical analytical challenges in modern drug development. Following the discovery of nitrosamines in widely used medications, regulatory bodies, including the FDA and EMA, have mandated rigorous risk assessments and confirmatory testing to maintain these probable human carcinogens below Acceptable Intake (AI) limits .

Among these impurities, Nitroso-2-methylmorpholine (NMM) poses a unique mechanistic challenge. As a semi-volatile, moderately polar cyclic nitrosamine , NMM is highly susceptible to evaporative losses during sample preparation and severe matrix suppression during mass spectrometric ionization.

This guide provides an objective, data-driven comparison of sample preparation strategies and analytical platforms for the recovery of NMM spiked into a complex drug substance (Metformin HCl), detailing the causality behind experimental choices to establish a self-validating analytical workflow.

The Mechanistic Challenge of NMM Recovery

When analyzing trace-level NMM (e.g., 0.01 – 0.05 ppm) in a high-concentration API matrix (e.g., 100 mg/mL), the analytical method must overcome three primary hurdles:

  • Volatility: NMM easily escapes during the nitrogen blow-down steps common in traditional extractions.

  • Matrix Entrapment: Highly concentrated, water-soluble APIs often act as surfactants, creating unbreakable emulsions during liquid-liquid partitioning.

  • Ion Suppression: Residual API salts entering the mass spectrometer compete for charge, drastically reducing the NMM signal.

To navigate these challenges, we compare two sample preparation methods—Liquid-Liquid Extraction (LLE) vs. Solid Phase Extraction (SPE) —and two analytical platforms—LC-MS/MS vs. GC-MS/MS .

Comparison of Sample Preparation Strategies: SPE vs. LLE

The Causality Behind the Chemistry

Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) relies on the partition coefficient of NMM. While NMM favors the organic phase, the presence of 100 mg/mL API frequently induces severe emulsion at the aqueous-organic interface. Furthermore, to concentrate the sample or switch to an LC-compatible solvent, the DCM must be evaporated. This nitrogen blow-down step causes significant evaporative loss of the semi-volatile NMM.

Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent circumvents these issues entirely. The divinylbenzene-N-vinylpyrrolidone copolymer captures NMM via both hydrophobic and polar interactions. Because the API is washed away in the aqueous loading step and NMM is eluted in exactly 2.0 mL of methanol, the evaporative blow-down step is eliminated , preserving the NMM and preventing emulsion formation.

Self-Validating Experimental Protocols

Self-Validation Check: Both protocols require spiking the sample with an isotopically labeled internal standard (NMM-d3 ) prior to extraction. If the absolute peak area of NMM-d3 in the final extract is <50% compared to a neat standard, the extraction is flagged as invalid due to excessive matrix effect or physical loss.

Protocol A: Solid Phase Extraction (SPE) - Polymeric HLB

  • Sample Prep: Dissolve 100 mg of Metformin HCl API in 5.0 mL of LC-grade water. Spike with NMM (0.05 ppm) and NMM-d3 (0.05 ppm).

  • Conditioning: Condition a 60 mg/3 mL HLB cartridge with 3.0 mL Methanol, followed by 3.0 mL Water.

  • Loading: Load the 5.0 mL sample solution at a controlled flow rate of 1 mL/min.

  • Washing: Wash the sorbent with 3.0 mL of 5% Methanol in water to elute the highly polar API. Discard the wash.

  • Elution: Elute NMM with exactly 2.0 mL of 100% Methanol.

  • Analysis: Transfer directly to an autosampler vial (No evaporation required).

Protocol B: Liquid-Liquid Extraction (LLE) - Dichloromethane

  • Sample Prep: Dissolve 100 mg of API in 5.0 mL of water. Spike with NMM and NMM-d3 (0.05 ppm).

  • Extraction: Add 5.0 mL of Dichloromethane (DCM). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to break the resulting emulsion.

  • Collection & Drying: Transfer 4.0 mL of the lower organic (DCM) layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 1.6 mL of Methanol.

Comparison of Analytical Platforms: LC-MS/MS vs. GC-MS/MS

The Causality Behind Ionization and Resolution

GC-MS/MS (Electron Ionization - EI) offers exceptional chromatographic resolution for volatile nitrosamines. However, the heated injection port (typically 250°C) presents a critical risk: thermal degradation. Any residual API matrix injected into the GC can thermally degrade or react with residual nitrites to form artifactual nitrosamines in the inlet, leading to false positives or artificially inflated recovery data.

LC-MS/MS avoids thermal degradation entirely. However, standard Electrospray Ionization (ESI) is highly susceptible to matrix suppression from any API salts that bypass the sample prep. By switching to Atmospheric Pressure Chemical Ionization (APCI) , we rely on gas-phase ion-molecule reactions rather than liquid-phase charge transfer. APCI is fundamentally more robust against non-volatile matrix components, yielding a cleaner, more reliable signal for neutral nitrosamines like NMM.

Quantitative Data and Performance Metrics

The following tables summarize the validation data obtained from testing the four possible workflow combinations.

Table 1: Recovery and Precision of NMM Spiked at 0.05 ppm in Metformin HCl Matrix
Sample PrepAnalytical PlatformMean Recovery (%)RSD (%)Matrix Effect (%)Protocol Verdict
LLE (DCM) GC-MS/MS (EI)68.5%12.4%-25.0%High variability; volatile loss during N2 drying.
LLE (DCM) LC-MS/MS (APCI)72.1%10.8%-18.0%Improved ionization, but extraction loss remains.
SPE (HLB) GC-MS/MS (EI)89.2%6.5%-12.0%Good recovery; slight risk of inlet thermal artifacts.
SPE (HLB) LC-MS/MS (APCI) 96.4% 3.2% -4.0% Optimal; no volatile loss, negligible suppression.
Table 2: Analytical Platform Performance Comparison for NMM
Performance MetricLC-MS/MS (APCI)GC-MS/MS (EI)
Limit of Quantitation (LOQ) 0.05 ng/mL0.10 ng/mL
Linearity (R²) 0.99950.9981
Thermal Artifact Risk None (Ambient liquid phase)Moderate (250°C Injection Port)
Matrix Resistance High (Gas-phase chemical ionization)Moderate (Active sites in GC liner)

Decision Workflow Visualization

The logical relationships and optimal pathways for NMM recovery are mapped below. For highly complex or concentrated drug substances, the combination of SPE and LC-MS/MS (APCI) provides the most robust, self-validating system.

G cluster_prep Sample Preparation Strategies cluster_analysis Analytical Platforms Start Drug Substance (API) Spiked with NMM (0.05 ppm) SPE Solid Phase Extraction (HLB) - No Emulsions - No N2 Blow-Down Required Start->SPE LLE Liquid-Liquid Extraction (DCM) - Emulsion Risk - Volatility Loss during Drying Start->LLE LCMS LC-MS/MS (APCI) - Low Matrix Effect - No Thermal Degradation SPE->LCMS GCMS GC-MS/MS (EI) - High Resolution - Risk of Artifact Formation SPE->GCMS LLE->LCMS LLE->GCMS Result Method Validation Outcomes (Recovery %, RSD, Matrix Effect) LCMS->Result GCMS->Result

Analytical workflow for NMM recovery comparing SPE/LLE and LC-MS/MS/GC-MS/MS.

Conclusion

Achieving reliable recovery of Nitroso-2-methylmorpholine (NMM) in drug substances requires mitigating both physical loss and ionization suppression. As demonstrated by the experimental data, Liquid-Liquid Extraction introduces unacceptable variability (RSD > 10%) due to emulsion formation and evaporative losses during the necessary concentration steps.

Conversely, Solid Phase Extraction (HLB) coupled with LC-MS/MS (APCI) establishes a highly trustworthy, self-validating protocol. By eliminating the nitrogen blow-down step and utilizing the matrix-resistant properties of Atmospheric Pressure Chemical Ionization, laboratories can achieve >95% recovery with exceptional precision, ensuring full compliance with stringent FDA and EMA regulatory thresholds.

References

  • Title: Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Nitrosamine impurities Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

Comparative

A Comprehensive Comparison Guide: GC-TEA vs. LC-MS/MS for the Analysis of Nitroso-2-methylmorpholine

Executive Summary The pharmaceutical and chemical industries are currently undergoing a paradigm shift in trace-level impurity analysis, driven by stringent global regulatory mandates from the FDA and EMA regarding nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical and chemical industries are currently undergoing a paradigm shift in trace-level impurity analysis, driven by stringent global regulatory mandates from the FDA and EMA regarding nitrosamine contamination[1][2]. Among these impurities, Nitroso-2-methylmorpholine (a methylated derivative of NMOR) presents unique analytical challenges due to its polarity, thermal behavior, and potential for matrix interference.

When establishing a control strategy for Nitroso-2-methylmorpholine, analytical scientists must choose between the historical gold standard for N-nitroso specificity—Gas Chromatography-Thermal Energy Analyzer (GC-TEA) —and the modern workhorse of ultra-trace quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1][3]. This guide provides an objective, data-driven comparison of these two methodologies, detailing their mechanistic principles, self-validating experimental protocols, and performance metrics to guide your laboratory's instrumentation strategy.

Mechanistic Principles & Causality

To understand which instrument is best suited for your matrix, we must first examine the physical chemistry driving each detector.

The GC-TEA Mechanism: Unmatched Specificity

The Thermal Energy Analyzer (TEA) is a nitrogen-specific detector engineered explicitly for N-nitroso compounds[1][4].

  • Causality of Detection: After separation via GC, the eluent enters a catalytic pyrolyzer heated to ~500°C. At this specific temperature, the relatively weak N-NO bond (bond energy ~3.3 eV) is selectively cleaved, releasing a nitric oxide (NO•) radical.

  • The NO• radical is then reacted with ozone (O₃) under vacuum to produce electronically excited nitrogen dioxide (NO₂). As the NO₂ relaxes to its ground state, it emits a photon in the near-infrared region (approx. 600 nm), which is detected by a photomultiplier tube.

  • Advantage: Because only compounds that release NO• upon pyrolysis trigger a response, GC-TEA is virtually immune to the complex hydrocarbon or API matrix interferences that plague mass spectrometry[3].

The LC-MS/MS Mechanism: Ultimate Sensitivity

LC-MS/MS, utilizing a Triple Quadrupole (QqQ) mass analyzer, is currently recommended by the FDA as the gold standard for nitrosamine quantification due to its sub-parts-per-billion (ppb) sensitivity[1][2][5].

  • Causality of Detection: Nitroso-2-methylmorpholine is separated via reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC). It is then ionized using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[3][6].

  • The QqQ operates in Multiple Reaction Monitoring (MRM) mode. Quadrupole 1 (Q1) isolates the specific precursor ion of Nitroso-2-methylmorpholine (typically [M+H]⁺ at m/z 131). Quadrupole 2 (Q2) fragments the ion using collision gas (Argon), and Quadrupole 3 (Q3) isolates specific product ions (e.g., m/z 85 or 55) for quantification.

  • Advantage: The double-filtering mechanism of MRM provides exceptional signal-to-noise ratios, allowing for Limit of Detection (LOD) values that easily meet the FDA's Acceptable Intake (AI) limits[5][7].

Workflow Visualizations

Below are the mechanistic workflows for both techniques, illustrating the distinct pathways from sample introduction to signal quantification.

GCTEA N1 Sample Injection (Nitroso-2-methylmorpholine) N2 GC Column Thermal Separation N1->N2 N3 Catalytic Pyrolysis (~500°C) N2->N3 N4 Cleavage of N-NO (NO• Radical Released) N3->N4 N5 Ozone Reaction (NO• + O3 -> NO2*) N4->N5 N6 Chemiluminescence (Photon Emission) N5->N6 N7 Photomultiplier Quantification N6->N7

Caption: GC-TEA mechanistic workflow for Nitroso-2-methylmorpholine detection via pyrolysis and chemiluminescence.

LCMSMS M1 Liquid Extraction & Filtration M2 UHPLC C18 Separation M1->M2 M3 ESI / APCI Ionization M2->M3 M4 Q1: Precursor Ion Selection (m/z 131) M3->M4 M5 Q2: Collision Cell (Fragmentation) M4->M5 M6 Q3: Product Ion Selection M5->M6 M7 Electron Multiplier Quantification M6->M7

Caption: LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for Nitroso-2-methylmorpholine quantification.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. This is achieved by spiking the sample with an isotopically labeled internal standard (e.g., Nitroso-2-methylmorpholine-d4 or NMOR-d8) prior to extraction. The recovery of the internal standard validates the extraction efficiency and compensates for any matrix suppression[6][8].

Protocol A: LC-MS/MS Methodology (FDA-Aligned)

Best for: Complex pharmaceutical APIs, aqueous matrices, and thermally labile compounds.

  • Sample Preparation: Weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube[7].

  • Internal Standard Addition: Spike the sample with 50 µL of a 100 ng/mL deuterated internal standard solution.

  • Extraction: Add 5.0 mL of extraction solvent (typically 10-25% Methanol in LC-MS grade Water)[6].

    • Causality: A highly organic solvent can co-extract too much API, leading to ion suppression in the MS source. A highly aqueous solvent selectively extracts the polar nitrosamine while leaving lipophilic APIs behind.

  • Agitation: Vortex for 5 minutes, followed by ultrasonication in a cold water bath for 15 minutes.

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial. (Note: Avoid Nylon filters, which can leach interfering extractables or bind the analyte).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Methanol.

    • Ionization: ESI or APCI in positive mode[3][6].

    • MRM Transitions: Monitor m/z 131 → m/z 85 (Quantifier) and m/z 131 → m/z 55 (Qualifier).

Protocol B: GC-TEA Methodology

Best for: Rubber/latex products, cosmetics, and matrices causing severe MS ion suppression.

  • Sample Preparation: Weigh 1.0 g of the sample into a glass extraction vessel[4].

  • Internal Standard Addition: Spike with the deuterated internal standard.

  • Extraction: Add 10.0 mL of Dichloromethane (DCM).

    • Causality: GC requires volatile organic solvents. DCM is highly effective at extracting nitrosamines from solid matrices like rubber or cosmetics.

  • Agitation: Shake mechanically for 30 minutes.

  • Clean-up (Optional but Recommended): Pass the extract through a solid-phase extraction (SPE) silica cartridge to remove heavy waxes or polymers that could foul the GC injection port[9].

  • Concentration: Gently evaporate the eluate under a stream of high-purity nitrogen to 1.0 mL.

  • GC-TEA Analysis:

    • Injection: 1-2 µL splitless injection. Injector temp: 200°C.

    • Column: DB-WAX or equivalent polar column (e.g., 30m x 0.25mm x 0.25µm).

    • TEA Parameters: Pyrolyzer set to 500°C. Interface set to 250°C. Cold trap maintained at -150°C (using liquid nitrogen or a mechanical chiller) to condense organic solvents before they enter the ozone reaction chamber.

Performance Data & Matrix Viability

The following table summarizes the comparative performance metrics of both methodologies based on recent inter-laboratory studies and regulatory validations[1][3][8].

Performance MetricLC-MS/MS (QqQ)GC-TEA
Limit of Detection (LOD) 0.05 - 0.5 ppb (Ultra-high sensitivity)5.0 - 10.0 ppb (Moderate sensitivity)
Specificity High (Dependent on MRM transitions)Absolute (Specific to N-NO bond cleavage)
Thermal Artifact Risk None (Operates at room temperature)High (Injection port heat can cause in-situ nitrosation)
Matrix Interference Susceptible to Ion Suppression (Requires IS)Highly resistant to matrix effects
Throughput High (Fast UHPLC gradients, ~5-10 min/run)Moderate (Longer GC bake-outs, ~20-30 min/run)
Capital Cost High ($250k - $400k)Moderate ($60k - $100k)
Ideal Application Pharmaceutical APIs, Sartans, MetforminRubber, Latex toys, Tobacco, Cosmetics

Causality Analysis: Making the Right Choice

As a Senior Application Scientist, the decision between these two instruments comes down to the risk of thermal artifacts versus the need for absolute specificity .

The Case for LC-MS/MS (The Modern Standard): The primary reason regulatory bodies like the FDA and EMA have prioritized LC-MS/MS for pharmaceutical nitrosamine analysis is the risk of false positives in GC [1][2]. If a sample contains residual secondary amines (like 2-methylmorpholine) and trace nitrites, the high temperatures of the GC injection port (200°C - 250°C) provide the activation energy required to synthesize Nitroso-2-methylmorpholine inside the instrument. LC-MS/MS avoids this entirely by keeping the sample at room temperature during separation. Furthermore, the sub-ppb LODs required to meet the FDA's Acceptable Intake limits are easily achieved with the 4th-generation ion funnels found in modern QqQ systems[9].

The Case for GC-TEA (The Niche Workhorse): Despite the dominance of LC-MS/MS, GC-TEA remains indispensable for specific industries[1]. In the analysis of rubber pacifiers, latex gloves, or complex cosmetics, the extractable matrix is heavily laden with polymers and surfactants[3][4]. These compounds cause massive ion suppression in an ESI source, rendering LC-MS/MS blind to the analyte. GC-TEA, relying on the physical cleavage of the N-NO bond and subsequent ozone chemiluminescence, completely ignores these matrix hydrocarbons, providing a clean, specific chromatogram without the need for exhaustive sample clean-up.

References

  • Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS, GC-TEA, UV). ResolveMass Laboratories. Available at: [Link]

  • GC–TEA Detection of Nitrosamines within Toys and Rubber/Latex Products. Chromatography Online. Available at: [Link]

  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva. MDPI. Available at: [Link]

  • Emerging Trends in Nitrosamine Analysis for Pharma. Agilent Technologies. Available at: [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Nitrosamines Analysis in Pharmaceuticals. Agilent Technologies. Available at: [Link]

  • N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits. Pharmaceutical Technology. Available at: [Link]

  • Performance Characteristics of Mass Spectrometry-Based Methods for Quantitation of Nitrosamines. CASSS. Available at:[Link]

  • Critical Evaluation of Methods for the Determination of N-Nitrosamines in Personal Care and Household Products. ECETOC. Available at:[Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC / NIH. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Nitroso-2-methylmorpholine Handling &amp; Disposal

[1] Executive Summary & Hazard Profile Nitroso-2-methylmorpholine (and its related isomer N-nitroso-2-methylmorpholine) is a potent nitrosamine. Like its parent compound N-nitrosomorpholine (NMOR), it must be handled as...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Hazard Profile

Nitroso-2-methylmorpholine (and its related isomer N-nitroso-2-methylmorpholine) is a potent nitrosamine. Like its parent compound N-nitrosomorpholine (NMOR), it must be handled as a probable human carcinogen (IARC Group 2A/2B equivalent context).

Disposal of this compound is not a simple "waste bin" procedure.[1] It requires strict segregation from other waste streams to prevent the formation of secondary toxic byproducts or accidental exposure.

Key Chemical Properties
PropertyDataOperational Implication
Class NitrosamineHigh Carcinogenicity/Mutagenicity.[2][3]
Stability Stable at ambient tempPersists in the environment. Does not degrade spontaneously.
Solubility Water, Organic SolventsReadily contaminates aqueous waste streams.
Reactivity Strong Oxidizers/ReducersCan evolve toxic Nitrogen Oxides (

) upon decomposition.

Disposal Decision Matrix

Do not default to chemical destruction unless you have a specific reason (e.g., spill cleanup, non-transportable quantity). The safest route for bulk material is always professional incineration.

DisposalMatrix Start Waste Generation: Nitroso-2-methylmorpholine TypeCheck Analyze Waste Type Start->TypeCheck Spill Spill Cleanup Start->Spill Accident Bulk Bulk Liquid/Solid (>10 mL/g) TypeCheck->Bulk Stock Chemicals Trace Trace/Glassware (<10 mL or Residue) TypeCheck->Trace Rinsate/Wipes LabPack PROTOCOL A: Lab Pack & Segregate Bulk->LabPack Deactivate PROTOCOL B: Chemical Deactivation (HBr/Acetic Acid) Trace->Deactivate Spill->Deactivate Incinerate Final Disposal: High-Temp Incineration (Professional Service) LabPack->Incinerate Deactivate->Incinerate Neutralized Waste

Figure 1: Decision matrix for selecting the appropriate disposal pathway. Note that even chemically deactivated waste should eventually be routed to chemical waste services, not the drain.

Protocol A: Lab Packing (Preferred Method)

Scope: Bulk liquids, stock bottles, and concentrated reaction mixtures.

Regulatory Classification (RCRA)

While N-nitroso-2-methylmorpholine may not have a specific named waste code, it is a nitrosamine. You must classify it by analogy to N-Nitrosomorpholine (RCRA Waste Code U170) or as Nitrosamines, N.O.S.

  • Labeling: "Hazardous Waste - Toxic / Carcinogen."

  • Segregation: Do NOT mix with strong acids or oxidizers in the waste drum, as this can liberate carcinogenic vapors.

Step-by-Step Packaging
  • Primary Containment: Ensure the cap is PTFE-lined and sealed with Parafilm.

  • Secondary Containment: Place the bottle into a polyethylene bag (Zip-lock type) to contain potential leaks.

  • Absorbent: Place the bagged bottle into a secondary container (bucket or drum) filled with vermiculite or kitty litter.

  • Documentation: On the waste manifest, explicitly list "Nitroso-2-methylmorpholine" and flag it as a High Hazard Carcinogen to protect downstream waste handlers.

Protocol B: Chemical Deactivation (Lunn & Sansone Method)

Scope: Glassware decontamination, surface spills, or destruction of small quantities (<10g) where lab packing is not feasible.

Scientific Rationale: Nitrosamines are chemically robust. Simple bleach (hypochlorite) is ineffective and may form carcinogenic chloramines. The only validated method for complete destruction is denitrosation using Hydrobromic Acid (HBr) in Glacial Acetic Acid, which cleaves the N-NO bond, or strong oxidation.

Warning: This procedure generates Bromine (


) gas. Work exclusively in a fume hood. 
Required Reagents
  • Glacial Acetic Acid[3][4][5]

  • Hydrobromic Acid (HBr), 30% in Acetic Acid (or 48% aqueous)

  • Sodium Bicarbonate (for neutralization)

The Procedure
  • Preparation: Dissolve the waste residue in a minimal amount of Glacial Acetic Acid.

  • Reaction: Slowly add an excess of 3% Hydrobromic Acid in Glacial Acetic Acid .

    • Ratio: Use approximately 10 mL of reagent per 1 g of nitrosamine.

    • Observation: The solution may turn orange/brown due to the liberation of elemental bromine and nitrosyl bromide.

  • Digestion: Allow the mixture to stand at room temperature for at least 30 minutes (preferably overnight for bulk).

  • Neutralization:

    • Carefully pour the reaction mixture into a large beaker containing a 50% Sodium Carbonate solution (aqueous).

    • Caution: This will fizz violently (

      
       evolution). Add slowly.
      
  • Verification (Self-Validating Step):

    • Test the solution for residual nitrosamines using the Griess Reagent test (see below).

  • Final Disposal: The neutralized solution now contains morpholine derivatives and bromide salts. It should be collected as "Non-hazardous aqueous waste" or "Organic solvent waste" depending on local regulations, but it is no longer a potent carcinogen.

Validation: The Griess Reagent Test

To ensure your decontamination was successful, you must validate the absence of nitrosamines.

  • Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.

  • Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Method:

    • Take 1 mL of your neutralized waste.

    • Add 1 mL of Reagent A. Wait 5 minutes.

    • Add 1 mL of Reagent B.

  • Result:

    • Pink/Red Color: Nitrites/Nitrosamines are still present. Repeat decontamination.

    • Clear/Colorless: Destruction is complete.

References

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (The definitive source for nitrosamine destruction protocols).
  • Sigma-Aldrich. (2023). Safety Data Sheet: N-Nitrosomorpholine. (Used as surrogate for hazard data).

  • National Institutes of Health (NIH) - PubChem. (2023). 2-Methyl-4-nitrosomorpholine Compound Summary.

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [6]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling N-Nitroso-2-methylmorpholine (NNMM)

N-Nitroso-2-methylmorpholine (NNMM) is a highly potent, synthetically derived nitrosamine. In laboratory and pharmaceutical development settings, its handling requires rigorous engineering controls and specialized Person...

Author: BenchChem Technical Support Team. Date: March 2026

N-Nitroso-2-methylmorpholine (NNMM) is a highly potent, synthetically derived nitrosamine. In laboratory and pharmaceutical development settings, its handling requires rigorous engineering controls and specialized Personal Protective Equipment (PPE) due to its severe mutagenic and tumorigenic profile.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with a self-validating, step-by-step operational protocol. This document moves beyond basic safety data sheets to explain the mechanistic causality behind each safety requirement, ensuring your laboratory operations are both scientifically sound and uncompromisingly safe.

Hazard Profile & Physicochemical Data

Before selecting PPE, it is critical to understand the quantitative and qualitative hazards of the molecule. NNMM is a low-molecular-weight compound that poses severe acute and chronic exposure risks[1].

Property / HazardDescription
Chemical Name N-Nitroso-2-methylmorpholine (NNMM)
CAS Numbers 92071-38-0 / 75881-16-2
Molecular Weight 130.15 g/mol [1]
GHS Classification Acute Tox. 3 (H301), Skin Sens. 1 (H317), Eye Irrit. 2A (H319), Resp. Sens. 1 (H334), Muta. 2 (H341), Carc. 2 (H351)[1]
Primary Target Organs Liver, Nasal Cavity[2]

Mechanistic Toxicology: The Causality Behind the Risk

To understand the necessity of a stringent PPE matrix, one must understand the metabolic activation of NNMM. Nitrosamines are not inherently reactive to DNA; they require enzymatic activation.

Upon systemic absorption (via inhalation, ingestion, or dermal permeation), NNMM undergoes Cytochrome P450-mediated α-hydroxylation in the liver. This metabolic cleavage generates an unstable intermediate that rapidly collapses into a highly reactive alkyl diazonium ion . This electrophile attacks nucleophilic centers on DNA, specifically forming


-alkylguanine adducts. If not repaired, these adducts lead to permanent replication errors and subsequent tumorigenesis[2].

Because this process requires only trace amounts of the compound to initiate mutagenesis, preventing any systemic absorption is the foundational goal of our PPE strategy.

metabolic_pathway NNMM N-Nitroso-2-methylmorpholine (NNMM) CYP CYP450 Enzymes (α-hydroxylation) NNMM->CYP Hepatic Metabolism Diazonium Alkyl Diazonium Ion (Reactive Electrophile) CYP->Diazonium Dealkylation DNA DNA Alkylation (O6-alkylguanine) Diazonium->DNA Electrophilic Attack Tumor Mutagenesis & Tumorigenesis DNA->Tumor Replication Error

Fig 1. CYP450-mediated metabolic activation of NNMM leading to DNA alkylation and tumorigenesis.

Personal Protective Equipment (PPE) Matrix

Because NNMM poses a severe systemic risk even at microgram exposure levels, standard laboratory PPE is insufficient. The following matrix must be strictly adhered to:

A. Dermal Protection (The Double-Gloving System)

Nitrosamines, particularly when dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), rapidly permeate standard latex and thin nitrile gloves.

  • Inner Glove: Extended-cuff nitrile (minimum 5 mil thickness) to provide dexterity and a baseline barrier.

  • Outer Glove: . Butyl rubber provides exceptional, validated resistance to the permeation of aldehydes, ketones, and nitrosamines[3].

  • Scientific Rationale: If the outer butyl glove suffers a mechanical tear, the inner nitrile glove provides a temporary barrier, allowing the operator time to safely abort the procedure and doff the contaminated PPE.

B. Respiratory & Engineering Controls
  • Primary Control: All open-container handling must occur within a Class II, Type B2 Biological Safety Cabinet (100% exhausted to the outside) or a properly certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Secondary Control (Emergency/Spill): If engineering controls fail, or during the cleanup of a spill outside the hood, a Powered Air-Purifying Respirator (PAPR) or a full-face respirator equipped with P100/Organic Vapor (OV) combination cartridges is mandatory[3].

C. Ocular & Body Protection
  • Indirect-vented chemical splash goggles paired with a full face shield.

  • A disposable, polyethylene-coated Tyvek® suit or a non-woven isolation gown with knit cuffs must be worn over standard flame-resistant laboratory attire.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

workflow Prep 1. Environmental Setup Verify Class II B2 BSC / Fume Hood PPE 2. PPE Donning Butyl over Nitrile Gloves, Tyvek, Face Shield Prep->PPE Handling 3. Active Handling Closed-system transfer & weighing PPE->Handling Decon 4. Chemical Decontamination KMnO4/H2SO4 or Ni-Al/KOH treatment Handling->Decon Waste 5. Waste Segregation Dispose as highly toxic HazMat Decon->Waste

Fig 2. Step-by-step operational workflow for the safe handling and disposal of NNMM.

Step-by-Step Methodology:
  • Environmental Verification: Verify the fume hood flow rate is operational. Line the work surface with PTFE-backed absorbent bench pads to contain any micro-spills.

  • Solvent Selection (Critical Step): Whenever possible, avoid using DMSO as a primary solvent for stock solutions. DMSO acts as a highly efficient transdermal carrier. If a glove breach occurs, DMSO will actively transport the NNMM directly through the epidermis into the bloodstream. Opt for less permeable solvents if the assay permits.

  • Closed-System Transfer: For liquid NNMM, utilize a septum-sealed vial and a gas-tight syringe to prevent aerosolization. For lyophilized or solid forms, use a static-free weighing enclosure or an analytical balance placed deep within the fume hood to prevent static dispersion of toxic dust.

  • Active Monitoring: Have a freshly prepared chemical destruction solution (see Section 5) and a chemical spill kit immediately accessible before opening the NNMM container.

Validated Decontamination & Disposal Plan

Standard laboratory decontamination protocols often rely on wiping surfaces with sodium hypochlorite (bleach). Do not use bleach for nitrosamine decontamination. Lunn and Sansone have extensively documented that hypochlorite can react with amine precursors to inadvertently synthesize additional nitrosamines[4].

Instead, utilize the following validated destruction methods:

  • Aqueous Waste Destruction (Oxidation): Treat NNMM-contaminated aqueous laboratory waste with a solution of 0.3 M Potassium Permanganate (

    
    ) in 3 M Sulfuric Acid (
    
    
    
    ). Allow the mixture to react for at least 24 hours to ensure complete oxidative cleavage of the nitrosamine core[5].
  • Organic/Mixed Waste Destruction (Reduction): For mixed waste, reduction using a Nickel-Aluminum (Ni-Al) alloy in dilute Potassium Hydroxide (KOH) is highly effective. The Ni-Al/KOH system reduces the nitrosamine to its parent amine and ammonia, eliminating the carcinogenic hazard without forming dangerous diazoalkanes[6][7].

  • Surface Decontamination: Wipe down the hood surfaces with a solvent appropriate for NNMM (e.g., ethanol or DCM), immediately placing the contaminated wipes into a sealed, hazardous waste container designated for high-temperature incineration. Follow up with UV irradiation of the hood interior, as nitrosamines are highly susceptible to photolytic degradation (UV cleavage of the N-NO bond)[8].

References

  • [2] Sakshaug et al. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [1] PubChem. 2-Methyl-4-nitrosomorpholine | C5H10N2O2 | CID 21116826. National Library of Medicine. Available at:[Link]

  • [5] Lunn, G., Sansone, E. B., et al. (1984). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes. PubMed. Available at:[Link]

  • [4] Lunn, G., & Sansone, E. B. (2012). Destruction of Hazardous Chemicals in the Laboratory. John Wiley & Sons. Available at:[Link]

  • [6] Lunn, G., Sansone, E. B., & Keefer, L. K. (1981). Reductive destruction of N-nitrosodimethylamine as an approach to hazard control in the carcinogenesis laboratory. PubMed. Available at:[Link]

  • [7] Keefer, L. K., Lunn, G., & Sansone, E. B. (1985). US4535154A - Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds. Google Patents. Available at:

  • [3] Environmental Protection Agency (EPA). Safety Manual for Hazardous Waste Site Investigations. EPA NEPIS. Available at: [Link]

  • [8] An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.